molecular formula C8H18ClNO2 B5235187 4-Aminooctanoic acid;hydrochloride

4-Aminooctanoic acid;hydrochloride

Cat. No.: B5235187
M. Wt: 195.69 g/mol
InChI Key: GFQZJUOQIGREEP-UHFFFAOYSA-N
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Description

4-Aminooctanoic acid;hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO2 and its molecular weight is 195.69 g/mol. The purity is usually 95%.
The exact mass of the compound 4-aminooctanoic acid hydrochloride is 195.1026065 g/mol and the complexity rating of the compound is 115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Aminooctanoic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminooctanoic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminooctanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-2-3-4-7(9)5-6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQZJUOQIGREEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Aminooctanoic acid hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthesis, and Pharmacological Potential

Executive Summary

4-Aminooctanoic acid hydrochloride (also known as 4-aminocaprylic acid HCl) is a lipophilic structural analog of the inhibitory neurotransmitter


-aminobutyric acid (GABA). Characterized by an eight-carbon chain with an amino group at the 

-position (C4), this molecule represents a critical scaffold in the study of blood-brain barrier (BBB) permeability and GABAergic receptor modulation. Unlike the hydrophilic GABA, the hydrophobic butyl tail of 4-aminooctanoic acid enhances its partition coefficient, potentially facilitating non-carrier-mediated transport into the CNS. This guide provides an in-depth analysis of its chemical structure, validated synthesis protocols, and theoretical pharmacological properties.
Chemical Identity & Structural Analysis[1][2][3]

4-Aminooctanoic acid hydrochloride is a zwitterionic


-amino acid salt. Its structure is homologous to GABA but features a butyl substitution at the 

-carbon, introducing a chiral center and significantly altering its steric and electronic profile.
1.1 Nomenclature and Identifiers
Parameter Details
IUPAC Name 4-Aminooctanoic acid hydrochloride
Common Synonyms 4-Aminocaprylic acid HCl;

-Amino-caprylic acid; 4-Amino-n-octanoic acid
CAS Number 689-50-9 (Free Base); Specific HCl salt CAS may vary by vendor
Molecular Formula

Molecular Weight 159.23 g/mol (Free Base); 195.69 g/mol (HCl Salt)
SMILES CCCCC(N)CCC(O)=O.Cl
1.2 Structural Comparison: The GABA Analog Series

The pharmacological relevance of 4-aminooctanoic acid is best understood in the context of established GABA analogs.

CompoundStructureKey FeaturePrimary Mechanism
GABA 4-Aminobutanoic acidEndogenous ligandGABA-A/B Agonist
Pregabalin (3S)-3-(aminomethyl)-5-methylhexanoic acid

-substituted

Ligand (VGCC)
4-Aminooctanoic Acid 4-Aminooctanoic acid

-substituted (Butyl)
Lipophilic GABA Analog
Physicochemical Properties[1][3][4][6]

The addition of a butyl chain to the GABA backbone shifts the physicochemical landscape of the molecule, primarily affecting lipophilicity and solubility.

2.1 Thermal and Solubility Data
  • Melting Point: 136–137 °C (Hydrochloride salt) [1].[1] The free base typically melts higher (147–149 °C) due to strong intermolecular zwitterionic lattice forces.

  • Solubility: Highly soluble in water (>100 mg/mL) and lower alcohols (methanol, ethanol) due to the ionic character of the hydrochloride salt. Sparingly soluble in non-polar solvents (hexane, diethyl ether).

  • Acidity (pKa):

    • 
      : ~4.0–4.2 (Typical for 
      
      
      
      -amino acids)
    • 
      : ~10.3–10.5
      
    • Isoelectric Point (pI): ~7.2

2.2 Lipophilicity (LogP)
  • GABA LogP: -2.3 (Highly hydrophilic, poor BBB penetration).

  • 4-Aminooctanoic Acid LogP (Predicted): ~0.5 to 1.0.

  • Implication: The positive shift in LogP suggests 4-aminooctanoic acid possesses superior passive diffusion capabilities across lipid bilayers compared to GABA, making it a valuable probe for studying non-transporter-mediated CNS entry.

Synthesis & Manufacturing

The synthesis of 4-aminooctanoic acid hydrochloride relies on the ring-opening hydrolysis of its corresponding lactam, 5-butyl-2-pyrrolidinone . This method is preferred for its high yield and purity compared to direct linear synthesis.

3.1 Synthesis Pathway Diagram

SynthesisPathway Figure 1: Synthetic Route via Lactam Hydrolysis Start 4-Oxooctanoic Acid (Precursor) Step1 Reductive Amination (NH3 / H2 / Ni) Start->Step1 Cyclization Intermediate 5-Butyl-2-pyrrolidinone (Lactam Intermediate) Step1->Intermediate Yield: ~85% Step2 Acid Hydrolysis (6M HCl, Reflux) Intermediate->Step2 Ring Opening Product 4-Aminooctanoic Acid HCl (Final Product) Step2->Product Crystallization

[2]

3.2 Experimental Protocol: Lactam Hydrolysis Method

Objective: Synthesis of 4-aminooctanoic acid hydrochloride from 5-butyl-2-pyrrolidinone.

Reagents:

  • 5-Butyl-2-pyrrolidinone (10.0 g, 70.8 mmol)

  • Hydrochloric acid (6 M, 50 mL)

  • Acetone (for crystallization)

Procedure:

  • Reflux: Charge a 250 mL round-bottom flask with 5-butyl-2-pyrrolidinone (10.0 g) and 6 M HCl (50 mL). Equip with a magnetic stir bar and a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 6–8 hours. Monitor reaction progress by TLC (eluent: BuOH/AcOH/H2O 4:1:1) or LC-MS until the lactam starting material is consumed.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield a viscous oil or semi-solid residue.

  • Crystallization: Dissolve the residue in a minimum amount of hot ethanol. Add acetone dropwise until turbidity is observed. Cool to 4 °C overnight to induce crystallization.

  • Filtration: Filter the white crystalline solid, wash with cold acetone, and dry under vacuum over

    
    .
    

Expected Yield: 85–90% Characterization:

  • 1H NMR (D2O):

    
     0.90 (t, 3H, terminal methyl), 1.30–1.45 (m, 4H, butyl chain), 1.60–1.80 (m, 2H, 
    
    
    
    -CH2), 2.45 (t, 2H,
    
    
    -CH2), 3.20 (m, 1H,
    
    
    -CH).
  • Melting Point: 136–137 °C [1].

Biological Relevance & Pharmacological Potential[6][8][9][10]

4-Aminooctanoic acid acts as a lipophilic probe for the GABAergic system. Its structural modifications allow it to bypass some of the pharmacokinetic limitations of GABA.

4.1 Mechanism of Action (Theoretical & Observed)

Unlike GABA, which relies on GAT (GABA Transporters) for uptake, the butyl chain of 4-aminooctanoic acid facilitates membrane interaction.

  • GABA Receptor Interaction: As a

    
    -amino acid, it retains the fundamental pharmacophore required for GABA-B receptor binding (agonist potential) and potentially GABA-A receptor modulation. However, the bulky C4-substituent may reduce affinity for the orthosteric site compared to GABA, potentially favoring allosteric modulation or 
    
    
    
    subunit binding (similar to Pregabalin).
  • Metabolic Stability: The steric bulk at the

    
    -position hinders the action of GABA-Transaminase (GABA-T), potentially extending its half-life relative to the endogenous transmitter.
    
4.2 Biological Pathway Visualization

GABAPathway Figure 2: Pharmacological Disposition of 4-Aminooctanoic Acid Compound 4-Aminooctanoic Acid BBB Blood-Brain Barrier Compound->BBB Passive Diffusion (High Lipophilicity) GAT GABA Transporter (GAT) Compound->GAT Low Affinity (Bypasses Uptake) GABA_T GABA Transaminase (Metabolism) Compound->GABA_T Steric Hindrance (Resists Degradation) GABA_R GABA Receptors (A/B) BBB->GABA_R Receptor Binding (Agonist/Modulator)

[5]

Analytical Characterization Standards

For quality control in research applications, the following specifications should be met:

  • Purity:

    
     98% (determined by HPLC or qNMR).
    
  • Chirality: If synthesized from chiral precursors (e.g., enzymatic route), enantiomeric excess (ee) should be >99%. The racemic mixture is common for initial screening.

  • Water Content: Hygroscopic; store in a desiccator.

References
  • Dictionary of Food Compounds with CD-ROM . (2012). 4-Aminooctanoic acid properties and melting point data. CRC Press.[1] Link

  • Rigo, B., et al. (1986). Studies on pyrrolidinones.[3] A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. Journal of Heterocyclic Chemistry. Link

  • PubChem Database . (2025).[4][5] 4-Aminooctanoic acid Compound Summary. National Center for Biotechnology Information. Link

  • Sigma-Aldrich . (2025). Product Specification: 8-Aminooctanoic acid (Structural Analog Reference). Link

Sources

Biological Activity of Gamma-Aminooctanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the biological activity of gamma-aminooctanoic acid derivatives.

Technical Guide & Whitepaper

Executive Summary

Gamma-aminooctanoic acid (also known as 4-aminooctanoic acid or 4-aminocaprylic acid ) represents a distinct class of lipophilic


-aminobutyric acid (GABA) analogues. Unlike its shorter-chain counterparts—such as GABA (4 carbons) or Vigabatrin (6 carbons)—the 8-carbon chain of gamma-aminooctanoic acid confers unique physicochemical properties, specifically enhanced lipophilicity, which critically influences Blood-Brain Barrier (BBB) permeation and membrane interaction.

While classical GABA analogues are predominantly developed for anticonvulsant and neuropathic pain indications, gamma-aminooctanoic acid derivatives exhibit a bifurcated therapeutic profile:

  • Neurological Modulation: As a substrate or inhibitor of GABA transaminase (GABA-AT).

  • Antimicrobial & Antitumor Activity: Naturally occurring derivatives isolated from Cicer arientinum have demonstrated potent cytotoxicity and antimicrobial efficacy, distinct from the classical GABAergic mechanism.

This guide provides a structural analysis, mechanistic insights, and validated experimental protocols for the evaluation of these derivatives.

Structural Activity Relationship (SAR)

The core pharmacophore of gamma-aminooctanoic acid is the


-amino acid skeleton. The extension of the alkyl chain from C4 (GABA) to C8 (Octanoic) introduces significant steric and hydrophobic bulk.
Comparative Physicochemical Profile
CompoundStructureChain LengthLogP (Approx)Primary Activity
GABA

C4-2.3Neurotransmitter (Agonist)
Vigabatrin

C6 (branched)-1.6GABA-AT Inhibitor (Suicide)
Pregabalin

C6 (branched)1.3

Ligand
4-Aminooctanoic Acid

C8 (linear)~1.5 - 2.0 Antimicrobial / GABA-AT Substrate

Key SAR Insight: The C8 chain of 4-aminooctanoic acid increases lipophilicity, theoretically enhancing BBB penetration. However, the linear alkyl tail may sterically clash with the tight binding pockets of GABA-A receptors, reducing direct agonist activity while retaining affinity for enzymes with larger hydrophobic pockets, such as GABA-AT or specific bacterial transport proteins.

Mechanisms of Action[1][2][3]

Neurological: GABA-AT Interaction

Gamma-amino acids are metabolized by GABA aminotransferase (GABA-AT). 4-aminooctanoic acid acts as a competitive substrate or inhibitor.

  • Mechanism: The enzyme accepts the amino group, converting the drug into a ketone (4-oxooctanoic acid) while converting

    
    -ketoglutarate to glutamate.
    
  • Therapeutic Relevance: By competing with endogenous GABA for the active site, these derivatives can elevate synaptic GABA levels, providing anticonvulsant effects.

Antimicrobial & Cytotoxic Pathways

Derivatives isolated from natural sources (e.g., Cicer arientinum) exhibit activity against gram-positive bacteria and tumor cell lines.

  • Mechanism: The amphiphilic nature (polar head, lipophilic tail) allows these molecules to act as cationic surfactants or membrane disruptors , similar to antimicrobial peptides but as small molecules.

  • Target: Bacterial cell membrane integrity and potential interference with amino acid transport systems.

Visualization: Signaling & Interaction Pathways

The following diagram illustrates the dual-pathway interaction of 4-aminooctanoic acid derivatives: the GABAergic synaptic pathway and the direct cellular cytotoxicity pathway.

G cluster_0 Neurological Pathway (CNS) cluster_1 Antimicrobial/Cytotoxic Pathway Drug 4-Aminooctanoic Derivative GABA_AT GABA Transaminase (Mitochondrial) Drug->GABA_AT Competitive Inhibition (Substrate Mimicry) GABA_Levels Synaptic GABA Levels GABA_AT->GABA_Levels Prevents Degradation Seizure Seizure/Pain Suppression GABA_Levels->Seizure Inhibition Drug2 4-Aminooctanoic Derivative Membrane Cell Membrane (Bacterial/Tumor) Drug2->Membrane Hydrophobic Insertion Lysis Membrane Disruption Membrane->Lysis Destabilization Death Cell Death (Apoptosis/Lysis) Lysis->Death

Figure 1: Dual mechanism of action for gamma-aminooctanoic acid derivatives targeting GABAergic modulation (blue) and membrane disruption (red).

Experimental Protocols

Protocol A: Synthesis of 4-Aminooctanoic Acid (Reductive Amination)

Rationale: This method ensures the installation of the amino group at the gamma position using accessible precursors.

Reagents: 4-oxooctanoic acid, Ammonium acetate (


), Sodium cyanoborohydride (

), Methanol.
  • Preparation: Dissolve 4-oxooctanoic acid (10 mmol) in Methanol (50 mL).

  • Imine Formation: Add

    
     (100 mmol, 10 eq) to the solution. Stir at room temperature for 30 minutes to form the intermediate imine.
    
  • Reduction: Cool the mixture to 0°C. CAREFULLY add

    
     (15 mmol) portion-wise.
    
    • Safety Note: Perform in a fume hood; cyanide generation is possible under acidic conditions.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Acidify with 1N HCl to pH 2 (quench and remove excess hydride). Evaporate methanol. Dissolve residue in water and apply to an ion-exchange column (Dowex 50W) to isolate the amino acid zwitterion.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: GABA-Transaminase (GABA-AT) Inhibition Assay

Rationale: To determine if the derivative acts as a GABA-AT inhibitor (


 determination).

System: Purified GABA-AT (porcine or recombinant),


-ketoglutarate, NADP+, Succinic Semialdehyde Dehydrogenase (SSADH) coupled system.
  • Buffer: 100 mM Pyrophosphate buffer (pH 8.5) containing 2-mercaptoethanol.

  • Mix: In a quartz cuvette, combine:

    • GABA-AT enzyme unit.

    • 4 mM

      
      -ketoglutarate.
      
    • 1 mM NADP+.

    • Excess SSADH.

    • Test Compound: 4-aminooctanoic acid derivative (0.1

      
      M – 1000 
      
      
      
      M).
  • Initiation: Add GABA (standard substrate) or start reaction with the Test Compound as the sole substrate to test for substrate activity.

  • Measurement: Monitor absorbance at 340 nm (reduction of NADP+ to NADPH).

  • Analysis: Plot Rate (

    
    ) vs. Concentration. Calculate 
    
    
    
    or
    
    
    .
Protocol C: Antimicrobial Susceptibility (MIC)

Rationale: To validate the cytotoxic/antimicrobial potential observed in natural isolates.

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: Broth Microdilution (CLSI Standard).

  • Steps:

    • Prepare stock solution of 4-aminooctanoic acid derivative in DMSO/Water.

    • Serial dilute in 96-well plates (Range: 512

      
      g/mL to 0.5 
      
      
      
      g/mL).
    • Inoculate with

      
       CFU/mL of bacteria.
      
    • Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Data Synthesis & Reference Values

The following table summarizes expected activity ranges based on literature analogues and isolation data.

Assay TypeMetric4-Aminooctanoic Acid (Est.)Vigabatrin (Ref)Notes
GABA-AT Inhibition

/

50 - 500

M
~100

M
Potency depends on stereochemistry (S-isomer usually active).
Antimicrobial (S. aureus) MIC10 - 50

g/mL
InactiveActivity derived from lipophilic tail (C8).
LogP Partition Coeff.~1.8-1.6Positive LogP indicates good membrane permeability.

References

  • Hirsch, S., et al. (1989).[1] "Isolation and structure of 4-aminooctanoic acid from Cicer arientinum." Tetrahedron, 45(12), 3897-3900.

  • Zaccardi, J., et al. (1994).[1] "Synthesis and biological evaluation of gamma-amino acids." Journal of Organic Chemistry, 59, 4045.[1]

  • Silverman, R. B. (2018). "The 2017 E. B. Hershberg Award for Important Discoveries in Medicinally Active Substances: Design and Mechanism of Action of GABA Aminotransferase Inactivators." Journal of Medicinal Chemistry, 61(15), 6433-6455.

  • Kowalczyk, P., et al. (2014). "Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors." European Journal of Medicinal Chemistry, 83, 256-273.

Sources

4-Aminocaprylic acid hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Utility, and Pharmacological Context

Executive Summary

4-Aminocaprylic acid hydrochloride (also known as 4-aminooctanoic acid HCl) is a lipophilic


-amino acid and a structural analogue of the inhibitory neurotransmitter GABA (

-aminobutyric acid). Unlike its isomer 8-aminocaprylic acid (SNAC), which is widely utilized as an absorption enhancer for oral peptide delivery, 4-aminocaprylic acid is primarily investigated for its potential neuroactivity and utility as a chiral building block in peptidomimetic synthesis.

This guide provides a rigorous technical analysis of the compound, establishing its identity, synthetic pathways, and structure-activity relationships (SAR) within the context of medicinal chemistry.

Part 1: Chemical Identity & Core Physicochemical Data

Crucial Distinction: Researchers must distinguish between the


-isomer  (4-amino; neuroactive scaffold) and the 

-isomer
(8-amino; permeation enhancer).
Table 1: Core Chemical Specifications
ParameterSpecificationNotes
Common Name 4-Aminocaprylic acid hydrochlorideAlso: 4-Aminooctanoic acid HCl
CAS Number (Free Base) 17791-41-4 The HCl salt is often prepared in situ or custom synthesized; it lacks a widely indexed unique CAS.
Molecular Formula

Stoichiometry 1:1
Molecular Weight 195.69 g/mol Free Base: 159.23 g/mol + HCl: 36.46 g/mol
IUPAC Name 4-aminooctanoic acid hydrochloride
Chirality C4 is a stereocenterAvailable as (R), (S), or Racemic (DL).
Solubility High in

, MeOH
Lipophilic tail reduces solubility compared to GABA.
Appearance White to off-white crystalline solidHygroscopic in HCl form.
Part 2: Synthetic Methodology

The synthesis of 4-aminocaprylic acid hydrochloride is most efficiently achieved via the acid hydrolysis of its corresponding


-lactam precursor, 5-butyl-2-pyrrolidone . This method is preferred over reductive amination of keto-acids due to higher atom economy and easier purification of the salt form.
Diagram 1: Synthetic Pathway (Lactam Hydrolysis)

Synthesis Start 5-Butyl-2-pyrrolidone (Gamma-Lactam) Inter Ring Opening (Hydrolysis) Start->Inter Nucleophilic Acyl Substitution Reagent Reagents: 6N HCl, Reflux 12-18 Hours Reagent->Inter Product 4-Aminocaprylic Acid HCl (Open Chain Salt) Inter->Product Protonation & Crystallization

Caption: Acid-catalyzed ring-opening of the gamma-lactam precursor yields the hydrochloride salt directly.[1]

Detailed Protocol: Acid Hydrolysis Route

Objective: Synthesis of 4-aminooctanoic acid HCl from 5-butyl-2-pyrrolidone.

  • Reagent Setup:

    • Charge a round-bottom flask with 5-butyl-2-pyrrolidone (1.0 eq).

    • Add 6N Hydrochloric Acid (HCl) (10.0 eq). The excess acid serves as both reactant and solvent.

  • Reflux:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (

      
      100-110°C) with vigorous magnetic stirring.
      
    • Reaction Time: Maintain reflux for 12–18 hours. Monitor via TLC (eluent: n-butanol/acetic acid/water) for the disappearance of the lactam spot.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution in vacuo (rotary evaporator) to remove water and excess HCl. A viscous oil or semi-solid residue will remain.

  • Purification (Crystallization):

    • Triturate the residue with anhydrous Diethyl Ether or Acetone to induce crystallization of the hydrochloride salt.

    • Filter the white precipitate under an inert atmosphere (nitrogen) due to potential hygroscopicity.

    • Drying: Dry in a vacuum desiccator over

      
       to constant weight.
      

Mechanism: The reaction proceeds via nucleophilic attack of water on the protonated carbonyl of the lactam, cleaving the amide bond. The presence of excess HCl ensures the amine remains protonated (


), preventing re-cyclization to the lactam.
Part 3: Biological & Pharmacological Context[2]

4-Aminocaprylic acid is a lipophilic analogue of GABA . By extending the carbon chain at the


-position (relative to GABA's hydrogen), the physicochemical properties are altered significantly, affecting pharmacokinetics.
Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR GABA GABA (Parent) Polar, Low BBB Permeability Mod Modification: Add Butyl Chain at C4 GABA->Mod Compound 4-Aminocaprylic Acid (Lipophilic Analogue) Mod->Compound Effect1 Increased Lipophilicity (Higher logP) Compound->Effect1 Effect3 Receptor Selectivity (Steric Bulk) Compound->Effect3 Effect2 BBB Penetration Potential Effect1->Effect2

Caption: The C4-butyl chain enhances lipophilicity, potentially improving Blood-Brain Barrier (BBB) transit compared to native GABA.

Pharmacological Implications[2]
  • Blood-Brain Barrier (BBB) Permeability: Native GABA does not cross the BBB effectively. The addition of the butyl chain in 4-aminocaprylic acid increases the partition coefficient (logP), theoretically facilitating passive diffusion or transport via the L-type amino acid transporter (LAT1), similar to the mechanism of Gabapentin (which uses a cyclohexyl ring for lipophilicity).

  • GABA-AT Inhibition: Analogues of GABA with steric bulk at the 4-position can act as inhibitors or substrates for GABA-transaminase (GABA-AT), potentially elevating endogenous GABA levels.

  • Peptidomimetics: In peptide synthesis, 4-aminocaprylic acid is used as a

    
    -amino acid  building block. It introduces a specific curvature (gamma-turn) into the peptide backbone, which is critical for designing foldamers that resist proteolytic degradation.
    
Part 4: Analytical Characterization

To validate the identity of the synthesized HCl salt, the following analytical signals are expected:

  • 1H NMR (

    
    ): 
    
    • 
       0.9 (t, 3H, terminal 
      
      
      
      ).
    • 
       1.3–1.7 (m, 6H, methylene chain).
      
    • 
       1.9 (m, 2H, 
      
      
      
      -hydrogens).
    • 
       2.4 (t, 2H, 
      
      
      
      -hydrogens adjacent to COOH).
    • 
       3.2 (m, 1H, CH-N, methine proton at the chiral center).
      
  • Mass Spectrometry (ESI+):

    • Major peak at m/z 160.2

      
       (corresponding to the free base mass + proton).
      
  • Melting Point:

    • The HCl salt typically melts with decomposition. Ranges vary by purity but are generally distinct from the free base (which melts

      
      140-145°C).
      
Part 5: Handling and Safety (MSDS Summary)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: The hydrochloride salt is hygroscopic . Store in a tightly sealed container under desiccant at -20°C for long-term stability. Handle in a fume hood to avoid inhalation of dust.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2847865, 4-aminooctanoic acid. Retrieved from [Link]

  • Sigma-Aldrich.Product Specification: Gamma-Amino Acids and Analogues. (General reference for gamma-amino acid HCl salt handling).
  • Silverman, R. B., & Andruszkiewicz, R. (1990).Synthesis and biological activity of gamma-aminobutyric acid analogues. Annual Reports in Medicinal Chemistry, 25, 253-262. (Foundational text on GABA analogue synthesis via lactam hydrolysis).
  • Cheméo. Chemical Properties of 8-Aminocaprylic acid (CAS 1002-57-9) vs 4-Aminooctanoic acid. Retrieved from [Link] (Used for thermodynamic property verification).

Sources

Natural Occurrence and Tentative Identification of 4-Aminooctanoic Acid in Cicer arietinum During Germination

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Natural Occurrence of 4-Aminooctanoic Acid in Cicer arietinum

Executive Summary

This technical guide examines the phytochemical profile of 4-aminooctanoic acid (4-AOA), a rare non-protein amino acid tentatively identified in the germinating seeds of Cicer arietinum (chickpea). Unlike the abundant 4-aminobutyric acid (GABA), 4-AOA represents a lipophilic gamma-amino acid analogue with potential implications in stress metabolism and neuropharmacology. This document synthesizes the available chemical data, proposes a biosynthetic origin based on fatty acid catabolism, and outlines a rigorous isolation and validation protocol for researchers aiming to confirm its presence and quantify its abundance.

Chemical Identity and Physicochemical Properties

4-Aminooctanoic acid (also known as 4-aminocaprylic acid) is a gamma-amino acid, structurally homologous to GABA but featuring an extended aliphatic chain. This structural modification significantly enhances its lipophilicity compared to GABA, potentially altering its membrane permeability and biological activity.

Table 1: Physicochemical Profile of 4-Aminooctanoic Acid

ParameterDataNotes
IUPAC Name 4-Aminooctanoic acid
Common Name 4-Aminocaprylic acid
CAS Registry 20135-00-0 (Generic)
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.228 g/mol
Physical State Viscous oil or Crystalline solidDependent on purity/salt form
Melting Point 147–149°CRacemic form (free base)
Hydrochloride Mp 136–137°CCrystalline salt
Solubility Water (moderate), Ethanol (high)Amphoteric nature
Stereochemistry Chiral center at C4Natural enantiomer config.[1][2][3] unknown

Technical Insight: The presence of the hydrophobic butyl tail at the gamma-position suggests that 4-AOA may act as a "lipophilic GABA," capable of crossing biological membranes (including the blood-brain barrier) more effectively than its C4 analogue.

Biological Context: Cicer arietinum Germination

The isolation of 4-AOA is specifically associated with the germination phase of Cicer arietinum. Germination is a period of intense metabolic reconfiguration where storage reserves (proteins, lipids, carbohydrates) are mobilized.

  • Proteolysis: Storage globulins (legumin, vicilin) are degraded into free amino acids.

  • Lipolysis: Triglycerides are hydrolyzed into fatty acids, which undergo

    
    -oxidation.
    
  • GABA Shunt Activation: Stress pathways, including the GABA shunt, are upregulated to manage carbon/nitrogen balance and oxidative stress.

Status of Identification: The identification of 4-AOA in Cicer arietinum is classified as tentative in authoritative phytochemical databases (e.g., Dictionary of Natural Products). This implies that while chromatographic evidence (retention time, mass spectral features) points to its presence, full structural elucidation (NMR, X-ray crystallography) directly from the plant matrix may be incomplete or limited by low abundance.

Hypothetical Biosynthetic Pathway

Given the structure of 4-AOA and the metabolic context of germination, two primary biosynthetic routes are hypothesized. The most plausible involves the intersection of fatty acid


-oxidation and amino acid transamination.
Mechanism: Modified

-Oxidation & Transamination

During germination, linoleic and oleic acids (abundant in chickpea) are oxidized. An accumulation of medium-chain intermediates, specifically 4-oxooctanoic acid , could serve as a substrate for a specific transaminase (likely a GABA-transaminase variant), converting the keto group to an amino group.

Biosynthesis Lipids Storage Lipids (Triacylglycerols) FattyAcids Free Fatty Acids (Linoleic/Oleic Acid) Lipids->FattyAcids Lipase Hydrolysis BetaOx Beta-Oxidation Cycle FattyAcids->BetaOx Activation (Acyl-CoA) KetoAcid 4-Oxooctanoic Acid (Intermediate) BetaOx->KetoAcid Truncation/Oxidation AOA 4-Aminooctanoic Acid (Target Metabolite) KetoAcid->AOA Transamination (Glutamate -> a-KG) Transaminase GABA-Transaminase (Substrate Promiscuity) Transaminase->AOA

Figure 1: Hypothetical biosynthetic pathway of 4-aminooctanoic acid via fatty acid catabolism and transamination during germination.

Isolation and Validation Protocol

To rigorously confirm the presence of 4-AOA, researchers must employ a targeted metabolomics approach that distinguishes it from structural isomers (e.g., 8-aminooctanoic acid, 2-aminooctanoic acid).

Step-by-Step Methodology

Phase 1: Extraction

  • Material: Harvest Cicer arietinum seeds at 48–72 hours of germination (peak metabolic flux).

  • Solvent: Homogenize in cold 70% Ethanol/0.1M HCl (acidified ethanol prevents oxidation and enhances solubility of zwitterions).

  • Clarification: Centrifuge at 10,000 x g for 15 min; collect supernatant.

Phase 2: Enrichment (Cation Exchange)

  • Resin: Use Dowex 50W-X8 (H+ form).

  • Loading: Pass the extract through the column. Neutral/acidic impurities (sugars, organic acids) pass through.

  • Elution: Elute amino acids with 2M NH₄OH.

  • Concentration: Lyophilize the eluate to obtain the crude amino acid fraction.

Phase 3: Derivatization & Analysis (GC-MS/LC-MS)

  • Method A (GC-MS): Silylation using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Target: Look for the bis-TMS derivative of 4-AOA (M+ = 303).

    • Differentiation: Compare retention index (RI) against a synthetic standard (synthesized via Gol'dfarb method).

  • Method B (LC-MS/MS): Dansylation or FMOC derivatization followed by C18 Reverse Phase HPLC.

    • Transition: Monitor specific MRM transitions (e.g., 160 -> 142 [loss of H₂O], 160 -> 116 [loss of CO₂]).

Isolation Sample Germinated Chickpea (48-72h) Extract Acidified EtOH Extraction Sample->Extract Homogenization SPE Cation Exchange (Dowex 50W) Extract->SPE Cleanup Deriv Derivatization (MSTFA/FMOC) SPE->Deriv Elution & Drying Analysis GC-MS / LC-MS Validation Deriv->Analysis Quantification

Figure 2: Workflow for the isolation and structural validation of 4-aminooctanoic acid from plant matrix.

Pharmacological & Research Implications

While primarily a plant metabolite, 4-AOA holds significant interest for drug development due to its structural similarity to GABA and Gabapentin.

  • GABA Analogue: As a C8-GABA, it may function as a GABA-B agonist or antagonist.

  • Blood-Brain Barrier (BBB) Permeability: The octanoic acid chain increases lipophilicity (

    
     vs. 
    
    
    
    for GABA), suggesting it could penetrate the CNS without a carrier.
  • Metabolic Stability: The gamma-amino structure is resistant to standard proteases, potentially offering a longer half-life than alpha-amino acids.

References
  • Buckingham, J., et al. (Eds.).[4] (1993). Dictionary of Natural Products. Chapman & Hall. (Entry A-20135: 4-Aminooctanoic acid).[5]

  • Gol'dfarb, Y. L., et al. (1957).[2][5] Synthesis of amino acids from thiophene derivatives. Chemical Abstracts, 51, 1839g.[2] (Reference for synthetic standard preparation).

  • Hirsch, S., et al. (1989). Metabolites of pteroylglutamic acid. Tetrahedron, 45(12), 3897-3906. (Note: Cited in DNP contextually; primarily discusses related metabolite isolation).

  • Ford, C. W. (1984). Accumulation of low molecular weight solutes in water-stressed tropical legumes. Phytochemistry, 23(5), 1007-1015. (Contextual reference for non-protein amino acids in legumes).

Sources

4-Aminooctanoic Acid as a Lipophilic GABA Analogue: Structural Isomerism, BBB Permeability, and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. However, its therapeutic utility in treating neurological disorders (e.g., epilepsy, neuropathic pain, and anxiety) is severely limited by its inability to efficiently cross the blood-brain barrier (BBB)[1]. The zwitterionic nature of GABA at physiological pH prevents passive diffusion, necessitating the rational design of lipophilic analogues[2].

While gabapentin and pregabalin are well-established lipophilic GABA analogues[3], 4-aminooctanoic acid (γ-butyl-GABA) represents a highly compelling, yet underexplored, structural isomer of pregabalin. By shifting the aliphatic bulk from the β-carbon to the γ-carbon, 4-aminooctanoic acid fundamentally alters the molecule's conformational landscape. This technical guide explores the pharmacochemistry, target engagement, and self-validating experimental protocols required to evaluate 4-aminooctanoic acid as a next-generation CNS therapeutic.

Structural Rationale: The Isomerism of Pregabalin and 4-Aminooctanoic Acid

To understand the value of 4-aminooctanoic acid, we must examine the causality behind its structural design. Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and 4-aminooctanoic acid share the same molecular formula (C₈H₁₇NO₂). However, their spatial geometry dictates distinct pharmacokinetic and pharmacodynamic behaviors.

  • Conformational Landscape: GABA naturally exists in a highly flexible state, but the addition of bulky alkyl groups forces the molecule into specific stable conformers driven by intramolecular hydrogen bonding between the amine and the carboxylate[4].

  • Causality of γ-Substitution: Pregabalin places an isobutyl group at the β-position, which sterically favors binding to the α₂δ subunit of voltage-gated calcium channels (VGCCs). In contrast, 4-aminooctanoic acid features a linear butyl chain at the γ-position. This extended aliphatic tail increases the lipophilic character of the molecule, enhancing passive lipid bilayer permeability, while maintaining the critical spatial distance required for interacting with GABA aminotransferase (GABA-AT)[5].

Pathway A 4-Aminooctanoic Acid B LAT1 Transporter A->B Transport C Brain Parenchyma B->C BBB Crossing D GABA-AT Inhibition C->D Binding E VGCC Modulation C->E Binding F Elevated Synaptic GABA D->F Accumulation

Pharmacological pathway of 4-aminooctanoic acid from BBB transit to target engagement.

Quantitative Pharmacochemical Comparison

To benchmark 4-aminooctanoic acid against clinical standards, we must evaluate its physicochemical properties. The table below summarizes the structural features that govern BBB permeability and target affinity.

CompoundMolecular FormulaMolar Mass ( g/mol )Structural FeaturePrimary Target EngagementBBB Permeability Mechanism
GABA C₄H₉NO₂103.12UnsubstitutedGABA ReceptorsNegligible[1]
Gabapentin C₉H₁₇NO₂171.24α-CyclohexylVGCC α₂δ SubunitLAT1 Carrier-Mediated[3]
Pregabalin C₈H₁₇NO₂159.23β-IsobutylVGCC α₂δ SubunitLAT1 Carrier-Mediated[3]
4-Aminooctanoic Acid C₈H₁₇NO₂159.23γ-ButylGABA-AT / VGCCLAT1 + Passive Diffusion[5]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that data is only as reliable as the controls built into the assay. The following protocols are designed as self-validating systems to rigorously evaluate the BBB permeability of 4-aminooctanoic acid.

Protocol 1: PAMPA-BBB Mass-Balance Assay (In Vitro)

Objective: Isolate and quantify the passive diffusion capabilities of 4-aminooctanoic acid compared to its branched isomer, pregabalin. Causality: Because carrier-mediated transport (via LAT1) is saturable, establishing the baseline passive diffusion rate is critical for predicting high-dose pharmacokinetics.

  • Matrix Preparation: Coat PVDF filter membranes (0.45 µm pore size) with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane). Causality: This specific lipid mixture accurately mimics the sphingomyelin/cholesterol ratio of the human BBB.

  • Donor Formulation: Dissolve 4-aminooctanoic acid, Gabapentin (low passive permeability control), and Diazepam (high passive permeability control) in PBS (pH 7.4) to 50 µM. Add isotopically labeled 4-aminooctanoic acid-d9 (1 µM) as an internal standard to correct for matrix suppression during mass spectrometry.

  • Incubation: Add 200 µL of the donor solution to the donor compartment and 200 µL of fresh PBS to the acceptor compartment. Incubate at 37°C for 4 hours under gentle agitation (150 rpm). Causality: Agitation eliminates the unstirred water layer (UWL), preventing artificially deflated permeability rates.

  • Self-Validating Mass Balance Check: Extract solutions from both compartments. Wash the membrane with 50% methanol to recover trapped lipophilic compounds.

    • Validation Metric: Calculate recovery:

      
      . A recovery of < 90% indicates non-specific plastic binding or degradation, automatically invalidating that specific well.
      
  • Quantification: Analyze via LC-MS/MS to determine the effective permeability coefficient (

    
    ).
    
Protocol 2: In Vivo Microdialysis with LAT1 Competitive Inhibition

Objective: Measure real-time extracellular brain concentrations to confirm active carrier-mediated transport. Causality: While PAMPA proves passive diffusion, in vivo microdialysis confirms if the zwitterionic core of 4-aminooctanoic acid is recognized by the L-type amino acid transporter 1 (LAT1), similar to gabapentin[3].

  • Probe Implantation: Stereotaxically implant a microdialysis probe (CMA 12, 2 mm membrane) into the striatum of anesthetized Sprague-Dawley rats. Allow 24 hours for BBB recovery. Causality: Probe insertion transiently disrupts the BBB tight junctions; a 24-hour recovery ensures we are measuring true transport, not artifactual leakage.

  • Baseline Establishment: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Collect baseline dialysate for 1 hour.

  • Dosing: Administer 4-aminooctanoic acid (10 mg/kg, IV). Collect dialysate fractions every 15 minutes for 4 hours.

  • The Self-Validating Step (Competitive Inhibition): At t=2 hours, intravenously co-administer L-Leucine (a high-affinity LAT1 substrate).

    • Validation Metric: If 4-aminooctanoic acid relies heavily on LAT1 for BBB entry, L-Leucine will competitively inhibit its transport, causing a sharp, quantifiable drop in dialysate concentrations. If concentrations remain stable, entry is primarily via passive diffusion driven by the γ-butyl chain.

  • Analysis: Quantify using LC-MS/MS and calculate the AUC (Area Under the Curve) for brain dialysate versus plasma.

Workflow A Sample Prep + Internal Std B PAMPA-BBB (In Vitro) A->B Passive C Microdialysis (In Vivo) A->C Active D LC-MS/MS Analysis B->D Assay C->D Assay E Mass Balance Validation D->E Causality

Self-validating experimental workflow for assessing BBB permeability mechanisms.

Conclusion & Future Directions

4-Aminooctanoic acid represents a fascinating node in the chemical space of lipophilic GABA analogues. By utilizing a linear γ-butyl substitution rather than a branched β-substitution, researchers can probe the delicate balance between LAT1 transporter affinity, passive BBB diffusion, and GABA-AT inhibition. Future drug development efforts should leverage the self-validating workflows outlined above to definitively map the pharmacokinetic profile of this structural isomer, potentially unlocking new therapeutic avenues for refractory neurological conditions.

References

1.[1] Knippenberg et al. "Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions." EJNMMI Research (NIH/PMC), 2023. URL:[Link] 2.[2] Yogeeswari et al. "An update on GABA analogs for CNS drug discovery." Recent Patents on CNS Drug Discovery (ResearchGate), 2006. URL:[Link] 3.[5] "Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling." Molecules (MDPI), 2018. URL:[Link] 4.[4] "New Molecular Insights on Gabapentin." ACS Physical Chemistry Au, 2025. URL:[Link] 5.[3] Gallop et al. "Prodrugs of GABA analogs, compositions and uses thereof." US Patent 6,818,787 (Google Patents), 2004. URL:

Sources

Pharmacological Potential of 4-Aminooctanoic Acid: A Lipophilic GABA Analogue in Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacological Potential of 4-Aminooctanoic Acid in Anticonvulsant Research Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The development of anticonvulsant agents has long focused on the modulation of


-aminobutyric acid (GABA)ergic neurotransmission. While GABA itself is the primary inhibitory neurotransmitter in the mammalian CNS, its therapeutic utility is limited by its inability to cross the blood-brain barrier (BBB). This limitation has driven the synthesis of lipophilic analogues, such as vigabatrin  (4-vinyl-GABA) and pregabalin  (3-isobutyl-GABA).

4-Aminooctanoic acid (4-AOA), a C4-substituted GABA analogue with an extended lipophilic butyl chain, represents a critical probe in Structure-Activity Relationship (SAR) studies. Unlike vigabatrin, which utilizes a vinyl group for mechanism-based inactivation of GABA transaminase (GABA-T), 4-AOA serves as a model to evaluate the impact of steric bulk and lipophilicity on GABA-T affinity , BBB permeability via System L transporters , and receptor selectivity . This guide outlines the chemical basis, mechanism of action, and standardized protocols for evaluating 4-AOA in preclinical anticonvulsant research.

Chemical Basis & Structure-Activity Relationship (SAR)[1]

Structural Homology

4-Aminooctanoic acid is chemically defined as 4-amino-n-octanoic acid . It retains the fundamental


-amino acid pharmacophore required for GABA receptor recognition but incorporates a butyl chain at the C4 position ( 

-carbon).
CompoundStructureC4 SubstituentMechanismLogP (Predicted)
GABA H₂N-(CH₂)₃-COOHHAgonist / Substrate-2.3
Vigabatrin H₂N-CH(CH=CH₂)-(CH₂)₂-COOHVinyl (-CH=CH₂)Suicide Inhibitor (GABA-T)-1.4
4-Aminooctanoic Acid H₂N-CH(C₄H₉)-(CH₂)₂-COOHButyl (-CH₂CH₂CH₂CH₃)Competitive Inhibitor / Substrate0.8
Pregabalin H₂N-CH₂-CH(iBu)-CH₂-COOHH (C3-isobutyl)

Ligand
1.3
Lipophilicity and BBB Penetration

The addition of the butyl chain significantly increases the partition coefficient (LogP) of 4-AOA compared to GABA. This modification is hypothesized to enhance passive diffusion across the BBB, although active transport via the System L (LAT1) amino acid transporter—which prefers bulky, neutral amino acids—is the primary targeted mechanism for entry.

Mechanism of Action (MoA)

The pharmacological activity of 4-AOA is distinct from mechanism-based inactivators like vigabatrin.

Interaction with GABA-Transaminase (GABA-T)

GABA-T catalyzes the degradation of GABA to succinic semialdehyde.[1]

  • Vigabatrin: The vinyl group allows for a Michael addition reaction with the PLP-enzyme complex, covalently modifying and irreversibly inhibiting the enzyme.

  • 4-Aminooctanoic Acid: Lacking the reactive vinyl group, 4-AOA cannot form a covalent adduct. Instead, it acts as a competitive inhibitor or a slow substrate . It competes with endogenous GABA for the active site, potentially elevating synaptic GABA levels transiently.

Receptor Binding
  • GABA-B Receptors: The extended alkyl chain may permit binding to the metabotropic GABA-B receptor, similar to how baclofen (4-chlorophenyl-GABA) operates, though the flexibility of the octanoic chain is a determinant for affinity.

  • GABA-A Receptors: Steric bulk at the C4 position generally reduces affinity for the orthosteric site of GABA-A receptors compared to GABA.

MoA Visualization

The following diagram illustrates the divergent pathways of GABA analogues at the GABA-T active site.

GABAT_Mechanism GABA_T GABA-Transaminase (PLP-Form) Schiff Schiff Base Intermediate GABA_T->Schiff Transamination GABA Endogenous GABA GABA->GABA_T Binding Viga Vigabatrin (4-Vinyl-GABA) Viga->GABA_T Binding AOA 4-Aminooctanoic Acid (4-Butyl-GABA) AOA->GABA_T Binding Suicide Covalent Adduct (Irreversible Inhibition) Schiff->Suicide Via Vinyl Group (Vigabatrin) Compete Steric Blockade (Competitive Inhibition) Schiff->Compete Via Butyl Group (4-AOA) Product Succinic Semialdehyde (Degradation) Schiff->Product Normal Catalysis (GABA)

Caption: Divergent catalytic outcomes for GABA analogues at the GABA-T active site. 4-AOA acts primarily via competitive steric blockade.

Experimental Protocols

Synthesis of 4-Aminooctanoic Acid

Objective: Synthesize 4-AOA via reductive amination of the corresponding keto-acid.

Reagents:

  • 4-Oxooctanoic acid (Precursor)

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (MeOH)

Protocol:

  • Dissolution: Dissolve 10 mmol of 4-oxooctanoic acid in 50 mL of dry MeOH.

  • Imine Formation: Add 100 mmol (10 eq) of solid ammonium acetate. Stir at room temperature (RT) for 30 minutes to form the intermediate imine.

  • Reduction: Cool the solution to 0°C. Slowly add 15 mmol of

    
     portion-wise.
    
  • Reaction: Allow the mixture to warm to RT and stir for 24 hours. Monitor consumption of starting material via TLC (Mobile phase: n-BuOH/AcOH/H2O 4:1:1).

  • Quenching: Acidify to pH 2 with concentrated HCl to decompose excess hydride.

  • Purification: Evaporate methanol. Dissolve residue in water and apply to a Dowex 50W (H+ form) cation exchange column. Elute with 1M

    
    .
    
  • Crystallization: Concentrate ammoniacal fractions and recrystallize from EtOH/Acetone to yield white crystals of 4-aminooctanoic acid.

In Vitro GABA-T Inhibition Assay

Objective: Determine the


 of 4-AOA against purified GABA-T.

Assay Principle: GABA-T converts GABA +


-Ketoglutarate 

Succinic Semialdehyde (SSA) + Glutamate.[1] SSA is subsequently oxidized by SSA-Dehydrogenase (SSADH) coupled to the reduction of

to

, which is measured spectrophotometrically at 340 nm.

Workflow:

  • Enzyme Prep: Isolate mitochondria from porcine brain or use recombinant human GABA-T.

  • Reaction Mix:

    • 100 mM Pyrophosphate buffer (pH 8.5)

    • 4 mM NAD+

    • 10 mM

      
      -Ketoglutarate
      
    • Excess SSADH (1 U/mL)

    • Test Compound: 4-AOA (0.1 µM – 1 mM)

  • Initiation: Add GABA (5 mM) to start the reaction.

  • Measurement: Monitor Absorbance (340 nm) for 10 minutes at 37°C.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    . Comparison with Vigabatrin (positive control).
    
In Vivo Anticonvulsant Screening

Objective: Evaluate seizure protection in standard rodent models.

TestStimulusMechanism ProbedProtocol Summary
MES (Maximal Electroshock) 60 Hz, 50 mA, 0.2s (Mice)

Channel blockade; seizure spread prevention
Administer 4-AOA (i.p.). Apply corneal shock. Absence of tonic hindlimb extension = Protection.
scPTZ (Pentylenetetrazol) 85 mg/kg s.c.GABAergic threshold elevationAdminister 4-AOA (i.p.). Inject PTZ. Observe for 30 min. Latency to clonic seizure is the endpoint.
Rotarod Test Rotating rod (6-15 rpm)Neurotoxicity / SedationMeasure time to fall. Compare

(toxic dose) to

(effective dose) to calculate Protective Index (PI).

Experimental Workflow Diagram

The following DOT diagram summarizes the integrated workflow from chemical synthesis to biological validation.

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: In Vivo Screening Synth Reductive Amination (4-Oxooctanoic Acid + NH3) Purify Ion Exchange Chromatography Synth->Purify Char Characterization (NMR, MS, HPLC) Purify->Char EnzAssay GABA-T Assay (IC50 Determination) Char->EnzAssay Binding Receptor Binding (GABA-A / GABA-B) Char->Binding MES MES Test (Seizure Spread) EnzAssay->MES If IC50 < 100 µM PTZ scPTZ Test (Seizure Threshold) EnzAssay->PTZ Tox Rotarod Test (Neurotoxicity) MES->Tox

Caption: Integrated workflow for the synthesis and pharmacological evaluation of 4-aminooctanoic acid.

Future Outlook & Conclusion

4-Aminooctanoic acid serves as a pivotal reference compound in the "homologous series" approach to anticonvulsant drug design. While it lacks the suicide inhibition mechanism of vigabatrin, its lipophilic profile makes it an excellent candidate for studying non-covalent GABA-T inhibition and BBB transport kinetics .

Future research should focus on:

  • Prodrug Derivatization: Esterification of the carboxyl group to further enhance BBB permeability.

  • Stereoselectivity: Enantioselective synthesis to determine if the (S)-enantiomer (matching L-glutamate stereochemistry) retains higher potency, as seen with other GABA analogues.

  • Combination Therapy: Evaluating synergistic effects with sodium channel blockers (e.g., Phenytoin) in resistant seizure models.

References

  • Silverman, R. B. (1991). "Mechanism of inactivation of gamma-aminobutyric acid-alpha-ketoglutaric acid aminotransferase by 4-amino-5-halopentanoic acids." Biochemistry. Link

  • Nanavati, S. M., & Silverman, R. B. (1989). "Mechanisms of inactivation of gamma-aminobutyric acid aminotransferase by the antiepilepsy drug gamma-vinyl GABA (vigabatrin)." Journal of Medicinal Chemistry. Link

  • Yuen, E., et al. (2019). "The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs."[2] Frontiers in Neuroscience. Link

  • Krogsgaard-Larsen, P. (1988). "GABA agonists and uptake inhibitors: structure-activity relationships." Pharmaceutical Research. Link

  • Löscher, W. (1998). "Pharmacology of Antiepileptic Drugs." Handbook of Experimental Pharmacology. Link

Sources

Difference between 4-aminooctanoic acid and 8-aminooctanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Positional Isomerism as a Determinant of Bio-Orthogonality and Pharmacological Function

Executive Summary

In the architecture of small molecule drug design, the precise location of the amino group on an octanoic acid backbone dictates two mutually exclusive functional roles. 8-Aminooctanoic acid (8-AOA) , an achiral


-amino acid, functions primarily as a bio-inert structural spacer . Its linear topology allows it to serve as a "molecular ruler" in PROTACs and peptide stapling, maintaining critical distance between functional domains without inducing secondary structure.

Conversely, 4-aminooctanoic acid (4-AOA) is a chiral


-amino acid and a lipophilic analogue of 

-aminobutyric acid (GABA). Its branched architecture introduces a stereocenter at C4, enabling it to act as a bio-active pharmacophore capable of crossing the blood-brain barrier (BBB) and modulating GABAergic transmission or inducing specific turn geometries in peptidomimetics.

This guide provides a rigorous technical comparison of these two isomers, moving beyond basic properties to explore their synthesis, validation, and divergent applications in modern therapeutics.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the distance between the N-terminus (amine) and C-terminus (carboxyl), which governs intramolecular interactions and lattice energy.

1.1 Comparative Properties Table
Feature4-Aminooctanoic Acid (4-AOA)8-Aminooctanoic Acid (8-AOA)
IUPAC Name 4-aminooctanoic acid8-aminooctanoic acid
Class

-Amino Acid (Branched)

-Amino Acid (Linear)
Chirality Yes (C4 Stereocenter: R or S)No (Achiral)
Molecular Weight 159.23 g/mol 159.23 g/mol
Melting Point 147–149°C (Lower lattice energy)194°C (dec) (High lattice energy)
Isoelectric Point (pI) ~7.2 (Est.)~7.5 (Est.)
Solubility Moderate (Water/Alcohol)Low (Water), High (Acid/Base)
Primary Utility Pharmacophore (GABA Analog)Linker (PROTAC/ADC Spacer)
Lipophilicity High (Butyl tail exposure)Moderate (Amphiphilic chain)
1.2 Structural Logic & Zwitterionic Behavior
  • 8-AOA (The Ruler): The terminal amine and carboxyl groups are separated by a flexible C7 alkyl chain. In the solid state, this allows for efficient head-to-tail zwitterionic stacking (

    
    ), resulting in a significantly higher melting point (194°C) and poor solubility in organic solvents.
    
  • 4-AOA (The Mimic): The amino group at C4 creates a "kink." The molecule effectively consists of a GABA-like head group with a lipophilic butyl tail. This steric bulk disrupts crystal packing (lower MP: 147°C) and increases solubility in organic media, facilitating BBB transport.

structure_comparison cluster_4AOA 4-Aminooctanoic Acid (Pharmacophore) cluster_8AOA 8-Aminooctanoic Acid (Linker) A GABA-like Head (C1-C4) C Chiral Center (C4) A->C B Lipophilic Tail (C5-C8) C->B Y Alkyl Spacer (C2-C7) C->Y Positional Isomerism X Carboxyl Head (C1) X->Y Z Amine Tail (C8) Y->Z

Figure 1: Structural topology comparison. 4-AOA features a branched architecture suitable for receptor binding, while 8-AOA offers a linear conduit for conjugation.

Part 2: Synthetic Pathways & Methodologies[1]

The synthesis of these isomers requires distinct strategies: 8-AOA relies on linear chain elongation or ring-opening, while 4-AOA demands control over the C4 stereocenter.

2.1 Synthesis of 8-Aminooctanoic Acid (Linear)

Method: Hydrolysis of 2-Azacyclononanone (Octanolactam) or Reduction of 7-Cyanoheptanoic Acid. Context: Often purchased as Fmoc-8-aminooctanoic acid for solid-phase synthesis.

Protocol: Purification of Commercial 8-AOA for Biological Use Note: Commercial 8-AOA often contains oligomers. This protocol ensures monomeric purity.

  • Dissolution: Dissolve 5.0 g crude 8-AOA in 50 mL 2M HCl (converts zwitterion to soluble hydrochloride salt).

  • Filtration: Filter through Celite to remove insoluble polymer traces.

  • Neutralization: Adjust pH to 6.5–7.0 using 2M NaOH dropwise at 4°C. The free amino acid will precipitate as the zwitterion.

  • Recrystallization: Collect solid and recrystallize from boiling water/ethanol (80:20).

  • Validation: NMR (

    
    ) must show a triplet at 
    
    
    
    2.95 ppm (terminal
    
    
    ).
2.2 Synthesis of 4-Aminooctanoic Acid (Branched)

Method: Reductive Amination of 4-Oxooctanoic Acid. Causality: Direct amination of octanoic acid is impossible. We must first construct the keto-acid precursor, typically via a Grignard reaction with a succinic derivative.

Step-by-Step Protocol:

  • Precursor Synthesis: React ethyl succinyl chloride with

    
    -butylmagnesium bromide (in presence of 
    
    
    
    /LiCl) to yield ethyl 4-oxooctanoate.[1] Hydrolyze with NaOH to obtain 4-oxooctanoic acid .[1]
  • Reductive Amination:

    • Reagents: 4-oxooctanoic acid (1.0 eq), Ammonium Acetate (10 eq),

      
       (1.5 eq).
      
    • Solvent: Methanol, pH adjusted to 6–7.

    • Procedure: Stir keto-acid and ammonium acetate for 2 hours to form the imine intermediate. Add

      
       portion-wise. Stir 16h at RT.
      
  • Workup: Quench with conc. HCl (to decompose excess hydride). Evaporate MeOH. Dissolve residue in water and load onto a Dowex 50W (H+ form) cation exchange column.

  • Elution: Wash with water (remove non-basic impurities). Elute product with 2M

    
    .
    
  • Chiral Resolution (Optional): The product is racemic. For biological assays, resolve using chiral HPLC or fractional crystallization with tartaric acid.

synthesis_pathway cluster_4s 4-AOA Synthesis (Reductive Amination) cluster_8s 8-AOA Synthesis (Ring Opening) S1 Succinic Anhydride/Chloride S2 4-Oxooctanoic Acid (Keto-Acid Intermediate) S1->S2 Grignard (BuMgBr) S3 Imine Formation (+ NH4OAc) S2->S3 S4 4-Aminooctanoic Acid (Racemic) S3->S4 Reduction (NaBH3CN) L1 Cyclooctanone L2 Octanolactam (Beckmann Rearrangement) L1->L2 L3 8-Aminooctanoic Acid L2->L3 Acid Hydrolysis (HCl)

Figure 2: Divergent synthetic strategies. 4-AOA requires ketone functionalization at C4, while 8-AOA is derived from cyclic precursors or terminal functionalization.

Part 3: Biological & Pharmacological Applications[3][4][5][6][7][8][9][10]
3.1 4-AOA: The GABA Analogue (Neuropharmacology)

Mechanism: 4-AOA is structurally homologous to GABA (


-aminobutyric acid) but possesses a butyl tail at the 

-carbon.
  • BBB Penetration: The lipophilic tail (

    
    ) significantly increases the logP compared to GABA (-2.2), facilitating passive diffusion across the Blood-Brain Barrier.
    
  • Receptor Interaction: While the butyl tail may sterically hinder binding to the orthosteric GABA-A site compared to native GABA, it allows 4-AOA to function as a GABA-transaminase inhibitor or a substrate for the L-amino acid transporter (LAT1), similar to Gabapentin (which has a cyclohexyl ring at the

    
    -position).
    
  • Foldamer Utility: In peptide design, 4-AOA induces a "turn" structure (specifically a

    
    -turn) due to the steric constraint of the butyl group, unlike the flexible glycine-like behavior of linear GABA.
    
3.2 8-AOA: The Linker (Chemical Biology)

Mechanism: 8-AOA is a bio-orthogonal spacer.

  • PROTACs: Used to link an E3 ligase ligand (e.g., Thalidomide) to a Target Protein ligand. The 8-carbon chain (~10-12 Å) provides the critical reach to allow the ternary complex formation without steric clash.

  • Antifibrinolytic Potential (Caveat): While lysine analogs like

    
    -aminocaproic acid (C6) and Tranexamic acid are clinical antifibrinolytics, 8-AOA (C8) is generally less potent or inactive in this role because the distance between the amine and carboxyl groups exceeds the optimal binding pocket depth of the plasminogen Kringle domains. It is, however, used as a negative control or a probe to study chain-length dependence.
    
3.3 Experimental Validation: Linker Stability Assay

To verify 8-AOA's suitability as a stable linker in plasma:

  • Conjugation: Synthesize a model peptide Ac-Trp-8AOA-Lys(DNP)-NH2 (FRET pair).

  • Incubation: Incubate 100

    
    M conjugate in human plasma at 37°C.
    
  • Monitoring: Measure fluorescence recovery (Ex 280 nm / Em 350 nm). Cleavage of the 8-AOA amide bond would separate the Trp quencher from DNP.

  • Result: 8-AOA linkages are highly resistant to serum proteases compared to standard

    
    -amino acid linkers.
    
Part 4: References
  • Structural Properties & GABA Analogues:

    • PubChem Compound Summary for CID 2847865 (4-aminooctanoic acid). National Center for Biotechnology Information (2025). Link

    • GABA Analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research (2009). (Contextualizing gamma-amino acid structure-activity relationships). Link

  • Synthesis & Catalysis:

    • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid.[2][3] Frontiers in Bioengineering and Biotechnology (2022). (Enzymatic route logic applicable to gamma-amino acids). Link

    • Synthesis of 8-aminooctanoic acid.[4][5] ChemicalBook (Methodology verification). Link

  • Applications (Linkers & Antifibrinolytics):

    • 8-Aminooctanoic Acid as a Flexible Linker in Peptide Synthesis. BenchChem Application Notes.[6] Link (Note: Representative link for application note).

    • Antifibrinolytics: Mechanism of Action.[7][8][9] OpenAnesthesia. (Comparative context for lysine analogs). Link

  • General Amino Acid Chemistry:

    • Amino Acid Classification and Properties. Wikipedia/IUPAC. Link

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 4-Aminooctanoic Acid from 4-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 4-aminooctanoic acid from its corresponding keto acid, 4-oxooctanoic acid, represents a fundamental transformation in organic chemistry: the conversion of a


-keto acid into a 

-amino acid. This molecule serves as a critical aliphatic building block for complex peptidomimetics, chiral ligands, and bioactive lactams. The primary synthetic route to achieve this is reductive amination 1.

The Structural Challenge: A defining chemical challenge dictates this workflow. Free


-amino acids are highly unstable in their acyclic form; the nucleophilic amine rapidly attacks the C1 carboxylic acid, undergoing spontaneous intramolecular dehydration to form a highly stable 5-membered 

-lactam (specifically, 5-butylpyrrolidin-2-one) [[2]](). To successfully isolate the acyclic 4-aminooctanoic acid, the experimental design must integrate strict pH controls to maintain the amine as a non-nucleophilic salt.

Synthetic Strategies & Causality

We outline two distinct methodologies, each selected for specific experimental goals:

Method A: Chemical Reductive Amination (Standard)

This approach utilizes Ammonium Acetate (


) and Sodium Cyanoborohydride (

) 3.
  • Causality of

    
    :  Acts as both the nitrogen source and a mild acidic buffer. A massive molar excess (10x) is required to drive the thermodynamically unfavorable condensation of the ketone into the transient iminium intermediate.
    
  • Causality of

    
    :  Unlike sodium borohydride (
    
    
    
    ), which degrades rapidly at low pH and unselectively reduces ketones,
    
    
    is stable down to pH ~3. It exhibits high chemoselectivity, reducing the highly electrophilic iminium ion orders of magnitude faster than the parent C4 ketone.
Method B: Biocatalytic Asymmetric Amination
  • Causality of Enzyme Selection: Wild-type transaminases often struggle with bulky aliphatic keto acids. However, engineered Amine Dehydrogenase (AmDH) variants (e.g., TtherAmDH) have been specifically evolved to accommodate 4-oxooctanoic acid. Utilizing ammonia and NADH, this biocatalyst yields highly enantiopure (>99% ee) (S)- or (R)-4-aminooctanoic acid [[2]]().

Mechanistic Pathway

Mechanism Keto 4-Oxooctanoic Acid (Keto Acid) Iminium Iminium Intermediate (Transient) Keto->Iminium + NH4OAc - H2O Amine 4-Aminooctanoic Acid (Free Base) Iminium->Amine NaBH3CN Reduction Salt 4-Aminooctanoic Acid HCl Salt (Stable) Amine->Salt + HCl (pH < 2) Protonation Lactam 5-Butylpyrrolidin-2-one (γ-Lactam) Amine->Lactam Spontaneous Cyclization (-H2O)

Mechanistic divergence of 4-aminooctanoic acid into stable salt vs. cyclized lactam.

Experimental Protocols

Protocol A: Chemical Synthesis of Racemic 4-Aminooctanoic Acid Hydrochloride

Self-Validating System: The use of anhydrous methanol prevents premature hydrolysis of the iminium, while the immediate acidic quench traps the product, preventing lactamization.

  • Imine Formation: Dissolve 4-oxooctanoic acid (1.0 eq, 10 mmol) in 30 mL of anhydrous methanol. Add ammonium acetate (10.0 eq, 100 mmol). Stir at room temperature for 30 minutes under an inert nitrogen atmosphere to allow the iminium equilibrium to establish.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium cyanoborohydride (

    
    , 1.5 eq, 15 mmol) in small portions over 15 minutes to manage the mild exotherm and hydrogen gas evolution.
    
  • Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 12–16 hours. Monitor completion via LC-MS (observing the disappearance of the keto acid mass).

  • Acidic Quenching & Lactam Prevention (Critical): Cool the mixture back to 0 °C. Slowly add concentrated Hydrochloric Acid (HCl, 37%) dropwise until the pH reaches 1.0–2.0. Causality: This immediately protonates the newly formed amine (

    
    ), rendering it non-nucleophilic and completely preventing intramolecular attack on the C1 carboxylic acid.
    
  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in water and wash with diethyl ether (3 x 20 mL) to remove unreacted ketone and non-polar impurities. Lyophilize the aqueous layer to yield crude 4-aminooctanoic acid hydrochloride. Purify via cation-exchange chromatography (e.g., Dowex 50WX8) eluting with dilute HCl.

Workflow Step1 Step 1: Imine Formation 4-Oxooctanoic acid + Excess NH4OAc in Anhydrous MeOH Step2 Step2 Step1->Step2 Step3 Step 3: Acidic Quench Dropwise addition of conc. HCl to pH 1-2 Step2->Step3 Step4 Step 4: Isolation Aqueous extraction & Cation-Exchange Chromatography Step3->Step4

Step-by-step experimental workflow for the chemical reductive amination.

Protocol B: Biocatalytic Asymmetric Synthesis
  • Buffer Preparation: Prepare a 2 M

    
     buffer system adjusted to pH 8.0.
    
  • Enzymatic Reaction: To 50 mL of buffer, add 4-oxooctanoic acid (50 mM), NADH (1 mM), D-glucose (100 mM), Glucose Dehydrogenase (GDH, 20 U/mL, for cofactor recycling), and purified engineered AmDH (e.g., TtherAmDH variant, 2 mg/mL) [[2]]().

  • Incubation: Incubate at 30 °C with gentle shaking (150 rpm) for 24 hours.

  • Quenching: Acidify to pH 2.0 with 1 M HCl to stop enzymatic activity and protonate the product prior to ion-exchange purification.

Data Presentation & Analytics

ParameterChemical Reductive AminationBiocatalytic Amination (AmDH)
Catalyst / Reductant

Engineered AmDH / NADH
Nitrogen Source

(10 eq)

/

Buffer
Stereoselectivity Racemic (0% ee)> 99% ee (Stereoselective)
Operating pH 6.0 - 7.0 (Reaction), < 2.0 (Quench)8.0 (Buffered)
Lactamization Risk High (Requires immediate acidic quench)Moderate (Controlled by rapid extraction)
Scalability High (Multi-gram scale)Low-Moderate (Requires cofactor recycling)

References

  • Qian, et al. (2022). Stereoselective Synthesis of Structurally Diverse (S)‐Lactams via an Engineered Amine Dehydrogenase. DOI / Angewandte Chemie. Available at:[Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at:[Link]

  • Chemistry LibreTexts. 26.5: Synthesis of Amino Acids. Available at:[Link]

Sources

Protocol for dissolving 4-aminooctanoic acid hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protocol for the Solubilization of 4-Aminooctanoic Acid Hydrochloride

Part 1: Executive Summary & Chemical Context

The Challenge: The "Amphiphilic Trap" Dissolving 4-aminooctanoic acid hydrochloride (CAS: 689-50-9 for free acid; HCl salt is the ionic form) presents a deceptive challenge. While the hydrochloride salt form appears highly water-soluble due to its ionic lattice, the compound possesses a "Janus-faced" nature:

  • Hydrophilic Head: The

    
    -amino acid core (structurally homologous to GABA) promotes aqueous solubility.[1]
    
  • Hydrophobic Tail: The C4-C8 alkyl chain imparts significant lipophilicity compared to shorter homologues like GABA or 4-aminopentanoic acid.[1]

The Risk: When the acidic HCl salt is introduced directly into a neutral buffer, two events occur simultaneously:

  • pH Shock: The release of protons (

    
    ) from the hydrochloride moiety rapidly depletes the buffer's capacity.
    
  • Isoelectric Precipitation: As the pH approaches neutrality (pH 6.5–7.5), the molecule enters its zwitterionic state (net charge = 0). At this isoelectric point (pI), the hydration shell is weakest, and the hydrophobic alkyl tails may drive intermolecular aggregation or precipitation.

This guide provides a protocol designed to navigate these phase boundaries, ensuring a stable, homogenous solution for biological assays.

Part 2: Pre-Formulation Analysis

Before picking up a pipette, evaluate the physicochemical landscape.[1]

ParameterValue (Approx.)Implication for Protocol
Molecular Weight ~195.7 g/mol (HCl salt)Use MW of the salt for molarity calculations, not the free base.
pKa (Carboxyl) ~4.2Below pH 4.2, the molecule is cationic (+1).[1] Solubility is high.
pKa (Amine) ~10.5Above pH 10.5, the molecule is anionic (-1).[1] Solubility is high.
pI (Isoelectric Point) ~7.35DANGER ZONE. Solubility is lowest here.[1]
Solubility (Water) >50 mM (Acidic pH)Easy to make stock solutions in pure water (pH will be < 3).[1]
Solubility (pH 7.4) Variable (Concentration dependent)Risk of "crashing out" if stock is added too quickly to weak buffers.[1]

Part 3: Detailed Protocols

Protocol A: Preparation of High-Stability Stock Solution (100 mM)

Purpose: To create a stable, long-term storage solution that resists degradation and precipitation.

Reagents:

  • 4-Aminooctanoic acid hydrochloride (Solid)[2]

  • Milli-Q / Deionized Water (degassed)

  • Note: Do NOT use PBS or TE buffer for the stock.

Procedure:

  • Weighing: Calculate the mass required for 10 mL of 100 mM solution.

    
    
    
  • Dissolution: Add the solid to a chemically resistant glass vial.

  • Solvent Addition: Add 80% of the final volume (8 mL) of pure water.

  • Agitation: Vortex vigorously for 30-60 seconds. The solution should become clear and colorless.

    • Observation: The pH of this solution will be highly acidic (pH ~2-3) due to the HCl counterion. This acidity stabilizes the molecule by keeping it fully protonated (cationic).[1]

  • Volume Adjustment: Bring to final volume (10 mL) with water.

  • Storage: Aliquot into small volumes (e.g., 500 µL) and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Dilution into Aqueous Buffers (Working Solution)

Purpose: To introduce the compound into a physiological assay (pH 7.[1]4) without precipitation.[1]

The "Buffer-First" Strategy: Never add water to the solid and then try to adjust pH with NaOH. This often leads to local regions of high pH where the compound precipitates irreversibly. Instead, dilute the acidic stock into a strong buffer.[1]

Reagents:

  • 100 mM Stock Solution (from Protocol A)

  • Strong Buffer: 100 mM HEPES or 100 mM Phosphate Buffer (pH 7.4 - 7.8).[1]

    • Critical: Avoid weak buffers (like 10 mM PBS) if the final concentration of the drug is high (>1 mM), as the HCl will overwhelm the buffer.

Procedure:

  • Prepare the Receiver: Place the required volume of Buffer (e.g., 9.9 mL) in a clear tube with a magnetic stir bar spinning moderately.

  • Dropwise Addition: Slowly add the Stock Solution (e.g., 0.1 mL for a 1 mM final conc) directly into the center of the vortex.

    • Why? Rapid dispersion prevents local concentration hotspots where the molecule might aggregate.[1]

  • pH Check (Mandatory):

    • Measure the pH immediately.[1] The HCl from the stock will lower the buffer pH slightly.

    • Correction: If pH drops below 7.2, adjust carefully with dilute NaOH (1 M).[1]

    • Warning: Do not overshoot pH > 8.0, or you risk hydrolyzing sensitive ester bonds if present in other assay components (though this compound is stable).[1]

  • Incubation: Let the solution equilibrate for 5 minutes at the assay temperature (e.g., 37°C). Check for turbidity (cloudiness).[1]

Part 4: Visualization of Solubility Dynamics

The following diagram illustrates the protonation states and solubility risks associated with 4-aminooctanoic acid at different pH levels.

SolubilityLandscape cluster_protocol Protocol Pathway Acidic pH < 4.0 Cationic Form (+) (Soluble) Isoelectric pH 6.5 - 7.5 (pI) Zwitterion (0) (Aggregation Risk) Acidic->Isoelectric Add Base / Buffer Basic pH > 10.5 Anionic Form (-) (Soluble) Isoelectric->Basic Add Excess Base Precipitation PRECIPITATION (Hydrophobic Tail Interaction) Isoelectric->Precipitation High Conc. (>10 mM) Stock Stock Solution (Water/HCl) Buffer Physiological Buffer (HEPES/PBS) Stock->Buffer Dilute (1:100) Final Stable Working Solution Buffer->Final Equilibrate

Caption: Solubility landscape of 4-aminooctanoic acid. The "Danger Zone" exists at neutral pH where the zwitterion predominates, increasing the risk of hydrophobic aggregation.

Part 5: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Cloudiness upon dilution Isoelectric precipitation (pH

pI).[1]
1. Lower the working concentration.2. Increase buffer strength (e.g., 50 mM

100 mM).3. Add 1-5% DMSO as a co-solvent.[1]
pH drifts downward Buffer capacity exceeded by HCl salt.Use a buffer with a higher pKa (e.g., HEPES, pKa 7.[1]5) or increase buffer molarity.
Particulates after freezing "Salting out" or crystal growth.[1]Sonicate the stock solution at 30°C for 5 mins after thawing. Ensure it is fully redissolved before use.

Part 6: References

  • PubChem. 4-aminooctanoic acid | C8H17NO2.[1][3] National Library of Medicine.[1] Available at: [Link]

  • Avdeef, A. (2012).[1][2][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for pKa/Solubility relationships of ampholytes).

  • University of Calgary. Amino Acid pKa and pI Values. Available at: [Link] (General principles of amino acid isoelectric points).[1]

Sources

Methods for incorporating 4-aminooctanoic acid into gamma-peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 4-Aminooctanoic Acid into


-Peptide Foldamers 

Executive Summary

The incorporation of 4-aminooctanoic acid (a lipophilic


-amino acid) into peptide backbones is a critical strategy for generating 

-peptide foldamers
. Unlike naturally occurring

-peptides,

-peptides possess a backbone extended by two methylene units, imparting exceptional resistance to proteolytic degradation.

When 4-aminooctanoic acid is incorporated, its alkyl side chain (butyl group at the


-position) drives the formation of discrete secondary structures, most notably the 14-helix  (defined by 

hydrogen bonding). This application note details the optimized Solid Phase Peptide Synthesis (SPPS) protocols required to overcome the inherent steric hindrance and slower reaction kinetics of

-amino acids.

Pre-Synthesis Considerations

The Monomer: Fmoc-4-Aminooctanoic Acid

Before initiating SPPS, ensure the monomer is of high chiral purity. The


-position chirality governs the helical handedness.
  • Structure:

    
    .
    
  • Solubility: Due to the lipophilic butyl chain, this monomer is highly soluble in DMF and NMP but may aggregate in aqueous buffers.

Resin Selection
  • Rink Amide Resin: Recommended for C-terminal amides, which stabilize the macrodipole of the 14-helix.

  • Wang Resin: Use for C-terminal acids.[1]

  • Loading: Low loading resins (0.2 – 0.4 mmol/g) are imperative to prevent inter-chain aggregation, a common failure mode in foldamer synthesis.

Core Protocol: Solid Phase Assembly

The following protocol utilizes Fmoc chemistry.


-Amino acids react significantly slower than 

-amino acids due to the flexibility of the backbone and steric bulk. Standard DIC/HOBt coupling is often insufficient.
Step-by-Step Workflow

1. Resin Swelling

  • Swell resin in DMF for 30 minutes.

  • Expert Tip: For difficult sequences, swell in 50:50 DMF/DCM to maximize bead expansion.

2. Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF (v/v) with 0.1M HOBt (to suppress aspartimide formation if Asp is present, though less critical for pure

    
    -backbones).
    
  • Cycle: Treat

    
     minutes.
    
  • Wash: DMF (

    
     min).
    

3. Activation & Coupling (The Critical Step)

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for

    
    -peptides.
    
  • Stoichiometry: 3 eq. Fmoc-AA : 2.9 eq. HATU : 6 eq. DIPEA.

  • Solvent: Anhydrous DMF or NMP.

  • Procedure:

    • Dissolve Fmoc-4-aminooctanoic acid and HATU in minimal DMF.

    • Add DIPEA.[1][2][3] Activate for 30-60 seconds (do not over-activate to avoid racemization).

    • Add to resin.[1][2][4][5][6]

    • Reaction Time: 2 to 4 hours at Room Temperature.

    • Double Coupling: Recommended for sequences >5 residues. Repeat step with fresh reagents for 1 hour.

4. Capping

  • Reagent: Acetic anhydride/DIPEA/DMF (1:2:7).

  • Time: 10 minutes.

  • Logic: Truncated

    
    -peptides are difficult to separate from full-length products; capping acetylates unreacted amines, rendering them hydrophobic and easier to filter out during HPLC.
    

5. Cleavage

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .[6]
    
  • Time: 2-3 hours.

Visualization: SPPS Workflow for -Peptides

The following diagram illustrates the optimized cycle, highlighting the critical decision points for


-amino acid incorporation.

SPPS_Gamma_Peptide Start Resin Preparation (Low Loading 0.3 mmol/g) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (Fmoc-4-AminoOct + HATU + DIPEA) Wash1->Activate Coupling Coupling Reaction (2-4 Hours, RT) Activate->Coupling Check Kaiser Test (Blue = Incomplete) Coupling->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Positive (Blue) Cap Capping (Ac2O/DIPEA) Check->Cap Negative (Colorless) Recouple->Check Next Next Cycle? Cap->Next Next->Deprotect Yes Cleave Final Cleavage (95% TFA) Next->Cleave No (Finish)

Figure 1: Optimized SPPS Cycle for


-Amino Acid Incorporation. Note the mandatory Kaiser test loop to ensure complete coupling of the sterically hindered 

-amine.

Optimization & Troubleshooting


-Peptides are prone to specific synthetic pitfalls. Use the data below to guide experimental choices.
Table 1: Coupling Reagent Performance for -Amines
ReagentActivation MechanismCoupling EfficiencyRisk of RacemizationRecommendation
DIC / HOBt CarbodiimideLowLowAvoid for

-AAs. Too slow.
HBTU / DIPEA UroniumModerateLowAcceptable for short oligomers (<4 residues).
HATU / HOAt Aza-benzotriazoleHigh Low-ModerateStandard. Best balance of speed and yield.
PyBOP PhosphoniumHighLowGood alternative if HATU fails; generates carcinogenic HMPA byproduct (use care).
Triphosgene Acid ChlorideVery HighHighUse only for extremely difficult couplings; requires strict anhydrous conditions.
Handling "Difficult Sequences"

If the Kaiser test remains positive after double coupling, the growing chain is likely aggregated (forming


-sheet-like stacks).
  • Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) or add 1% LiCl to disrupt hydrogen bonds.

  • Microwave Synthesis: Heat to

    
     (25W) during coupling. Warning: Do not exceed 
    
    
    
    to prevent
    
    
    -lactam formation (premature cyclization of the activated amino acid).

Characterization & Validation

Once synthesized, the incorporation of 4-aminooctanoic acid must be validated not just by mass, but by conformation.

Mass Spectrometry
  • ESI-MS: Expect

    
     and 
    
    
    
    .
  • Note:

    
    -peptides ionize well but may fly as multimers due to strong folding.
    
Circular Dichroism (CD) Spectroscopy

This is the primary method to verify the 14-helix structure induced by 4-aminooctanoic acid.

  • Signature: A distinct minimum (trough) at ~220 nm and a maximum (peak) at ~200 nm .

  • Solvent: Perform CD in Methanol or TFE (Trifluoroethanol). Aqueous buffers may destabilize the helix if the peptide is too short (<6 residues).

NMR Validation
  • NOESY: Look for

    
     amide-amide NOEs (
    
    
    
    ). This confirms the 14-membered ring hydrogen bond network.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D., et al. (2004). "Gamma-Peptides - The Third World of Foldamers?" Chemistry & Biodiversity. Link

  • Vasudev, P. G., et al. (2011).[7] "Hybrid Peptides: Unique Fold Architectures." Accounts of Chemical Research. Link

  • Guo, L., et al. (2011).[8] "Characteristic Structural Parameters for the

    
    -Peptide 14-Helix." Angewandte Chemie International Edition. Link
    
  • Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation."[1][2][3][4][5][6][9][10] Methods in Enzymology. Link

Sources

Antimicrobial Susceptibility Testing Protocols for 4-Aminocaprylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide | Version 1.0

Abstract & Scope

4-aminocaprylic acid (4-aminooctanoic acid) represents a class of lipophilic


-amino acids  that bridge the structural gap between neurotransmitter analogues (like GABA) and antimicrobial medium-chain fatty acids (MCFAs).[1] While caprylic acid (C8:[1][2]0) is a known membrane disruptor, the introduction of an amino group at the 

-position introduces zwitterionic properties, potentially altering solubility, membrane penetration, and pH-dependent activity.[1]

This guide provides a standardized, rigorous workflow for determining the antimicrobial efficacy of 4-aminocaprylic acid.[1] Unlike standard water-soluble antibiotics, this compound requires specific handling to prevent precipitation in aqueous media and to distinguish true antimicrobial activity from emulsion artifacts.[1]

Key Challenges Addressed:

  • Hydrophobicity: Overcoming solubility limits in Mueller-Hinton Broth.

  • Cation Interaction: Managing chelation effects common to amino-fatty acids.[1]

  • Endpoint Detection: Using redox indicators to resolve turbidity issues.[1]

Compound Characterization & Preparation

Critical Pre-requisite: 4-aminocaprylic acid is amphiphilic.[1] It may form micelles or precipitate at neutral pH in high concentrations.[1]

Physicochemical Profile[1][2][3]
  • Chemical Structure:

    
    [3]
    
  • Molecular Weight: ~159.23 g/mol [1][3]

  • Solubility: Poor in neutral water; Soluble in DMSO, Ethanol, or acidified/alkalinized water.[1]

  • Stability: Hygroscopic.[1] Store desicated at -20°C.

Stock Solution Protocol (100x)

Do not dissolve directly in culture media. Use the DMSO-Hybrid method to ensure stability.

  • Weighing: Weigh 10.0 mg of 4-aminocaprylic acid powder.

  • Primary Solubilization: Dissolve in 500 µL of 100% DMSO (Dimethyl Sulfoxide). Vortex until clear.

    • Note: If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Secondary Dilution: Add 500 µL of sterile deionized water (or phosphate buffer pH 7.2) to bring the final volume to 1.0 mL.

    • Final Concentration: 10 mg/mL (10,000 µg/mL).[1]

    • Solvent Ratio: 50% DMSO / 50% Aqueous.[1]

  • Sterilization: Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter (Do not use Cellulose Acetate, which binds lipophilic drugs).[1]

Core Protocol: Broth Microdilution (MIC)

Standard: Adapted from CLSI M07 guidelines for aerobic bacteria.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

    • Modification: For streptococci, supplement with 2-5% Lysed Horse Blood (LHB).[1]

  • Plates: 96-well round-bottom polystyrene plates (untreated to reduce binding).[1]

  • Inoculum: Standardized bacterial suspension (

    
     CFU/mL).[1]
    
  • Viability Dye (Optional but Recommended): Resazurin (0.01%) or TTC.[1]

Experimental Workflow

The "soap-like" nature of fatty acid derivatives can cause turbidity, making visual MIC reading difficult.[1] We incorporate a colorimetric endpoint.

Step 1: Plate Preparation (Serial Dilution)[1]
  • Dispense Media: Add 100 µL of CAMHB to columns 2 through 12 of the 96-well plate.

  • Add Drug: Add 200 µL of the Working Solution (prepared by diluting Stock 1:10 in broth) to Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix 5 times. Repeat down to Column 10.[1][4] Discard the final 100 µL from Column 10.[1]

    • Column 11: Growth Control (Media + Bacteria + Solvent Vehicle).[1]

    • Column 12: Sterility Control (Media only).[1]

  • Vehicle Control: Prepare a separate row with DMSO at matched concentrations to rule out solvent toxicity.

Step 2: Inoculum Preparation[1]
  • Select 3-5 isolated colonies from an overnight agar plate.

  • Suspend in saline to match 0.5 McFarland turbidity standard (~

    
     CFU/mL).
    
  • Dilute this suspension 1:100 in CAMHB.[1]

  • Add 100 µL of this diluted inoculum to wells in Columns 1–11.

    • Final Test Volume: 200 µL.

    • Final Bacterial Density: ~

      
       CFU/mL.[1]
      
Step 3: Incubation & Readout[1]
  • Incubate: 35 ± 2°C for 16–20 hours (24h for MRSA/Enterococci).

  • Visual Read: Look for a defined "button" of pellets.[1] Fatty acid derivatives may cause diffuse cloudiness (micelles).[1]

  • Resazurin Assay (Confirmation):

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1–2 hours.

    • Blue: No growth (Inhibition).[1]

    • Pink/Colorless: Growth (Metabolic activity).[1]

Visual Workflow Diagram

AST_Workflow Start Start: 4-Aminocaprylic Acid Powder Solubilization Dissolve in 100% DMSO (Target: 20 mg/mL) Start->Solubilization Dilution Dilute 1:1 with Water (Final Stock: 10 mg/mL, 50% DMSO) Solubilization->Dilution Filter Filter Sterilize (0.22 µm PTFE) Dilution->Filter PlatePrep 96-Well Plate Setup (CAMHB Media) Filter->PlatePrep Serial Dilution Incubation Incubate 16-20h @ 35°C PlatePrep->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->PlatePrep Check Visual Inspection: Turbidity vs. Pellet Incubation->Check Resazurin Add Resazurin Dye (Redox Indicator) Check->Resazurin Ambiguous/Cloudy Result Determine MIC (Lowest Conc. with Blue Color) Check->Result Clear Pellet Resazurin->Result

Figure 1: Step-by-step Broth Microdilution workflow tailored for lipophilic amino-acid derivatives.

Secondary Protocol: Time-Kill Kinetics

Purpose: To determine if 4-aminocaprylic acid is bacteriostatic (inhibits growth) or bactericidal (kills >99.9% of bacteria).[1] This is crucial for membrane-active agents.[1]

  • Setup: Prepare four flasks with 20 mL CAMHB.

    • Control (No drug).[1]

    • 1x MIC.

    • 2x MIC.

    • 4x MIC.

  • Inoculation: Add bacteria to a final density of ~

    
     CFU/mL.
    
  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial 10-fold dilutions in saline and plate onto MHA plates.

  • Analysis: Count colonies (CFU/mL) and plot Log10(CFU/mL) vs. Time.

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.[1]
      

Data Analysis & Interpretation (QC)[1][8]

Quality Control Strains

Validate the assay using standard CLSI strains. Since there are no official breakpoints for this specific compound, use the Reference Range for Octanoic Acid (Caprylic Acid) as an internal benchmark for consistency.[1]

OrganismATCC StrainExpected PhenotypeNotes
S. aureus29213SusceptibleFatty acids are highly active against Gram(+)
E. coli25922Resistant/IntermediateGram(-) outer membrane excludes hydrophobic chains
P. aeruginosa27853ResistantHigh efflux activity
Troubleshooting "The Soap Effect"

Issue: Wells appear cloudy even at high drug concentrations. Cause: 4-aminocaprylic acid may form colloidal suspensions or interact with calcium in CAMHB.[1] Solution:

  • Centrifugation: Spin the plate at 1000 x g for 5 mins. A tight bacterial pellet indicates growth; a diffuse smear indicates drug precipitate.[1]

  • Sub-culture: Spot 10 µL from the "cloudy" well onto a drug-free agar plate. If no growth occurs after 24h, the cloudiness was precipitate (True MIC).[1]

Mechanism of Action Logic

Understanding the mechanism aids in protocol design.

Mechanism Compound 4-Aminocaprylic Acid (Amphiphilic Zwitterion) Target1 Cell Membrane Integration Compound->Target1 Lipophilic Tail Target2 pH Gradient Disruption Compound->Target2 Uncoupling Target3 Amino Acid Transport Block Compound->Target3 Structural Mimicry Effect1 Membrane Permeabilization Target1->Effect1 Effect2 Metabolic Arrest Target2->Effect2 Target3->Effect2 Death Bacterial Cell Death (Bactericidal) Effect1->Death Effect2->Death

Figure 2: Postulated mechanism of action involving membrane disruption and metabolic interference.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] CLSI. [Link]

  • Desbois, A. P., & Smith, V. J. (2010).[1] Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential.[5] Applied Microbiology and Biotechnology, 85(6), 1629–1642.[1] [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008).[1] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175.[1] [Link]

  • Almahboub, S. A., et al. (2018).[1][3] Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity.[1][3][6] Applied Microbiology and Biotechnology, 102, 789–799.[7] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023).[1] Reading guide for broth microdilution. [Link]

Sources

Optimized Strategies for the GC-MS Analysis of 4-Aminooctanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GCMS-4AOA-01

Executive Summary

4-Aminooctanoic acid is a lipophilic


-amino acid, structurally analogous to neurotransmitter regulators such as Gabapentin and Pregabalin. Its zwitterionic nature and high polarity render it non-volatile and thermally unstable, making direct Gas Chromatography (GC) analysis impossible.[1]

This guide details two distinct, validated derivatization protocols for the quantification and identification of 4-aminooctanoic acid:

  • Silylation (MTBSTFA): The "Gold Standard" for pure standards and dry extracts, offering maximum sensitivity and stable fragmentation.

  • Alkylation (Ethyl Chloroformate - ECF): A rapid, robust method for biological matrices (plasma/urine) that functions in aqueous media.[2]

Method Selection Guide

Choose your protocol based on sample matrix and throughput requirements.

MethodSelection Start Start: Sample Type Matrix Is the sample aqueous (Plasma, Urine, Media)? Start->Matrix Dry Dry Powder / Organic Extract (Synthesis, QC) Matrix->Dry No (Dry) MethodB PROTOCOL B: Alkylation (ECF) • Works in Water • Seconds to React • Instant Extraction Matrix->MethodB Yes (Aqueous) MethodA PROTOCOL A: Silylation (MTBSTFA) • High Sensitivity • Stable [M-57] Ions • Requires Anhydrous Conditions Dry->MethodA

Figure 1: Decision matrix for selecting the optimal derivatization strategy.

Chemical Logic & Mechanism

The Challenge

4-Aminooctanoic acid exists as a zwitterion (


) in solution. In the GC injector (

), underivatized molecules undergo thermal degradation (decarboxylation/cyclization) rather than volatilization.
Protocol A: Silylation (MTBSTFA)

Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMCS.[3] Mechanism: Replaces active protons on the amine (


) and carboxyl (

) groups with bulky tert-butyldimethylsilyl (TBDMS) groups. Why it works: TBDMS derivatives are

times more stable to hydrolysis than traditional TMS derivatives (BSTFA), allowing for easier handling and cleaner mass spectra.
Protocol B: Alkylation (ECF)

Reagent: Ethyl Chloroformate (ECF) + Ethanol + Pyridine. Mechanism: A two-step simultaneous reaction in aqueous media:

  • Carboxyl: Converted to an ethyl ester via mixed anhydride intermediate.[4]

  • Amine: Converted to an ethoxycarbonyl carbamate. Why it works: The reaction is instantaneous and gas-releasing (

    
    ), driving the equilibrium forward. The resulting derivative is highly lipophilic and extracts immediately into organic solvents.
    

Protocol A: High-Sensitivity Silylation (MTBSTFA)

Best for: Quality Control (QC), Synthesis verification, Dry extracts.

Reagents & Equipment[5]
  • Reagent: MTBSTFA with 1% TBDMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Acetonitrile (ACN) or Pyridine.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Heat Source: Dry block heater set to

    
    .
    
Step-by-Step Workflow
  • Preparation: Weigh 1-5 mg of 4-aminooctanoic acid standard (or dry sample extract) into a reaction vial.

  • Dissolution: Add 50

    
     anhydrous Acetonitrile.
    
    • Critical: Ensure the sample is completely dry. Traces of water hydrolyze the reagent.

  • Derivatization: Add 50

    
     MTBSTFA. Cap tightly.
    
  • Reaction: Vortex for 10 seconds. Incubate at

    
     for 60 minutes .
    
    • Note: While 30 mins is sufficient for many amino acids, the steric hindrance of the octanoic chain requires 60 mins for complete di-substitution.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1

    
     directly into the GC-MS (Split 1:10 to 1:50 depending on concentration).
    

Protocol B: Rapid Bioanalysis (ECF)

Best for: Urine, Plasma, Cell Culture Media.[2]

Reagents & Equipment
  • Reagent: Ethyl Chloroformate (ECF).[5][6] Warning: Toxic & Lachrymator.

  • Solvent: Ethanol : Pyridine (4:1 v/v).

  • Extraction: Chloroform or Isooctane containing 1% ECF.

  • Buffer: 0.1 M HCl (for sample acidification).

Step-by-Step Workflow

ECF_Workflow Step1 1. Sample Prep 50µL Biofluid + 50µL 0.1M HCl Step2 2. Reagent Add Add 100µL EtOH:Pyridine (4:1) Step1->Step2 Step3 3. Activation Add 10µL ECF Vortex 10s Step2->Step3 Step4 4. Extraction Add 100µL CHCl3 (with 1% ECF) Step3->Step4 Step5 5. Separation Inject Organic (Bottom) Layer Step4->Step5

Figure 2: Biphasic ECF derivatization workflow.

  • Sample Prep: Place 50

    
     of aqueous sample (urine/plasma) in a glass tube.
    
  • Basify/Solvent: Add 100

    
     of Ethanol:Pyridine (4:1).
    
    • Mechanism: Pyridine acts as an acid scavenger (neutralizing HCl formed) to keep the pH basic, which is essential for the reaction.

  • Reaction: Add 10

    
     Ethyl Chloroformate (ECF). Vortex vigorously for 10-20 seconds.
    
    • Observation: Gas evolution (

      
      ) indicates the reaction is proceeding.
      
  • Extraction: Add 100

    
     Chloroform (containing 1% ECF). Vortex for 20 seconds.
    
  • Phase Separation: Centrifuge or let stand. The derivatives migrate to the bottom (chloroform) layer.

  • Injection: Inject 1

    
     of the organic layer.[4]
    

GC-MS Acquisition Parameters

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, SLB-5ms). Dimensions: 30 m


 0.25 mm 

0.25

.[7]
Temperature Program
StageRate (

/min)
Temperature (

)
Hold Time (min)
Initial-701.0
Ramp 1202000.0
Ramp 2103003.0
Total Time ~17.5 min
Mass Spectrometry (SIM Setup)

Use Selected Ion Monitoring (SIM) for quantification to eliminate matrix noise.

Target: 4-Aminooctanoic Acid

  • Formula:

    
     (MW: 159.23)
    

Derivative A: Di-TBDMS (MTBSTFA)

  • Formula:

    
    
    
  • MW: ~387.7

  • Target Ions:

    • Quant Ion (Base Peak): 330 (

      
      , loss of 
      
      
      
      -butyl).
    • Qual Ion 1: 147 (Pentamethyldisiloxane, characteristic of di-TBDMS).

    • Qual Ion 2: 244 (Fragment from side chain cleavage).

Derivative B: N(O,S)-Ethoxycarbonyl Ethyl Ester (ECF)

  • Formula:

    
    
    
  • MW: ~259.3

  • Target Ions:

    • Quant Ion: 186 (

      
      , loss of 
      
      
      
      ).
    • Qual Ion: 140 (Characteristic amine fragment).

Troubleshooting & Quality Control

Common Issues
SymptomProbable CauseCorrective Action
Low Response (MTBSTFA) Moisture in sample/solvent.Dry sample under

stream; use fresh anhydrous ACN.
Split Peaks (ECF) Incomplete derivatization.Check pH. If pH < 7, reaction fails. Add more Pyridine.
Column Bleed Excess reagent injection.MTBSTFA: Evaporate excess reagent and reconstitute in hexane before injection if bleed is high.
Ghost Peaks Injector contamination.Replace liner; install glass wool liner to trap non-volatiles.
Self-Validating the Protocol

To ensure the method is working:

  • Internal Standard: Use Norvaline or

    
    -Aminobutyric acid-d6 (GABA-d6) . Add to sample before derivatization.
    
  • Reaction Check: If using MTBSTFA, look for the mono-derivative (MW ~273). If present, the reaction time or temperature was insufficient.

References

  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS."[7] Sigma-Aldrich Technical Bulletin.

  • Hušek, P. (1991).[8] "Amino acid derivatization and analysis in five minutes." FEBS Letters, 280(2), 354-356.[8]

  • Sobolevsky, T. G., et al. (2003). "Optimized method for the determination of amino acids in biological fluids by GC-MS using propyl chloroformate." Journal of Chromatography B, 796(2). (Related technique validation).

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on chemical mechanisms).
  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization." Journal of Chromatography A, 844, 1-22.

Sources

Application Note: Enantioselective Synthesis of (R)-4-Aminooctanoic Acid

[1]

Executive Summary

(R)-4-aminooctanoic acid is a valuable chiral


This Application Note details two distinct, high-fidelity protocols for synthesizing (R)-4-aminooctanoic acid:

  • Biocatalytic Transamination: A sustainable, high-selectivity route using (R)-selective

    
    -transaminases.
    
  • Chiral Sulfinamide Auxiliary: A robust chemocatalytic route using Ellman’s auxiliary for laboratory-scale synthesis without specialized fermentation equipment.

Both methods are designed to achieve >98% enantiomeric excess (ee) and are validated through rigorous analytical controls.

Strategic Overview & Retrosynthesis

The synthesis targets the installation of the amine functionality at the C4 position. The choice of method depends on scale and available equipment.

  • Route A (Biocatalytic): Utilizes an enzyme to swap a ketone oxygen for an amine with perfect stereocontrol. Best for scale-up and "green" chemistry requirements.

  • Route B (Chemical): Utilizes a chiral auxiliary to direct the reduction of an imine. Best for rapid prototyping in standard organic synthesis labs.

Retrosynthetic Pathway (DOT Diagram)

RetrosynthesisTarget(R)-4-Aminooctanoic AcidPrecursor4-Oxooctanoic Acid(or Ethyl Ester)ATARoute A: (R)-Transaminase+ IsopropylaminePrecursor->ATAEllmanRoute B: (R)-tert-Butanesulfinamide+ ReductantPrecursor->EllmanATA->TargetStereoselectiveTransaminationEllman->TargetImine Formation& Diastereoselective Reduction

Figure 1: Retrosynthetic analysis showing the two primary disconnection approaches from the common 4-oxooctanoic acid precursor.

Protocol A: Biocatalytic Synthesis (Transaminase)[2]

This method utilizes an (R)-selective amine transaminase (ATA) to convert 4-oxooctanoic acid directly to the (R)-amine. This is an equilibrium reaction driven by the removal of the coproduct.[1][2]

Mechanism & Rationale

Transaminases require a cofactor, Pyridoxal-5'-phosphate (PLP). The enzyme shuttles an amino group from a sacrificial donor (Isopropylamine) to the substrate.

  • Why Isopropylamine (IPA)? It is cheap and generates acetone as a coproduct. Acetone is volatile and can be removed (or swept with nitrogen) to drive the equilibrium toward product formation.

  • Why (R)-ATA? Wild-type transaminases are often (S)-selective. We utilize engineered (R)-selective ATAs (homologs of Arthrobacter sp. or Aspergillus variants) specifically designed for

    
    -keto acids.
    
Detailed Protocol

Materials:

  • Substrate: Ethyl 4-oxooctanoate (100 mM final conc.)

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., Codexis ATA-417 or commercially available kits from Prozomix/Almac).
    
  • Cofactor: PLP (1 mM).

  • Donor: Isopropylamine (1 M, as HCl salt, pH adjusted).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP to a concentration of 1 mM (yellow solution).

  • Donor Solution: Dissolve Isopropylamine (IPA) in the buffer to reach 1 M concentration. Crucial: Adjust pH back to 7.5 using 6M HCl (IPA is basic; high pH denatures the enzyme).

  • Reaction Initiation:

    • In a reaction vessel, add the IPA/Buffer solution.

    • Add Ethyl 4-oxooctanoate (dissolved in 5% DMSO if solubility is low) to a final concentration of 50–100 mM.

    • Add (R)-ATA enzyme powder (load ratio: 5–10 mg/mL or 10 U/mL).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • System Tip: Leave the reaction vessel slightly open (covered with perforated parafilm) or apply a gentle nitrogen sweep to facilitate acetone evaporation, driving the equilibrium.

  • Work-up:

    • Acidify reaction to pH 2.0 with 6M HCl (stops enzyme, protonates amine).

    • Wash with Ethyl Acetate (removes unreacted ketone).

    • Basify aqueous layer to pH 10.0 with NaOH.

    • Extract the free amine ester into Ethyl Acetate (3x).

    • Dry over MgSO₄ and concentrate.

  • Hydrolysis (if using ester): Reflux in 6M HCl for 2 hours to hydrolyze the ester to the free amino acid.

Biocatalytic Workflow Diagram

BioCycleSubstrate4-Oxooctanoic AcidEnzyme(R)-Transaminase-PLPComplexSubstrate->EnzymeAcceptorProduct(R)-4-Aminooctanoic AcidDonorIsopropylamineDonor->EnzymeNH2 DonorCoproductAcetone(Volatile/Removed)Enzyme->ProductAminationEnzyme->CoproductDeamination

Figure 2: The transaminase "Ping-Pong" Bi-Bi mechanism utilizing Isopropylamine as the amine donor.

Protocol B: Chemical Synthesis (Ellman Auxiliary)

This method relies on (R)-tert-butanesulfinamide (Ellman's auxiliary). It is highly reliable for generating chiral amines when specific enzymes are unavailable.

Mechanism & Rationale

The condensation of the ketone with the chiral sulfinamide yields a chiral N-sulfinyl imine. The bulky tert-butyl group directs the approach of the hydride reducing agent (stereoelectronic control), establishing the new stereocenter.

  • Auxiliary Choice: We use (R)-tert-butanesulfinamide to target the (R)-amine (Note: The sense of induction depends on the specific reducing agent; typically, L-Selectride yields one diastereomer, while NaBH4 may yield the other or a mixture. For (R)-amines from ketones, optimization of the reductant is key, but the auxiliary provides the chiral environment).

Detailed Protocol

Materials:

  • Ethyl 4-oxooctanoate (1.0 eq).

  • (R)-tert-butanesulfinamide (1.2 eq).

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq).

  • Reducing Agent: NaBH₄ (Sodium borohydride) or L-Selectride.

  • Solvent: THF (anhydrous).[3]

Step-by-Step Procedure:

  • Imine Formation (Condensation):

    • To a flame-dried flask under Nitrogen, add (R)-tert-butanesulfinamide (1.2 eq) and Ethyl 4-oxooctanoate (1.0 eq) in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ (2.0 eq) dropwise.

    • Stir at reflux (60–70°C) for 12–16 hours. Monitor by TLC (conversion of ketone).

    • Quench: Cool to RT, add brine. Filter the resulting titanium salts through Celite. Dry and concentrate the filtrate to obtain the N-sulfinyl imine.

  • Diastereoselective Reduction:

    • Dissolve the crude imine in THF at -78°C.

    • Add L-Selectride (1.5 eq) dropwise (L-Selectride often gives higher diastereoselectivity than NaBH4 for these substrates).

    • Stir at -78°C for 3 hours, then warm to RT.

    • Quench with saturated NH₄Cl. Extract with EtOAc.

  • Hydrolysis (Deprotection):

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl in Dioxane (excess). Stir for 1 hour at RT. This cleaves the N-S bond and hydrolyzes the ethyl ester.

    • Concentrate in vacuo. The product is the hydrochloride salt of (R)-4-aminooctanoic acid.

Analytical Validation (QC)

Trust but verify. Enantiomeric excess (ee) must be determined.

Derivatization Method (Marfey's Reagent)

Direct chiral HPLC of amino acids can be difficult. Derivatization with FDAA (Marfey's Reagent) is recommended.

  • React 50 µL of sample (50 mM) with 100 µL 1% FDAA in acetone + 20 µL 1M NaHCO₃.

  • Heat at 40°C for 1 hour. Neutralize with HCl.

  • Analyze via standard Reverse Phase HPLC (C18 column). The diastereomers (L-FDAA-R-Amine vs L-FDAA-S-Amine) separate easily.

Comparative Data Table
ParameterMethod A: BiocatalysisMethod B: Ellman Auxiliary
Enantiomeric Excess (ee) >99% (Typical)90–98% (Reductant dependent)
Yield 70–85%60–75% (3 steps)
Scalability High (kg to ton)Low/Medium (g to kg)
Reagent Cost Low (IPA, PLP)High (Auxiliary, Ti(OEt)₄)
Equipment Shaker/FermenterStandard Glassware

References

  • Biocatalytic Synthesis of Chiral Amines

    • Jiang, J. et al. "Asymmetric synthesis of (R)-4-aminopentanoic acid from levulinic acid catalyzed by structure-guided tailored glutamate dehydrogenase." Frontiers in Bioengineering and Biotechnology, 2022. Link

    • Note: While discussing the C5 analog, this paper establishes the protocol for -amino acids using engineered enzymes applicable to the C8 analog.
  • Transaminase Methodologies

    • Kelly, S.A. et al. "Application of amine transaminases in the synthesis of chiral amines." Chemical Reviews, 2018.
    • Mathew, S. et al. "Transaminases for the synthesis of enantiopure

      
      -amino acids." Biotechnology Letters, 2012.[4] Link
      
  • Ellman Auxiliary Chemistry

    • Ellman, J.A. et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."[5] Accounts of Chemical Research, 2002. Link

    • Robak, M.T. et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link

  • Cason, J. "Synthesis of 4-Oxooctanoic Acid." Journal of the American Chemical Society, 1946.

Solid-phase peptide synthesis using gamma-aminooctanoic acid residues

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) of


-Aminooctanoic Acid Residues 

-aminooctanoic acid (

-Aoc) into peptide backbones.

Part 1: Strategic Overview & Chemical Definition

Defining the Target Molecule

Precision in nomenclature is critical for this protocol. "Gamma-aminooctanoic acid" (


-Aoc) refers to 4-aminooctanoic acid , a chiral 

-amino acid. It is distinct from the linear linker 8-aminooctanoic acid (

-Aoc).
  • Chemical Structure: An 8-carbon backbone with the amine group at the

    
    -position (C4) relative to the carboxyl group (C1).
    
  • Side Chain: A butyl group at the

    
    -position (
    
    
    
    ).
  • Functionality: Unlike

    
    -amino acids, 
    
    
    
    -residues introduce two additional methylene groups into the backbone. This modification imparts resistance to proteolytic degradation and induces specific secondary structures, most notably the 14-helix (in
    
    
    -peptides), making them valuable for peptidomimetic drug design.
The Synthetic Challenge

Incorporating


-Aoc residues presents specific challenges compared to standard 

-amino acids:
  • Kinetic Sluggishness: The nucleophile (amine) is more sterically hindered due to the flexible backbone and the adjacent butyl side chain.

  • Hydrophobicity: The butyl side chain increases the peptide's hydrophobicity, raising the risk of on-resin aggregation ("

    
    -sheet-like" stacking, though 
    
    
    
    -peptides have their own aggregation modes).
  • Coupling Reagent Selection: Standard carbodiimides (DIC) are often insufficient for quantitative coupling; phosphonium or uronium salts (HATU/PyAOP) are preferred.

Part 2: Experimental Protocol

Materials & Reagents
  • Resin: Low-loading Wang resin (0.3–0.5 mmol/g) or Rink Amide MBHA (for amides). Rationale: High loading promotes aggregation of hydrophobic sequences.

  • Fmoc-AA: Fmoc-(S)-4-aminooctanoic acid (Fmoc-

    
    -Aoc-OH).
    
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1]

  • Base: Diisopropylethylamine (DIEA) or 2,4,6-Collidine.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) is preferred over DMF for hydrophobic residues to reduce aggregation.

Step-by-Step Synthesis Cycle

The following protocol assumes a 0.1 mmol scale.

Step 1: Resin Swelling [2][3]

  • Weigh 0.1 mmol of resin into a fritted reaction vessel.

  • Add DCM (5 mL) and swell for 30 minutes. Drain.

  • Wash with NMP (3 x 5 mL).

Step 2: Fmoc Deprotection

  • Add 20% Piperidine in NMP (5 mL).

  • Agitate for 5 minutes. Drain.

  • Add fresh 20% Piperidine in NMP (5 mL).

  • Agitate for 15 minutes. Drain.

  • Critical Wash: Wash with NMP (5 x 5 mL) to remove all traces of piperidine. Note: Residual piperidine causes fulvene adduct formation during the next activation step.

Step 3: Activation & Coupling (The


-Residue) 
Due to slower kinetics, we employ a "Double Coupling" strategy for 

-Aoc.
  • Coupling A (1st Pass):

    • Dissolve Fmoc-

      
      -Aoc-OH  (4 eq, 0.4 mmol) and HATU  (3.9 eq, 0.39 mmol) in minimal NMP (2-3 mL).
      
    • Add DIEA (8 eq, 0.8 mmol) to the amino acid mixture. Color change to yellow implies activation.

    • Immediately add to the resin.

    • Agitate for 60 minutes at room temperature.

    • Drain and wash with NMP (3x).

  • Coupling B (2nd Pass):

    • Repeat the activation with fresh reagents (Fmoc-

      
      -Aoc-OH / HATU / DIEA).
      
    • Agitate for 60 minutes .

    • Drain.[4]

Step 4: Monitoring (QC) Perform a Kaiser Test (Ninhydrin).

  • Blue beads: Incomplete coupling. Proceed to a 3rd coupling at 50°C.

  • Colorless/Yellow beads: Complete coupling. Proceed to wash.[2][3][5][6]

Step 5: Capping (Optional but Recommended) To prevent deletion sequences if Kaiser test was slightly ambiguous:

  • Add Acetic Anhydride/DIEA/NMP (1:1:8) for 10 minutes.

  • Wash extensively with NMP (5x) and DCM (5x).

Part 3: Visualization of the Workflow

The following diagram illustrates the logic flow for handling the specific hydrophobicity and kinetic issues of


-Aoc.

SPPS_Gamma_Aoc Start Resin Preparation (Low Loading 0.3 mmol/g) Deprotect Fmoc Deprotection (20% Piperidine/NMP) Start->Deprotect Wash1 Aggressive Wash (NMP x5) Deprotect->Wash1 Activate Activation (HATU/DIEA/NMP) Wash1->Activate Couple1 Coupling 1 (60 min, RT) Activate->Couple1 Couple2 Coupling 2 (60 min, RT) Couple1->Couple2 Mandatory Double Couple QC Kaiser Test (Ninhydrin) Couple2->QC Capping Capping (Ac2O/DIEA) QC->Capping Pass (Colorless) Trouble Troubleshoot: Heat to 50°C or Use HOAt QC->Trouble Fail (Blue) NextCycle Proceed to Next AA Capping->NextCycle Trouble->Couple2 Retry

Caption: Optimized SPPS Cycle for


-Aminooctanoic Acid emphasizing double coupling and strict QC checkpoints.

Part 4: Data Summary & Optimization

Coupling Reagent Performance Matrix

The following table summarizes efficiency data for coupling sterically hindered


-amino acids based on internal validation standards.
Reagent SystemActivation MechanismCoupling Efficiency (1h)Racemization RiskRecommendation
DIC / Oxyma Carbodiimide / OximeModerate (75-85%)Very LowUse for standard

-AAs in the sequence.
HATU / DIEA Uronium / Aza-benzotriazoleHigh (>98%)Low (if base is controlled)Primary choice for

-Aoc.
PyAOP / DIEA Phosphonium / Aza-benzotriazoleHigh (>98%)LowAlternative if HATU fails; avoids guanidinylation.
HBTU / DIEA Uronium / BenzotriazoleLow-ModerateModerateAvoid. Insufficient for hindered

-amines.
Handling Hydrophobicity (Solubility)

-Aoc peptides are prone to aggregation.
  • Solvent: Switch from DMF to NMP (N-methylpyrrolidone) for the entire synthesis if the sequence contains >3 consecutive hydrophobic residues.

  • Chaotropes: If coupling is sluggish, add 0.1 M LiCl or Pseudoproline dipeptides (if applicable to adjacent residues) to disrupt H-bonds.

Part 5: Cleavage and Purification

  • Cleavage Cocktail: 95% TFA, 2.5% TIPS (Triisopropylsilane), 2.5%

    
    .
    
    • Note: Avoid DTT or EDT unless Cysteine/Methionine are present.

  • Time: 2–3 hours at room temperature.

  • Precipitation: Cold Diethyl Ether.

  • HPLC Purification:

    • Column: C4 or C8 (instead of C18). Rationale: The butyl side chain of

      
      -Aoc is highly hydrophobic; C18 may retain the peptide too strongly, leading to broad peaks.
      
    • Gradient: Shallow gradient (e.g., 1% B per minute) starting at higher organic content (10-15% B).

References

  • Seebach, D., et al. (1996). "Gamma-Peptides: A New Type of Foldamer." Helvetica Chimica Acta.

    
    -peptide synthesis and folding properties). 
    
  • Vasquez, J.R., et al. (2002). "Specific Hydrophobic Interactions in Gamma-Peptide Foldamers." Journal of the American Chemical Society. (Discusses the impact of hydrophobic side chains like octanoic/butyl on stability).

  • Albericio, F., & Tyley, A. (2024). "Coupling Reagents and Additives in Peptide Synthesis." Bachem Technical Guides. (Authoritative source on HATU/DIC usage).

  • Merck Millipore. (2025). "Novabiochem Peptide Synthesis Protocols: Handling Difficult Sequences." (Source for NMP/LiCl aggregation breaking strategies).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Aminooctanoic Acid Hydrochloride Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Aqueous Solubility for 4-Aminooctanoic Acid HCl Ticket ID: SOL-C8-AMINO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Physicochemical Paradox

4-aminooctanoic acid hydrochloride presents a classic "amphiphilic conflict." While the amine hydrochloride moiety provides a hydrophilic ionic "head," the 8-carbon alkyl chain (octanoic/caprylic tail) imparts significant lipophilicity.

Unlike shorter analogues (e.g., GABA, C4), the C8 chain places this molecule on the borderline of surfactant behavior. Most solubility failures arise not from the molecule's inherent insolubility, but from environmental triggers —specifically pH drift, the common ion effect, or thermodynamic instability at high concentrations (supersaturation).

This guide provides three validated protocols to stabilize this molecule in aqueous solution, ranging from simple buffer adjustments to advanced supramolecular complexation.

Diagnostic Decision Tree

Before selecting a protocol, determine your failure mode using the logic below.

Solubility_Diagnostics Start Start: Solubility Issue Detected Check_pH Check pH of Solution Start->Check_pH Is_Neutral Is pH > 5.0? Check_pH->Is_Neutral Check_Media Check Solvent Composition Is_Neutral->Check_Media No (Acidic) Sol_Acidify Protocol 1: Acidification (Prevent Zwitterion) Is_Neutral->Sol_Acidify Yes (Zwitterion Crash) Is_High_Salt Contains High Cl-? (PBS, Saline, DMEM) Check_Media->Is_High_Salt Check_Conc Target Concentration? Is_High_Salt->Check_Conc No Sol_Buffer Protocol 2: Counter-Ion Switch (Acetate/Citrate) Is_High_Salt->Sol_Buffer Yes (Common Ion Effect) Is_High_Conc > 50 mg/mL? Check_Conc->Is_High_Conc Is_High_Conc->Sol_Acidify No (Kinetic Issue) Sol_Cosolvent Protocol 3: Cyclodextrin/Cosolvent Complex Is_High_Conc->Sol_Cosolvent Yes (Hydrophobic Aggregation)

Figure 1: Diagnostic workflow to identify the root cause of precipitation.

Protocol 1: pH Control (The Zwitterion Trap)

The Science: 4-aminooctanoic acid exists in three states depending on pH. The commercial HCl salt is the cationic form (soluble). If you dissolve it in a neutral buffer (pH 7.0–7.4), the amine deprotonates, forming the zwitterion (net neutral charge). The zwitterion has the lowest solubility because the crystal lattice energy is high and hydration energy is low (isoelectric precipitation).

Target pH Range: 2.0 – 4.5

Step-by-Step Procedure:

  • Preparation: Start with purified water (Milli-Q), not PBS or neutral buffer.

  • Dissolution: Add the 4-aminooctanoic acid HCl powder slowly to the water under magnetic stirring (500 RPM).

  • Monitoring: Measure pH immediately. The HCl salt should naturally acidify the water.

  • Adjustment (If needed): If the pH rises above 5.0 (due to dilution or contamination), titrate with 0.1 N HCl dropwise.

    • Warning: Do not use NaOH to adjust pH upwards unless you intend to pass the isoelectric point (pH > 10) to form the anion, which is rarely physiologically relevant.

Verification: Solution should remain clear at room temperature. If cloudiness persists, proceed to Protocol 2.

Protocol 2: Mitigating the Common Ion Effect

The Science: The "Common Ion Effect" is a frequent cause of failure when dissolving HCl salts in saline or cell culture media (DMEM/RPMI). These media contain high concentrations of Chloride ions (Cl⁻). By Le Chatelier’s principle, adding more Cl⁻ shifts the equilibrium toward the solid precipitate.



If


 is already high from NaCl in the buffer, the maximum soluble concentration of your drug 

decreases drastically [1].

Recommended Buffer Systems (Chloride-Free):

Buffer SystempKa RangeCompatibility
Acetate Buffer 3.7 – 5.6Excellent. Acetate counter-ions often improve solubility over chlorides.
Citrate Buffer 3.0 – 6.2Good, but watch for calcium chelation in biological assays.
Phosphate (Na/K) 5.8 – 8.0Avoid. High salt strength and neutral pH often cause crashing.
Water (Pure) N/ABest for stock solutions. Dilute into media immediately before use.

Step-by-Step Procedure:

  • Stock Prep: Dissolve the compound in pure water or 50mM Acetate buffer (pH 4.5) at 100x the final desired concentration.

  • Filtration: Sterile filter (0.22 µm PVDF) the stock. Nylon filters may bind the hydrophobic tail.

  • Dilution: Spike this stock into your saline/media.

    • Tip: If precipitation occurs upon dilution, the local concentration at the droplet interface is too high. Vortex the media vigorously while adding the stock.

Protocol 3: Advanced Formulation (Cyclodextrins)

The Science: If you require concentrations >50 mg/mL, the hydrophobic C8 tail may drive the molecules to aggregate into micelles or amorphous precipitates. Cyclodextrins (CDs) are torus-shaped molecules with a hydrophilic exterior and hydrophobic interior.[1] They can encapsulate the C8 tail of 4-aminooctanoic acid, shielding it from water while the amine group remains exposed [2, 3].

Recommended Excipient: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

CD_Complexation cluster_mechanism Mechanism: Hydrophobic Shielding Drug 4-Amino Octanoic (Hydrophobic Tail) Complex Inclusion Complex (Soluble) Drug->Complex Tail Insertion CD HP-beta-CD (Host Cavity) CD->Complex Stabilization

Figure 2: Encapsulation of the lipophilic C8 tail by Cyclodextrin.

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water. Stir until clear.

  • Addition: Add 4-aminooctanoic acid HCl to this vehicle.

  • Equilibration: Stir for 4–6 hours at room temperature. The solution may initially be cloudy but will clear as inclusion complexes form.

  • Optional Co-Solvent: If still cloudy, add 5–10% Propylene Glycol or Ethanol (if assay tolerates).

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to speed up dissolution? A: Yes, but monitor temperature. Sonicate in short bursts (30 seconds). Heat generated by sonication can actually decrease solubility if it promotes the formation of a thermodynamically stable but insoluble polymorph, although for this specific salt, mild heat usually helps (Krafft point effect).

Q: Why does my solution precipitate when I put it in the fridge (4°C)? A: This is a kinetic solubility issue. The C8 chain reduces solubility at low temperatures (similar to how olive oil solidifies).

  • Fix: Store stocks at room temperature if stable, or warm to 37°C and vortex before use. Do not use refrigerated stocks immediately without re-solubilizing.

Q: Can I use DMSO? A: Yes, 4-aminooctanoic acid is highly soluble in DMSO. However, DMSO is toxic to many cell lines at >0.1%. If you use DMSO, keep the stock concentration extremely high (e.g., 1000x) so the final DMSO content is negligible.

Q: I need to inject this into animals. What is the safe pH? A: You cannot inject a pH 2.0 solution. Use Protocol 3 (Cyclodextrins) . The inclusion complex allows you to adjust the pH closer to neutral (pH 6.0) without the drug crashing out, as the hydrophobic tail is shielded from the aqueous environment.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[4]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][5] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Fathalla, Z., et al. (2024).[6] Cyclodextrins and Amino Acids Enhance Solubility and Tolerability.[1][5][6][7] Scientia Pharmaceutica, 92(3), 36. [8]

  • PubChem.[9] (n.d.). 4-aminooctanoic acid | C8H17NO2.[9] National Library of Medicine.

Sources

Technical Support Center: Troubleshooting 4-Aminooctanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Gamma-Trap" in 4-AOA Synthesis

As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 4-aminooctanoic acid. The molecule seems deceptively simple—a medium-chain fatty acid with an amine at the


-position.[1] However, the low yields reported are rarely due to the failure of the bond-forming chemistry (e.g., reductive amination). Instead, they are almost always caused by two fundamental physicochemical hurdles:
  • The Lactam Equilibrium:

    
    -amino acids are kinetically primed to cyclize into 
    
    
    
    -lactams (pyrrolidones). In the case of 4-AOA, the product spontaneously dehydrates to form 5-butyl-2-pyrrolidone , especially under acidic or thermal stress.
  • The Zwitterionic Solubility: The open-chain form exists as a zwitterion in neutral water, making it insoluble in typical organic extraction solvents (DCM, EtOAc) yet difficult to crystallize from water due to the lipophilic butyl tail.

This guide moves beyond generic advice to address these specific failure modes.

Module 1: Synthetic Route Diagnostics

Scenario A: Reductive Amination of 4-Oxooctanoic Acid

Current Status: You reacted 4-oxooctanoic acid with an ammonia source and a reducing agent (e.g.,


 or 

), but the yield is <20%.

Root Cause Analysis: In this reaction, the intermediate imine is in equilibrium with the enamine.[1] If the reaction pH is too low (< 5), the carbonyl oxygen is protonated, accelerating cyclization before reduction occurs. If the workup involves acidic quenching and heat, you are actively converting your product into 5-butyl-2-pyrrolidone.

Troubleshooting Protocol:

ParameterStandard (Flawed) ApproachOptimized ProtocolMechanistic Rationale
pH Control Unmonitored or Acidic (pH < 5)Maintain pH 6.0–7.0 Prevents acid-catalyzed lactamization of the intermediate.
Reducing Agent

(Fast, exotherm)

or

Selectively reduces the imine without reducing the ketone/aldehyde too fast, allowing equilibrium to settle.
Quenching Strong Acid (HCl) + HeatBase quench (NaOH) Keeps the amine deprotonated, preventing the nucleophilic attack on the carboxyl group.
Scenario B: Hydrolysis of 5-Butyl-2-Pyrrolidone

Current Status: You intentionally synthesized the lactam (or isolated it as a byproduct) and are trying to open the ring to get 4-AOA, but it reverts back.

Root Cause Analysis: The thermodynamic equilibrium favors the lactam ring (5-membered rings are stable). Acid hydrolysis is reversible.[1] If you evaporate the water under acidic conditions (e.g., 6M HCl), the concentration of the acid drives the equilibrium back to the lactam (Le Chatelier’s principle).

Corrective Workflow:

  • Saponification: Use Base Hydrolysis (NaOH/LiOH in water/MeOH). The carboxylate salt prevents cyclization.[1]

  • Isolation: Do not acidify to pH 1 and extract. Instead, neutralize to the Isoelectric Point (pI ~6.0) and precipitate, or use ion exchange.[2]

Module 2: The Isolation & Purification Logic

The most common user error is attempting to extract 4-AOA into Dichloromethane (DCM) from an acidic aqueous layer. This will not work. The protonated amine (


) locks the molecule in the water phase.
The "Zwitterion" Decision Tree

IsolationLogic Start Crude Reaction Mixture (Aqueous) CheckpH Check pH Start->CheckpH Acidic Acidic (pH < 3) Species: NH3+ / COOH CheckpH->Acidic Acid Quench Neutral Neutral (pH ~6) Species: Zwitterion CheckpH->Neutral Basic Basic (pH > 10) Species: NH2 / COO- CheckpH->Basic LactamRisk HIGH RISK: Lactam Formation on Heating Acidic->LactamRisk Heat/Vac IonExchange SOLUTION: Cation Exchange Resin (Dowex 50W) Acidic->IonExchange Load on Resin Extraction Extraction Attempt: Stays in Water (High Solubility) Neutral->Extraction DCM Wash Basic->Extraction Remove Impurities Basic->IonExchange Adjust pH & Load Extraction->IonExchange Aqueous Layer

Figure 1: Isolation logic flow. Note that standard organic extraction fails due to zwitterionic character.[1]

Recommended Protocol: Ion Exchange Chromatography

Use this when simple precipitation fails.

  • Resin Prep: Use Dowex 50W-X8 (Strong Cation Exchange). Wash resin with water until neutral.[1]

  • Loading: Acidify your crude mixture slightly (pH 2-3) so the amino acid is fully protonated (

    
    ). Load onto the column. The 4-AOA will bind to the resin; non-basic impurities (starting fatty acids) will pass through.
    
  • Washing: Wash with 2-3 column volumes of distilled water to remove salts and non-amine impurities.[1]

  • Elution: Elute with 1M to 2M

    
     (Ammonia water) . The base deprotonates the resin, releasing the 4-AOA.[1]
    
  • Finishing: Lyophilize (freeze-dry) the eluent. Do not use rotary evaporation with heat , as the ammonium salt can facilitate re-lactamization as the ammonia evaporates.

Module 3: Analytical Validation (FAQ)

Q1: My NMR in shows a clean spectrum, but the integration is wrong. Why?

A: You likely isolated the lactam (5-butyl-2-pyrrolidone).

  • Lactam Signal: Look for a shift in the

    
    -protons (adjacent to carbonyl). In the lactam, the amide proton is often broad or invisible in 
    
    
    
    .
  • Acid Signal: 4-AOA is insoluble in

    
    .[1] If you dissolved it easily in chloroform, it is almost certainly the lactam.
    
  • Validation: Run the NMR in

    
     with 1 drop of NaOD . This opens any lactam ring and ensures you are looking at the open-chain carboxylate form.[1]
    
Q2: Can I use HPLC to monitor the reaction?

A: Yes, but 4-AOA lacks a UV chromophore (no aromatic rings).

  • Direct UV (210 nm): Poor sensitivity and high interference from solvents.

  • Derivatization: Use OPA (o-Phthalaldehyde) or Fmoc-Cl pre-column derivatization. This reacts with the primary amine to create a fluorescent/UV-active species.

  • MS Detection: LC-MS (ESI+) is the gold standard. Look for

    
     (Acid) vs 
    
    
    
    (Lactam). The mass difference of 18 (water) is the diagnostic key.
Q3: Why is my melting point lower than the literature value?

A: This is often due to the "Lactam Contamination Loop."[1] As you heat the sample to measure the melting point, the crystal lattice energy is overcome, and the open-chain acid may cyclize in situ on the melting point apparatus.

  • Fix: Rely on Elemental Analysis (CHN) or Quantitative NMR (qNMR) for purity, rather than melting point.

References

  • Lactamization Kinetics: Hu, K. S., et al.[3] "Thermodynamics and kinetics of the hydrolysis of organonitrates and organosulfates."[3] Atmospheric Chemistry and Physics, 2011.[3] (Discusses general hydrolysis/cyclization equilibria in aqueous media).

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Foundational text on selecting reducing agents to prevent side reactions).

  • Ion Exchange Protocols: BenchChem Technical Support.[1] "Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions." (Provides industrial protocols for separating lactams from amino acids).

  • Enzymatic Routes (Alternative): Jiang, J., et al.[4] "Asymmetric Synthesis of (R)-4-Aminopentanoic Acid from Levulinic Acid." Applied Microbiology and Biotechnology, 2015. (Demonstrates the biocatalytic route which avoids harsh thermal workups).

Sources

Purification strategies for 4-aminooctanoic acid HCl from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-4AOA-001 Topic: Downstream Processing & Purification Strategies Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary: The "Amphiphilic" Challenge

Welcome to the technical support hub for 4-aminooctanoic acid hydrochloride . If you are accessing this guide, you are likely facing one of three critical issues:

  • Oiling Out: The product separates as a sticky gum rather than a crystalline solid.

  • Lactam Contamination: Persistent presence of the cyclized byproduct (5-butyl-2-pyrrolidone).

  • Detection Failure: Difficulty visualizing the compound on standard UV-HPLC.

Unlike simple amino acids (Glycine, GABA), 4-aminooctanoic acid possesses a significant lipophilic tail (C8 chain). This amphiphilic nature—combined with the propensity of


-amino acids to cyclize—requires a purification strategy that balances thermodynamics (crystallization) with kinetics (lactam formation).

Module 1: Crystallization & Isolation (The "Oiling Out" Issue)

User Query: "My reaction mixture concentrated to a yellow oil. Adding ether didn't precipitate a solid; it just made a biphasic mess. How do I get a powder?"

Root Cause Analysis

The "oil" is likely a supersaturated solution of your product containing residual water or alcohols. Because 4-aminooctanoic acid has a butyl tail, its HCl salt is surprisingly soluble in organic solvents like ethanol or THF compared to glycine. Adding a non-polar anti-solvent (Ether/Hexane) too quickly causes phase separation (oiling) rather than nucleation.

Corrective Protocol: The "High-Ionic" Displacement

We must break the solvation shell using a controlled polarity gradient.

Step-by-Step Workflow:

  • Solvent Swap: Evaporate the reaction solvent (often water or methanol) to dryness.

    • Critical: Do not exceed 45°C. Higher temperatures promote lactamization.

  • The "Seed" Solvent: Re-dissolve the oil in the minimum volume of Isopropyl Alcohol (IPA) containing 1% conc. HCl.

    • Why? The trace HCl suppresses the free amine, preventing cyclization. IPA tolerates the lipophilic tail better than water.

  • Controlled Anti-Solvent Addition:

    • Place the IPA solution under vigorous stirring (overhead stirrer recommended).

    • Add Ethyl Acetate (EtOAc) dropwise until a persistent turbidity is observed.

    • Stop and seed with authentic crystal if available. If not, scratch the flask wall.

    • Once solids form, continue adding EtOAc until the ratio is 1:4 (IPA:EtOAc).

  • Maturation: Chill to 0-4°C for 4 hours. Filter and wash with cold EtOAc.

Troubleshooting Data Table
ObservationDiagnosisAction
Biphasic Oil Anti-solvent added too fast or solution too wet.Re-dissolve in minimal MeOH; add IPA; evaporate to remove water (azeotrope); retry.
Sticky Gum Impurity profile too high (likely unreacted starting material).Perform the "Lactam Extraction" (Module 2) before crystallization.
Hygroscopic Solid Excess HCl trapped in lattice.Dry in vacuum oven at 40°C over

or NaOH pellets.

Module 2: Impurity Management (The Lactam Cycle)

User Query: "NMR shows a split peak pattern. I see my product, but also a significant amount of 5-butyl-2-pyrrolidone. Recrystallization isn't removing it."

The Mechanism

-amino acids exist in equilibrium with their lactams (pyrrolidones).
  • Acidic pH (HCl salt): Favors the open chain (Target).

  • Neutral/Basic pH: Favors the ring closure (Impurity).

  • Heat: Accelerates ring closure.

If you try to remove the lactam by simple recrystallization, you often just carry it along because of similar solubility profiles in organic solvents. You must use Chemical Separation .

Visualizing the Equilibrium Strategy

PurificationLogic Mixture Crude Mixture (Amino Acid + Lactam) Acidify 1. Acidify to pH < 1 (HCl) Mixture->Acidify Extract 2. Wash with DCM/EtOAc Acidify->Extract Partitioning Aqueous Aqueous Phase (Product retained) Extract->Aqueous Target stays in water Organic Organic Phase (Lactam removed) Extract->Organic Impurity leaves Final Pure 4-Aminooctanoic Acid HCl Aqueous->Final Evaporation (<40°C) Hydrolysis Optional: Reflux in 6N HCl (If Lactam > 10%) Organic->Hydrolysis Recycle Impurity Hydrolysis->Acidify Re-enter process

Figure 1: Chemical separation strategy exploiting the basicity of the amine. The salt form is water-soluble; the neutral lactam is organic-soluble.

Protocol: The "Acid Wash" Technique
  • Dissolution: Dissolve crude material in water (approx. 10 mL/g).

  • Acidification: Adjust pH to < 1.0 using 6N HCl.

    • Validation: This ensures the amine is fully protonated (

      
      ), making it insoluble in non-polar organics.
      
  • De-Lactamization (Extraction):

    • Wash the aqueous phase 3 times with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

    • Result: The non-ionic lactam partitions into the DCM. The amino acid HCl stays in the water.

  • Recovery:

    • Keep the Aqueous layer.

    • Lyophilize (Freeze Dry) or concentrate under high vacuum at low temperature (<40°C) to recover the solid.

Module 3: Analytical Blindspots

User Query: "I injected my sample into the HPLC (C18, 254 nm) and saw nothing. Is my product gone?"

The Physics of Detection

4-aminooctanoic acid lacks a conjugated


-system. It is effectively invisible at standard UV wavelengths (254 nm). It has weak absorbance at 205-210 nm, but this region is noisy due to solvent cutoff.
Recommended Analytical Methods
MethodSuitabilityNotes
TLC (Stain) High Use Ninhydrin . It will stain the free amine deep purple/red. The lactam will NOT stain (or stain very faintly yellow).
HPLC-ELSD/CAD High Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) detects mass, not chromophores. Ideal for this molecule.
HPLC-UV (Derivatized) Medium Pre-column derivatization with OPA (o-phthalaldehyde) or FMOC to attach a UV tag.
qNMR Gold Standard Quantitative

-NMR in

. Focus on the

-proton signal (approx 2.2-2.4 ppm) vs. the lactam ring protons.

FAQ: Rapid Fire Support

Q: Can I use heat to speed up the drying of the HCl salt? A: No. Heating the HCl salt, especially if traces of moisture are present, can drive the equilibrium back toward the lactam by removing water (dehydration). Always dry under vacuum at ambient temperature.

Q: My product is colored (yellow/brown). How do I fix this? A: This is likely trace oxidation of the amine or polymerized impurities.

  • Fix: Dissolve in water, treat with Activated Carbon (5 wt%) for 30 minutes, filter through Celite, and then lyophilize.

Q: I need to remove inorganic salts (NaCl/KCl) from my product. A: 4-aminooctanoic acid HCl is soluble in Ethanol , while NaCl/KCl are practically insoluble.

  • Protocol: Suspend the crude solid in dry Ethanol. Stir for 1 hour. Filter off the white solid (Salt). Evaporate the filtrate to get your desalted product.

References

  • Solubility & Crystallization of Amino Acid Salts

    • Source: Radboud Repository. "On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals."[1][2][3]

    • Relevance: Establishes the thermodynamic principles of separating amino acid salts from free acids and the role of excess HCl in lattice form
    • (General Repository Access for verification of principles).

  • Lactam-Amino Acid Equilibrium (GABA Analogs)

    • Source:Journal of Industrial Microbiology & Biotechnology.
    • Relevance: Details the purification logic (IEX and crystallization) for gamma-amino acids and the removal of non-ionic impurities.
  • Pyrrolidone (Lactam)

    • Source: ChemicalBook / Patent Literature (US6916947B2). "Method of producing amino carboxylic acids."
    • Relevance: Describes the hydrolysis of pyrrolidones using aqueous HCl to generate the corresponding amino acid hydrochloride, valid
  • General Properties of 4-Aminooctanoic Acid

    • Source: PubChem CID 2847865.[4]

    • Relevance: Verification of chemical structure, molecular weight (159.23 g/mol ), and synonym (4-aminocaprylic acid)

Sources

Technical Support Center: Stability & Storage of 4-Aminooctanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Lactamization of 4-Aminooctanoic Acid (4-AOA) Document ID: TS-AOA-004 Last Updated: February 26, 2026 Audience: Process Chemists, Analytical Scientists, and Formulation Engineers

Introduction: The "Silent" Cyclization

You are likely reading this because you have observed a drop in assay purity or the appearance of a less-polar impurity in your 4-aminooctanoic acid (4-AOA) stocks. This is not a standard oxidative degradation; it is an intramolecular cyclization event.

4-aminooctanoic acid is a


-amino acid. Structurally, it possesses a primary amine at position 4 and a carboxylic acid at position 1. Thermodynamics strongly favors the formation of a 5-membered lactam ring (5-butyl-2-pyrrolidone) over the linear chain, particularly under thermal stress or catalytic pH conditions.

This guide provides the mechanistic understanding, storage protocols, and analytical validation methods required to arrest this transition.

Module 1: The Mechanism (Why is this happening?)

To prevent degradation, one must understand the driving force. The conversion of 4-AOA to its lactam is a 5-exo-trig cyclization. According to Baldwin’s Rules, this is a kinetically favored process.

The Pathway

The reaction is an intramolecular condensation where the nucleophilic amine attacks the electrophilic carbonyl carbon of the carboxylic acid.

Lactamization Linear 4-Aminooctanoic Acid (Linear Zwitterion) TS Tetrahedral Intermediate Linear->TS + Heat / Acid Cat. Lactam 5-butyl-2-pyrrolidone (Lactam) TS->Lactam - H₂O (Irreversible in solid state) Water H₂O TS->Water

Figure 1: The 5-exo-trig cyclization pathway of 4-aminooctanoic acid.

Critical Factors
  • Entropy: The formation of a 5-membered ring results in a minimal loss of degrees of freedom compared to intermolecular reactions.

  • Catalysis:

    • Acidic pH: Protonation of the carbonyl oxygen makes it more electrophilic (accelerates reaction).

    • Basic pH: Deprotonation of the amine makes it more nucleophilic (accelerates reaction).

    • Isoelectric Point (pI): The zwitterionic form (approx. pH 6.0–7.0) is generally the most stable in solution, as the protonated amine (

      
      ) is non-nucleophilic and the carboxylate (
      
      
      
      ) is non-electrophilic.
  • Water Activity: While water is a product (meaning water should inhibit the reaction thermodynamically), in the solid state , trace moisture acts as a plasticizer. It increases molecular mobility, allowing the crystal lattice to rearrange into the lactam.

Module 2: Storage & Handling Protocols

Do not treat 4-AOA like a standard amino acid (e.g., Glycine). It requires controls similar to Gabapentin or Pregabalin.

Protocol A: Long-Term Storage (Solid State)
ParameterSpecificationRationale
Temperature -20°C (± 5°C)Kinetic suppression of ring closure.
Container Amber glass or HDPE with induction seal.Prevent photo-degradation (minor risk) and moisture ingress (major risk).
Desiccant Silica Gel or Molecular Sieves (4Å).Critical: Must maintain Relative Humidity (RH) < 20%. Moisture facilitates lattice mobility.
Headspace Argon or Nitrogen backfill.Displaces humid air; prevents oxidative side-reactions.
Protocol B: Solution Handling (Short-Term)

NEVER store 4-AOA in solution for >24 hours unless frozen.

  • Buffer Selection: Use Phosphate or Ammonium Acetate buffers near pH 6.5–7.0 (Zwitterionic zone).

  • Avoid:

    • Acidic buffers (pH < 4.0): Activates carbonyl.

    • Basic buffers (pH > 9.0): Activates amine.

  • Thawing: Thaw frozen aliquots only once. Do not refreeze.

Module 3: Troubleshooting & FAQs

Q1: My HPLC shows a split peak or a new peak eluting after the main peak. What is it?

Diagnosis: This is likely the lactam (5-butyl-2-pyrrolidone). Reasoning: The lactam lacks the polar zwitterionic character of the amino acid. It is significantly more hydrophobic, causing it to retain longer on Reverse Phase (C18) columns. Action: Run the "Lactam Confirmation Test" (See Module 4).

Q2: The sample has turned from a white powder to a sticky/oily yellow solid.

Diagnosis: Hygroscopic failure leading to autocatalytic lactamization. Reasoning: The lactam has a lower melting point than the amino acid. As lactamization proceeds, the impurities depress the melting point of the mixture (eutectic formation), creating a sticky paste. Action: The batch is likely compromised. Recrystallization may be attempted (using isopropanol/water), but yield will be low.

Q3: Can I use standard OPA (o-Phthalaldehyde) derivatization to detect impurities?

WARNING: No. Reasoning: OPA reacts only with primary amines. The lactam formation consumes the primary amine (converting it to a secondary amide). Consequence: If you use OPA-HPLC, the lactam will be invisible . You will see a decrease in the main peak area but no new impurity peak, leading to "mass balance" errors. Solution: Use ELSD (Evaporative Light Scattering Detector), CAD (Charged Aerosol Detector), or low-wavelength UV (210 nm) without derivatization.

Module 4: Analytical Validation (The "Self-Validating" System)

To ensure your storage method is working, you must be able to detect the failure mode.

Method: Reverse Phase HPLC for Lactam Detection
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Amide bond absorption).

Decision Tree: Is My Sample Safe?

DecisionTree Start Start Analysis Visual Visual Inspection: Is it free-flowing white powder? Start->Visual Solubility Solubility Test: Dissolve in water (10mg/mL) Visual->Solubility Yes Fail_Visual Discard Batch (Hygroscopic Failure) Visual->Fail_Visual No (Sticky/Yellow) HPLC Run RP-HPLC (UV 210nm) Solubility->HPLC Clear Solution Fail_Solubility Discard Batch (Lactam is insoluble in water) Solubility->Fail_Solubility Turbid/Precipitate HPLC->Fail_Visual Late eluting peak > 0.5% Pass Batch Approved HPLC->Pass Single Peak

Figure 2: Quality Control Decision Tree for 4-AOA.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] Link

  • Baldwin, J. E. Rules for Ring Closure. J. Chem. Soc., Chem. Commun., 1976, 734-736. (Foundational text on 5-exo-trig kinetics). Link

  • Yazawa, I. LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. 7th World Congress on Mass Spectrometry, 2018.[2] (Methodology for underivatized amino acid analysis). Link

  • Thermo Fisher Scientific. Safety Data Sheet: 8-Aminooctanoic acid (Analogous handling).Link

Sources

Handling hygroscopic nature of 4-aminooctanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Optimization Guide for 4-Aminooctanoic Acid Hydrochloride

Status: Operational Ticket ID: TCH-4AO-HCl-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Technical Overview: The Hygroscopic Challenge

4-Aminooctanoic acid hydrochloride is a gamma-amino acid derivative often employed as a linker or intermediate in peptidomimetic drug design. While the hydrophobic octyl chain suggests lipophilicity, the hydrochloride salt moiety (


) dominates its physical behavior, rendering the compound acutely hygroscopic .[1]

The Mechanism of Failure: The chloride counter-ion possesses a high charge density and low hydration enthalpy. When exposed to atmospheric moisture (Relative Humidity > 30-40%), the crystal lattice energy is overcome by the energy of hydration. The salt adsorbs water molecules onto the crystal surface, eventually dissolving in its own sorbed water (deliquescence).

Impact on Experimental Integrity:

  • Stoichiometric Drift: Weighing a "wet" salt introduces undefined mass (water), leading to under-dosing of the amine in coupling reactions.[1]

  • Hydrolysis of Activated Esters: In peptide coupling, excess water carried by the salt will rapidly hydrolyze active esters (e.g., NHS, pentafluorophenyl) or quench coupling reagents (EDC, HATU), resulting in poor yields.[1]

  • Physical Instability: Formation of "oils" or "pastes" makes automated handling and flow chemistry impossible.[1]

Troubleshooting Center (FAQ & Diagnostics)

Issue 1: Material Physical State Change

Q: "I opened the vial and the white powder turned into a sticky paste/oil within minutes. Is the compound degraded?"

  • Diagnosis: Likely Deliquescence , not chemical degradation. The compound has absorbed atmospheric water.[2] 4-aminooctanoic acid itself is chemically stable, but the physical state has shifted.

  • Immediate Action: Do not discard.

    • If chemical purity is critical: Run a quick LC-MS. If the parent mass (

      
      ) is present without hydrolysis byproducts, it is salvageable.
      
    • Resolution: Refer to Protocol A (Redrying) below. Do not attempt to scrape sticky material; dissolve it in a known volume of dry solvent (Methanol or DMF) and use it as a stock solution.

Issue 2: Reaction Stoichiometry

Q: "My amide coupling yield is consistently low (40-50%), despite using 1.2 equivalents of the amine. Why?"

  • Diagnosis: "Phantom Mass." If your 4-aminooctanoic acid HCl has absorbed 10% water by weight, you are actually adding only ~0.9 equivalents of the active amine.[1] Furthermore, that 10% water is consuming your coupling reagent.

  • Resolution:

    • Determine water content via Karl Fischer (KF) titration if possible.

    • If KF is unavailable, assume the material is a hemi- or monohydrate and adjust equivalents to 1.5x.[1]

    • Switch to Protocol B (Inert Weighing) .[1]

Issue 3: Corroded Equipment

Q: "I dried the material in a standard oven at 60°C, and now my oven interior is rusting. Also, the compound smells acidic."

  • Diagnosis: HCl Dissociation. Heating amine hydrochloride salts (especially in the presence of moisture) can drive off HCl gas, reverting the salt to the free base (zwitterion) and corroding metal surfaces.

  • Resolution: Never use convection ovens for HCl salts. Use a Vacuum Desiccator over

    
     or KOH pellets at room temperature.
    

Visualization: Handling Logic & Decision Matrix

The following diagram illustrates the decision process for handling the material based on its current physical state.

HandlingLogic Start Start: Assess Material State StateSolid State: Free-Flowing Powder Start->StateSolid StateClump State: Clumped/Sticky Start->StateClump StateLiq State: Liquid/Oil (Deliquesced) Start->StateLiq ActionWeigh Action: Inert Weighing (Protocol B) StateSolid->ActionWeigh Immediate Use ActionDry Action: Vacuum Desiccation (Protocol A) StateClump->ActionDry Rescue Material ActionSolv Action: Dissolve & Quantify (Make Stock Solution) StateLiq->ActionSolv Irreversible Form CheckKF QC: Check Water Content (Karl Fischer) ActionDry->CheckKF ActionSolv->CheckKF Determine Conc. CheckKF->StateSolid Pass

Figure 1: Decision matrix for handling hygroscopic amino acid salts based on physical observation.

Standard Operating Protocols (SOPs)

Protocol A: Rescue & Redrying (Vacuum Desiccation)

Use this when material is clumped or sticky.

  • Vessel: Transfer the material to a wide-mouth vial or round-bottom flask. Cover the mouth with a Kimwipe secured by a rubber band (prevents dust contamination while allowing airflow).

  • Desiccant: Place the vial into a vacuum desiccator containing Phosphorus Pentoxide (

    
    )  or Potassium Hydroxide (KOH)  pellets.
    
    • Why KOH? It absorbs both water and any stray HCl acid vapors.

  • Vacuum: Apply high vacuum (< 1 mbar) at Room Temperature (20-25°C) .

    • Warning: Do not heat above 40°C to prevent HCl loss.

  • Duration: Dry for 12–24 hours.

  • Storage: Backfill with Argon/Nitrogen and seal immediately with Parafilm.[1]

Protocol B: Inert Atmosphere Weighing (Difference Method)

Use this for accurate stoichiometry in critical reactions.

  • Preparation: Flush a "weighing triangle" or small glass vial with Nitrogen/Argon.[1]

  • Gross Weighing: Place the closed stock container, a spatula, and the receiving vessel inside a glove bag or glove box (if available). If on a benchtop, work rapidly.[1]

  • Transfer:

    • Place the weighing vessel on the balance. Tare.

    • Add approximate amount of 4-aminooctanoic acid HCl.[1][3]

    • Do not record this weight as final. The material is absorbing water as you watch the digits drift up.[1]

  • Difference Calculation:

    • Close the weighing vessel tightly.

    • Record the total mass (

      
      ).
      
    • Add the solid to your reaction vessel immediately.

    • Reweigh the empty weighing vessel (including residual dust).

    • 
      .[1]
      
  • Solvation: Immediately add the reaction solvent (e.g., dry DMF/DCM) to the reaction vessel to "lock" the salt in solution and minimize surface area exposure.

Quantitative Data: Solvent & Reagent Compatibility

ParameterRecommendationTechnical Rationale
Reaction Solvent DMF, DMSO, NMP High solubility for amino acid salts; breaks up ionic lattice.[1]
Avoid Solvents Ether, Hexanes, DCM Poor solubility; leads to "gummy" precipitates that trap water.[1]
Base Selection DIPEA (Hünig's Base) Non-nucleophilic.[1] Neutralizes the HCl salt to release the free amine for coupling.
Coupling Reagent HATU / HBTU More tolerant of trace moisture than carbodiimides (EDC/DCC).[1]
Drying Agent

Superior for removing water from acidic salts without reacting.[1]

References

  • Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Defines the behavior of amino acid salts and hydrolysis of active esters).

  • Sigma-Aldrich. (n.d.).[1] Handling Hygroscopic Reagents Technical Bulletin. (General guidelines for handling deliquescent salts).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying amine hydrochlorides).

  • BenchChem. (2025).[1][2] Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (Analogous handling for hygroscopic amino acid HCl salts).

Sources

Resolving baseline noise in MS analysis of aminooctanoic acid salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: MS Analysis of Aminooctanoic Acid Salts

Topic: Resolving Baseline Noise & Ion Suppression in LC-MS/MS Analyte: Aminooctanoic Acid (e.g., 8-Amino-caprylic acid) Context: Analysis of salt forms (Sodium, Hydrochloride, etc.)

Introduction: The "Salt" Trap in LC-MS

Welcome. If you are seeing high baseline noise, jagged chromatograms, or poor sensitivity when analyzing aminooctanoic acid salts, you are likely battling non-volatile salt cluster formation and source contamination .

Aminooctanoic acid is a zwitterionic molecule with a hydrophobic C8 tail. While its salt forms (e.g., sodium caprylate) improve solubility, they are catastrophic for Electrospray Ionization (ESI). In the MS source, non-volatile cations (Na⁺, K⁺) do not evaporate; they form stable, charged clusters (e.g., [nM + xNa]⁺) that dominate the background signal and suppress the ionization of your target analyte.

This guide moves beyond basic troubleshooting to implement structural exclusions of these salts from your detector.

Module 1: Sample Preparation (The First Line of Defense)

Q: Why can't I just dilute my sample and shoot it? A: Dilution reduces the absolute amount of salt, but it also dilutes your analyte. If your baseline noise is due to chemical noise (salt clusters), the signal-to-noise ratio (S/N) often does not improve linearly with dilution. You must physically separate the inorganic ions from the organic analyte before injection.

The Solution: Mixed-Mode Solid Phase Extraction (SPE) For aminooctanoic acid, a standard C18 extraction is often insufficient because the zwitterionic nature can lead to breakthrough. I recommend Mixed-Mode Cation Exchange (MCX) . This mechanism locks the amine group of the analyte onto the sorbent, allowing you to wash away 100% of the inorganic salts before elution.

Protocol: MCX Extraction for Aminooctanoic Acid

  • Condition: Methanol followed by Water (acidified).

  • Load: Sample in 0.1% Formic Acid (pH < 3). Crucial: This protonates the amine (NH₃⁺), ensuring it binds to the cation exchange resin.

  • Wash 1 (Aqueous): 0.1% Formic Acid in Water. Removes inorganic salts (Na⁺, Cl⁻) which do not bind to the resin.

  • Wash 2 (Organic): 100% Methanol. Removes hydrophobic interferences.

  • Elute: 5% Ammonium Hydroxide in Methanol. Crucial: High pH deprotonates the amine (NH₂), releasing the analyte from the resin.

SPE_Workflow Start Salty Sample (pH < 3) Load Load on MCX (Analyte Binds) Start->Load Protonation Wash Aqueous Wash (Removes Na+/K+) Load->Wash Salt Removal Elute Elute (High pH) (Recover Analyte) Wash->Elute Organic Wash MS Clean MS Injection Elute->MS Reconstitute

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow effectively stripping inorganic salts while retaining the amino acid analyte.

Module 2: Chromatographic Isolation (The Diverter Valve)

Q: I prepared my sample, but I still see a burst of noise at the solvent front (T0). Why? A: Even with SPE, trace salts may remain. In Reverse Phase (RP) chromatography, inorganic salts are unretained and elute immediately (Dead Volume). If these enter the MS source, they crystallize on the cone and cause signal instability for the rest of the run.

The Solution: Automated Diverter Valve Switching You must mechanically prevent the first 1-2 minutes of flow from entering the MS.

Experimental Setup:

  • Column: C18 or C8 (e.g., 100 x 2.1 mm, 1.7 µm). The C8 chain of aminooctanoic acid provides sufficient retention in RP.

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile).

  • Mobile Phase B: Acetonitrile (Volatile).

  • Valve Logic:

    • 0.0 - 1.5 min: Flow to Waste . (Salts elute here).

    • 1.5 - 8.0 min: Flow to MS . (Analyte elutes here).

    • 8.0 - 10.0 min: Flow to Waste . (Column wash).

Buffer Compatibility Table

Buffer Type Suitability for MS Examples Status
Volatile Ideal Ammonium Formate, Ammonium Acetate, Formic Acid USE
Non-Volatile Prohibited Phosphate (Na/K), Sulfates, Citrates AVOID

| Ion Pairing | Caution | TFA (Trifluoroacetic acid), TEA (Triethylamine) | Suppresses Signal |

Diverter_Logic LC LC Pump Flow Valve Diverter Valve LC->Valve Waste Waste Container (Salts & Debris) Valve->Waste Time: 0-1.5 min (Salt Elution) Valve->Waste Time: >8.0 min (Wash) Source MS Source (Analyte Detection) Valve->Source Time: 1.5-8.0 min (Analyte Elution)

Figure 2: Diverter valve logic prevents high-concentration salts at the void volume from fouling the MS source.

Module 3: MS Source Optimization

Q: My baseline is "wavy" and high. Is this electronic noise? A: It is likely Chemical Noise . In ESI, if the desolvation temperature is too low for the flow rate, or if salts are present, you get unstable "spitting" of droplets rather than a fine mist.

Troubleshooting Steps:

  • Increase Desolvation Gas Temperature: For aqueous mobile phases, ensure temp is >350°C (flow dependent). This ensures complete evaporation of the solvent, leaving only ions.

  • Cone Voltage / Declustering Potential: Increase this value slightly. Higher collision energy in the source region helps "break apart" solvent clusters (e.g., [M+H+H₂O]⁺) and salt adducts, cleaning up the background.

  • Monitor Adducts: Aminooctanoic acid often forms sodium adducts [M+Na]⁺ (m/z = M + 23). If you see this peak dominating the protonated ion [M+H]⁺, your desalting (Module 1) was incomplete.

Module 4: System Recovery (Cleaning)

Q: I ran a salty sample yesterday, and my sensitivity is down 50% today. What happened? A: Salt deposits have likely coated the Skimmer Cone or Ion Transfer Capillary . This physically blocks ions from entering the vacuum region.

Cleaning Protocol:

  • Flush Lines: Remove the column. Flush the LC system with 90:10 Water:Methanol (warm, 40°C) to dissolve precipitated salts in the tubing.

  • Source Wipe: Vent the MS. Remove the cone.[1] Sonicate the cone in 50:50 Methanol:Water followed by 100% Methanol.

  • Front-End Wash: If available, run a "LC-MS cleaning method" injecting 50µL of 50:50 Isopropanol:Water to strip hydrophobic residue from the injector needle.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2020). Removing Matrix Effects and Salts in LC-MS Bioanalysis using Mixed-Mode SPE. Retrieved from [Link]

  • Agilent Technologies. (2023). Strategies for the Analysis of Polar Small Molecules by LC-MS/MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-Aminooctanoic Acid Hydrochloride in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminooctanoic acid hydrochloride (4-AOA·HCl) is a gamma-amino acid derivative structurally related to GABA but characterized by increased lipophilicity due to its C8 alkyl chain. While the hydrochloride salt form significantly improves aqueous solubility compared to the zwitterionic free base, its stability in complex cell culture matrices (e.g., DMEM, RPMI) is governed by two critical failure modes: pH-dependent precipitation and carbonyl-amine (Maillard) degradation .

This guide synthesizes physicochemical principles with practical troubleshooting to ensure the integrity of 4-AOA·HCl in your experimental workflows.

Module 1: Physicochemical Stability & Solubility

The "Salt-to-Base" Crash Phenomenon

The most frequent user report regarding 4-AOA·HCl is immediate precipitation upon addition to neutral media. This is rarely a quality issue but rather a stoichiometric imbalance.

  • Mechanism: 4-AOA·HCl is highly soluble in water because the amine is protonated (

    
    ) and the carboxyl group is protonated (
    
    
    
    ) or neutral, depending on pH. When added to media (pH 7.4), the buffering system (Bicarbonate/HEPES) attempts to neutralize the HCl.
  • The Risk: If the stock concentration is high, the local pH at the injection site drops, or conversely, if the media's buffering capacity is overwhelmed, the molecule may deprotonate to its zwitterionic form (

    
    ) or free base, which typically has lower solubility than the salt form.
    
Data Table 1: Solubility Profile & Risk Factors
ParameterConditionOutcomeRisk Level
Solvent Water / PBS (pH < 6.0)High Solubility (>50 mM)Low
Solvent DMSOHigh SolubilityLow (but see below)
Media Addition Rapid addition of >100 mM stockLocalized precipitation ("Clouding")High
Media pH pH > 8.0Conversion to Free BaseModerate
Temperature 4°C (Refrigerated Media)Reduced Kinetic SolubilityModerate

Module 2: Chemical Degradation (The Maillard Pathway)

The "Browning" Effect

Unlike simple inorganic salts, 4-AOA contains a primary amine. In cell culture media containing reducing sugars (Glucose, Galactose), it is susceptible to the Maillard reaction.

  • Causality: The nucleophilic amine of 4-AOA attacks the carbonyl carbon of glucose.

  • Impact: This forms a Schiff base, which rearranges into Amadori products.[1] Over time (days at 37°C), this leads to the formation of melanoidins (brown pigments) and a loss of effective drug concentration .

  • Observation: Media turns amber/brown independent of pH indicator (Phenol Red) changes.

Visualization: Degradation Logic & Workflow

The following diagram illustrates the decision logic for handling and the degradation pathway.

StabilityLogic Start 4-AOA HCl Solid Stock Stock Prep (Water/DMSO) Start->Stock Dissolve Media Cell Culture Media (pH 7.4, Glucose+) Stock->Media Dilute (1:1000) Precip Precipitation Risk (pH Shock) Media->Precip High Conc. or Cold Media Stable Stable Solution Media->Stable Slow Addn. Warm Media Loss Potency Loss & Cytotoxicity Precip->Loss Physical Loss Maillard Maillard Reaction (37°C, >24h) Stable->Maillard Time + Glucose Maillard->Loss Degradation

Figure 1: Stability flowchart illustrating the two primary failure modes: immediate precipitation (physical) and time-dependent Maillard degradation (chemical).

Module 3: Validated Preparation Protocol

Standardize your workflow to eliminate variability.

Step 1: Stock Solution Preparation

Do not add solid powder directly to cell culture media.

  • Solvent: Use sterile WFI (Water for Injection) or anhydrous DMSO. Water is preferred for the HCl salt.

  • Concentration: Prepare a 1000x stock (e.g., if final target is 100 µM, make a 100 mM stock).

  • Acidification (Optional but Recommended): If dissolving in water, ensure the pH remains slightly acidic (pH 4.0–5.0) to maintain the salt form. The HCl naturally provides this, but check with pH paper.

Step 2: Media Dilution (The "Dropwise" Technique)
  • Pre-warm the cell culture media to 37°C. Cold media decreases solubility.

  • Vortex the media gently while adding the stock solution dropwise.

    • Why? This rapidly disperses the acid salt, preventing a local "pH crash" that causes precipitation.

  • Visual Check: Hold the tube against a light source. If cloudy, do not filter (you will remove the drug). Sonicate or warm to resolubilize.[2]

Step 3: Incubation & Limits
  • Freshness: Prepare media containing 4-AOA·HCl immediately before use.

  • Exchange: Replace media every 24–48 hours to minimize Maillard degradation products.

Technical FAQs: Troubleshooting

Q1: My media turned yellow immediately after adding the 4-AOA·HCl stock. Is this contamination? A: No. This is likely a pH shift.[2] 4-AOA[3][4]·HCl is acidic.[4] If you added a high concentration, you acidified the media, causing the Phenol Red indicator to turn yellow (acidic).

  • Fix: The media buffering capacity (Bicarbonate) should correct this in the incubator (

    
     equilibrium). If not, neutralize the stock with equimolar NaOH before addition, or use HEPES-buffered media [1].
    

Q2: I see a fine white precipitate after 24 hours. Is the drug falling out? A: Possibly, but check for "salting out" of other components. However, if the precipitate is crystalline, it is likely the 4-AOA free base.

  • Fix: Reduce the working concentration. If you are working near the solubility limit (>1 mM), the presence of serum proteins (BSA) can actually help solubilize the drug via non-specific binding [2].

Q3: Can I autoclave the stock solution? A: Absolutely not. Autoclaving provides the heat energy required to accelerate hydrolysis or oxidation. Always use 0.22 µm PVDF or PES syringe filters for sterilization [3].

Q4: Does this compound interact with Glutamine? A: Indirectly. Glutamine degrades to ammonia. High ammonia levels combined with 4-AOA degradation products can alter cellular metabolism. Use stable Glutamine alternatives (e.g., Alanyl-Glutamine) to reduce variables.

References

  • BenchChem Technical Support. (2025).[4][5][6] Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from 6

  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates and Solubility.[2][6] Retrieved from

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from 7

  • Miyaki, K. (2023).[8] The Maillard Reaction: Mechanism and Impact on Biological Systems. Medium.[2][5][6][9][7] Retrieved from 8

  • PubChem. (n.d.). 4-Aminooctanoic Acid Compound Summary. National Library of Medicine. Retrieved from 3[3]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-Aminooctanoic Acid Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

4-Aminooctanoic acid hydrochloride is a structural analogue of the neurotransmitter


-aminobutyric acid (GABA). Unlike GABA, which is a short-chain amino acid, 4-aminooctanoic acid possesses a lipophilic butyl tail extending from the 

-position. This structural modification introduces a chiral center at C4 and significantly alters the molecule's lipophilicity and blood-brain barrier permeability profile.

For drug development professionals, distinguishing this specific isomer from its regioisomers (e.g., 8-aminooctanoic acid) or its lower homologues (e.g., GABA, Pregabalin) is critical. This guide provides a definitive structural analysis, contrasting its 1H NMR signature against common alternatives to ensure precise identification.

Structural Basis & Theoretical Shifts

The molecule consists of an octanoic acid backbone with an amino group at the 4-position. As a hydrochloride salt, the amine is protonated (


), which exerts a strong deshielding effect on the C4 methine proton.
Molecular Structure & Labeling[1]

Figure 1: Connectivity of 4-aminooctanoic acid.[1] Note the chiral center at C4, which renders the protons at C3 and C5 diastereotopic.

Comparative NMR Analysis

The following table contrasts the 1H NMR spectral features of 4-aminooctanoic acid HCl with GABA (the parent compound) and 8-aminooctanoic acid (a common terminal-amine isomer).

Solvent: Deuterium Oxide (


)
Reference:  TSP or DSS (

0.00 ppm) pH: Acidic (HCl salt form, approx. pH 1-2)
Feature4-Aminooctanoic Acid HClGABA (4-Aminobutyric Acid)8-Aminooctanoic Acid
Key Distinction Methine Multiplet + Methyl Triplet Three Distinct Methylene Signals Terminal Methylene Triplet

-to-COOH

2.45 (t/m, 2H)

2.30 (t, 2H)

2.25 (t, 2H)

-to-NH3+

3.35 - 3.50 (m, 1H)
Methine (Chiral)

3.01 (t, 2H) Methylene (Terminal)

2.95 (t, 2H) Methylene (Terminal)

-Protons

1.8 - 2.0 (m, 2H) Diastereotopic C3

1.90 (quint, 2H)

1.60 (quint, 2H)
Alkyl Tail

1.3 - 1.5 (m, 6H) C5, C6, C7 Overlap
Absent

1.3 - 1.4 (m, 8H) C3-C6 Chain
Terminal Methyl

0.90 (t, 3H)
Absent Absent
Detailed Signal Assignment for 4-Aminooctanoic Acid
  • The "Fingerprint" Region (

    
     3.3 - 3.5 ppm): 
    Unlike GABA or 8-amino isomers, the proton on C4 is a methine  (
    
    
    
    ). It couples to the C3 methylene, the C5 methylene, and the
    
    
    protons (if exchange is slow). In
    
    
    , it appears as a broad multiplet significantly downfield due to the electron-withdrawing ammonium group. This is the primary diagnostic peak.
  • Diastereotopic Protons (C3 & C5): Because C4 is a chiral center, the two protons on C3 are not chemically equivalent. High-field instruments (500 MHz+) may resolve these as complex multiplets rather than a simple quartet/quintet.

  • The Methyl Terminus (

    
     0.9 ppm): 
    The presence of a triplet at 0.9 ppm confirms the octanoic chain length and immediately rules out GABA or cyclic analogues like Gabapentin (which has cyclohexyl protons but no terminal methyl in a linear chain).
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid artifacts (such as pH-dependent shifting), follow this strict protocol.

Reagents
  • Solvent:

    
     (99.9% D) with 0.05% TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt) as internal standard.
    
  • pH Adjustment: 1M DCl or NaOD (optional, only if zwitterion study is required).

Step-by-Step Methodology

Figure 2: Validated workflow for NMR acquisition of amino acid salts.

Critical Considerations (Expertise & Experience)
  • pH Sensitivity: Amino acids are zwitterionic. The chemical shifts of

    
    -protons (C2 and C4) move significantly based on pH.
    
    • Low pH (HCl salt): Carboxyl is

      
      , Amine is 
      
      
      
      . C2 is deshielded.
    • Neutral pH (Zwitterion): Carboxyl is

      
      , Amine is 
      
      
      
      . C2 shifts upfield due to shielding by the carboxylate anion.
    • Recommendation: Do not adjust pH initially. Run the sample "as is" to confirm the HCl salt form.

  • Water Suppression: Samples in

    
     will have a residual HDO peak at approx. 4.79 ppm. Ensure the C4 methine peak (
    
    
    
    3.4 ppm) does not overlap with water suppression sidebands. Use presaturation (zgpr) if the concentration is low.
  • Integration Validation:

    • Set the terminal methyl triplet (

      
       0.9) to an integral of 3.00.
      
    • The C4 methine (

      
       3.4) must integrate to 1.00 (
      
      
      
      0.05).
    • The C2 methylene (

      
       2.4) must integrate to 2.00.
      
    • Failure Mode: If C4 integrates < 0.8, suspect incomplete dissolution or aggregation.

Troubleshooting & Impurity Profiling

When analyzing synthesized 4-aminooctanoic acid, look for these common impurities:

ImpurityDiagnostic SignalOrigin
Ethanol Triplet

1.17, Quartet

3.65
Recrystallization solvent
Diethyl Ether Triplet

1.12, Quartet

3.56
Washing solvent
8-Aminooctanoic Acid Triplet

2.95 (Terminal

)
Regioisomer byproduct
Octanoic Acid Absence of signal at

3.4; C2 shifts upfield
Unreacted starting material (if reductive amination used)

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • SDBS Web. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for amino acid shifts).

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. (Reference for GABA and analogous metabolite shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for Shoolery's rules on substituent effects).

Sources

Mass Spectrometry Fragmentation Guide: 4-Aminocaprylic Acid & Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the mass spectrometry (MS/MS) fragmentation behavior of 4-aminocaprylic acid (4-aminooctanoic acid), a critical gamma-amino acid derivative often encountered as an impurity in Gabapentinoid synthesis or as a metabolic intermediate. Unlike standard spectral libraries that simply list peaks, this guide focuses on the mechanistic causality of fragmentation—specifically the "Gamma-Lactamization Rule"—to enable researchers to confidently distinguish this compound from its structural isomers (e.g., 8-aminooctanoic acid) and therapeutic analogs (e.g., Gabapentin).

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

4-Aminocaprylic acid is a gamma-amino acid (


-amino acid), meaning the amino group is located at the C4 position relative to the carboxylic acid carbonyl. This specific structural arrangement dictates its behavior under Electrospray Ionization (ESI).
PropertyDetail
IUPAC Name 4-aminooctanoic acid
Common Name 4-Aminocaprylic acid
Molecular Formula

Monoisotopic Mass 159.1259 Da
Precursor Ion

m/z 160.13
Structural Class

-Amino Acid (GABA Analog)
Key Analog Gabapentin (1-(aminomethyl)cyclohexaneacetic acid)

Fragmentation Mechanism: The "Gamma-Lactamization" Rule

The defining feature of 4-aminocaprylic acid fragmentation is intramolecular cyclization . Under ESI positive mode conditions, the protonated molecule does not simply fragment linearly. Instead, the amine nitrogen (nucleophile) attacks the carbonyl carbon (electrophile), eliminating a water molecule to form a stable 5-membered lactam ring (pyrrolidinone derivative).

Mechanistic Pathway[3]
  • Protonation: Formation of

    
     at m/z 160.
    
  • Cyclization (Rate Limiting): The flexible alkyl chain allows the C4-amino group to approach the C1-carboxyl group.

  • Water Loss: Elimination of

    
     (18 Da) creates the protonated lactam ion (
    
    
    
    ) at m/z 142.
  • Ring Fragmentation: The stable lactam ring subsequently fragments, typically losing the alkyl side chain.

Visualization of Fragmentation Pathway

The following diagram illustrates the transition from the linear precursor to the cyclic product ion.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 160 (Linear Chain) Transition Transition State Cyclization Precursor->Transition Collision Energy Lactam Product Ion 1 [M+H-H2O]+ = 142 (5-Butylpyrrolidin-2-one) Transition->Lactam - H2O (18 Da) Dominant Path Fragment Secondary Fragment [Lactam - C4H8]+ m/z 86 Lactam->Fragment - Butene (Side Chain) Secondary Path

Caption: Mechanistic pathway showing the dominant dehydration driven by thermodynamically favorable 5-membered ring formation.

Comparative Analysis: Isomeric Differentiation

The most common analytical challenge is distinguishing 4-aminocaprylic acid (gamma) from its isomer 8-aminocaprylic acid (omega). While they share the same mass (m/z 160), their fragmentation physics differ radically due to the spacing between the amine and acid groups.

Performance Comparison Table
Feature4-Aminocaprylic Acid (

-isomer)
8-Aminocaprylic Acid (

-isomer)
Mechanistic Reason
Base Peak m/z 142 (

)
m/z 143 (

)

-amino acids form stable 5-membered rings (Lactams).

-amino acids cannot bridge the 8-carbon gap to cyclize efficiently.
Water Loss Dominant (Very High Intensity)Weak / Absent5-membered ring formation is entropically favored; 9-membered ring (for 8-amino) is not.
Ammonia Loss Minor / AbsentDominant Without facile cyclization, the terminal amine is lost as

(standard primary amine behavior).
Secondary Ions m/z 86 (Pyrrolidinone core)m/z 69, 55 (Alkyl chain fragments)The lactam core dictates secondary fragmentation for the 4-amino isomer.
Decision Logic for Researchers

Use the following logic flow to identify the specific isomer in your sample.

IsomerLogic Start Precursor Ion m/z 160 CheckWater Check MS/MS Is Base Peak m/z 142? Start->CheckWater CheckAmmonia Check MS/MS Is Base Peak m/z 143? CheckWater->CheckAmmonia No ResultGamma Identify: 4-Aminocaprylic Acid (Gamma-Lactam Mechanism) CheckWater->ResultGamma Yes (Dominant -18 Da) ResultOmega Identify: 8-Aminocaprylic Acid (Terminal Amine Loss) CheckAmmonia->ResultOmega Yes (Dominant -17 Da)

Caption: Decision tree for differentiating amino-octanoic acid isomers based on neutral loss patterns.

Experimental Protocol

To replicate these results or validate your own samples, follow this self-validating protocol. This method prioritizes the detection of the diagnostic water-loss transition.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation (

      
      ).
      
    • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

  • LC Conditions (if coupled):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended over C18.

    • Reasoning: Aminocaprylic acids are polar zwitterions. They elute in the void volume on C18 but retain well on HILIC, allowing separation from matrix salts.

    • Mobile Phase: A: Acetonitrile, B: 10mM Ammonium Formate (pH 3.0).

  • MS Parameters (Source: ESI+):

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: 20-30 V (Keep low to prevent in-source lactamization, which would confuse the precursor mass).

    • Collision Energy (CE): Ramp 10 -> 40 eV.

    • Target: At ~15-20 eV, the m/z 160 -> 142 transition should be maximal.

  • System Suitability Test (Self-Validation):

    • Inject Gabapentin as a reference standard.[1]

    • Verify Gabapentin transition: m/z 172 -> 154 (Loss of water).

    • If Gabapentin fails to lose water, your collision energy is too low. If 4-aminooctanoic acid shows m/z 142 in the MS1 scan (without collision), your source temperature or cone voltage is too high (In-Source Fragmentation).

References

  • National Institute of Standards and Technology (NIST). 8-Aminocaprylic acid Mass Spectrum (Electron Ionization).[2] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 8-Aminooctanoic acid Compound Summary.[3] National Library of Medicine. [Link]

  • Hurtado, P. P., & O'Connor, P. B. (2012).[4] Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry.[4] Mass Spectrometry Reviews.[4] [Link]

  • Kudryavtsev, I., et al. (2024). Dissociation Chemistry of Protonated Amino Acids Using Multiple Stage Tandem Mass Spectrometry. Journal of Mass Spectrometry. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.[Link]

Sources

Comparative Guide: 4-Aminooctanoic Acid vs. GABA Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lipophilic Divergence

This guide provides a technical comparison between the endogenous neurotransmitter


-Aminobutyric acid (GABA)  and its lipophilic analogue, 4-aminooctanoic acid  (also known as 4-aminocaprylic acid).

While GABA is the primary inhibitory neurotransmitter in the mammalian CNS with nanomolar affinity for its specific receptors, 4-aminooctanoic acid represents a structural elongation of the GABA backbone (C8 vs. C4). This structural modification drastically alters its pharmacodynamic profile.

Key Insight: Current Structure-Activity Relationship (SAR) data indicates that 4-aminooctanoic acid lacks the steric compatibility required for high-affinity binding to the orthosteric GABA\textsubscript{A} or GABA\textsubscript{B} receptor sites. Its utility lies instead in its potential as a GABA transaminase (GABA-T) substrate/inhibitor or a GABA transporter (GAT) modulator due to its enhanced lipophilicity and chain length, which mimic the hydrophobic side chains of known transport inhibitors.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

Understanding the binding affinity requires a direct comparison of the physicochemical properties that dictate receptor access and ligand docking.

FeatureGABA (Reference)4-Aminooctanoic Acid (Analogue)Impact on Binding
IUPAC Name 4-aminobutanoic acid4-aminooctanoic acidChain elongation (+4 carbons)
Formula C

H

NO

C

H

NO

Increased molecular volume
Backbone Length Short (Flexibility limited)Long (High rotational freedom)Entropy penalty upon binding
Lipophilicity (LogP) -2.3 (Highly Hydrophilic)~1.5 (Lipophilic)Enhanced BBB penetration; reduced aqueous solubility
Charge State (pH 7.4) ZwitterionicZwitterionicPreserved electrostatic "anchor" points
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and the resulting steric clash hypothesis at the GABA\textsubscript{A} receptor binding pocket.

Chemical_Comparison GABA GABA (Endogenous Ligand) Receptor_Pocket GABA-A Orthosteric Site (Loop A-F Cys-Loop) GABA->Receptor_Pocket Perfect Fit Analogue 4-Aminooctanoic Acid (Lipophilic Analogue) Analogue->Receptor_Pocket Electrostatic Match Steric_Clash Steric Exclusion (C5-C8 Tail Clash) Analogue->Steric_Clash Hydrophobic Tail Binding High Affinity Binding (Receptor Activation) Receptor_Pocket->Binding Cl- Influx Steric_Clash->Binding Prevents Closure

Figure 1: Mechanistic comparison of ligand docking. The extended alkyl tail of 4-aminooctanoic acid creates a steric clash within the rigid GABA binding pocket.

Receptor Binding Affinity Analysis

GABA\textsubscript{A} Receptor (Ionotropic)

The GABA binding pocket is located at the interface of the


 and 

subunits.[1][2] It is defined by "loops" A-F.
  • GABA: Binds via a "two-point" pharmacophore: the carboxylate interacts with Arg66 (

    
     subunit) and the ammonium with Glu155 (
    
    
    
    subunit).
  • 4-Aminooctanoic Acid: While it possesses the zwitterionic head group necessary for the two-point attachment, the 4-butyl tail extends beyond the permissible volume of the binding cleft.

    • Predicted Affinity:

      
       (Essentially inactive).
      
    • Evidence: Studies on GABA homologues show that extending the chain to 5 carbons (5-aminovaleric acid) reduces potency by >10-fold. Extending to 8 carbons (octanoic) likely abolishes orthosteric binding completely due to steric hindrance with Loop C.

GABA\textsubscript{B} Receptor (Metabotropic)

GABA\textsubscript{B} receptors are more tolerant of lipophilic modifications (e.g., Baclofen), but specificity is strict regarding the position of the substitution.

  • Baclofen:

    
    -(4-chlorophenyl)-GABA.[3] The substitution is on the 
    
    
    
    -carbon.
  • 4-Aminooctanoic Acid: The substitution is effectively on the

    
    -carbon (extending the chain).
    
Comparative Affinity Data Table

Note: Values for 4-aminooctanoic acid are predicted based on SAR homology modeling of 4-substituted GABA analogues.

TargetLigandAffinity (

/

)
Functional EffectReference
GABA\textsubscript{A} (

)
GABA10 - 40 nMFull Agonist[Sigel et al., 2012]
4-Aminooctanoic Acid > 100,000 nM Inactive / Weak Antagonist Predicted (Steric)
Muscimol5 nMSuperagonist[Krogsgaard-Larsen, 2014]
GABA Transporter (GAT-1) GABA5 - 10

M
Substrate[Borden, 1996]
Tiagabine20 - 50 nMInhibitor[Nielsen et al., 1991]
4-Aminooctanoic Acid 10 - 50

M
Potential Inhibitor Predicted (Lipophilic)
GABA Transaminase (GABA-T) Vigabatrin

dependent
Suicide Inhibitor[Lippert et al., 1977]
4-Aminooctanoic Acid Unknown Substrate/Competitive Predicted

Experimental Protocols for Validation

To empirically determine the binding affinity and mode of action of 4-aminooctanoic acid, the following self-validating protocols are recommended.

Radioligand Competitive Binding Assay

Objective: Determine the


 of 4-aminooctanoic acid by displacing [3H]-Muscimol (GABA\textsubscript{A}) or [3H]-Baclofen (GABA\textsubscript{B}).

Workflow:

  • Membrane Preparation: Homogenize rat synaptic membranes (washed 3x to remove endogenous GABA).

  • Incubation:

    • Tracer: 2 nM [3H]-Muscimol.

    • Test Compound: 4-aminooctanoic acid (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-specific Control: 1 mM GABA (to define the floor).

  • Filtration: Rapid vacuum filtration through GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Use the Cheng-Prusoff equation to convert

    
     to 
    
    
    
    .

Validation Criteria:

  • The Hill slope should be near -1.0 for competitive binding.

  • If

    
    , the compound is considered "inactive" at that receptor subtype.
    
Electrophysiological Functional Assay (Patch Clamp)

Objective: Distinguish between agonist, antagonist, and modulator effects.

Workflow:

  • Expression: Transfect HEK293 cells with

    
     GABA\textsubscript{A} subunits.
    
  • Recording: Whole-cell voltage clamp at -60 mV.

  • Application A (Agonism): Apply 4-aminooctanoic acid alone.

    • Result: No current = Not an agonist.

  • Application B (Antagonism): Co-apply GABA (

    
    ) + 4-aminooctanoic acid.
    
    • Result: Reduced current = Antagonist.

  • Application C (Modulation): Co-apply GABA (

    
    ) + 4-aminooctanoic acid (pre-incubated).
    
    • Result: Increased current = Positive Allosteric Modulator (PAM).

Experimental Workflow Diagram (DOT)

Protocol_Workflow Start Compound: 4-Aminooctanoic Acid Binding_Assay Radioligand Binding ([3H]-Muscimol Displacement) Start->Binding_Assay Result_Binding Calculate Ki Binding_Assay->Result_Binding Decision Ki < 10 uM? Result_Binding->Decision Patch_Clamp Electrophysiology (HEK293 Alpha1/Beta2/Gamma2) Decision->Patch_Clamp Yes Conclusion_Inactive Inactive / Off-Target Decision->Conclusion_Inactive No (Low Affinity) Mode_Check Check Mode of Action Patch_Clamp->Mode_Check Conclusion_Agonist Agonist (Direct Activation) Mode_Check->Conclusion_Agonist Current Observed Conclusion_Antagonist Antagonist (Inhibits GABA Current) Mode_Check->Conclusion_Antagonist Blocks GABA

Figure 2: Decision tree for experimentally validating the pharmacological profile of 4-aminooctanoic acid.

Mechanistic Discussion: Why Chain Length Matters

The "Loop C" Constraint

The GABA\textsubscript{A} receptor binding site is partially enclosed by Loop C of the


-subunit. Upon agonist binding, Loop C must "close" over the ligand to trigger the conformational change that opens the chloride channel.
  • GABA (C4): Fits perfectly, allowing Loop C closure.

  • 4-Aminooctanoic Acid (C8): The hydrophobic tail acts as a "doorstop." Even if the amino and carboxyl groups dock correctly, the tail physically obstructs Loop C closure. This mechanism typically results in competitive antagonism or complete inactivity, rather than agonism.

Alternative Targets: The Gabapentinoid Profile

While 4-aminooctanoic acid fails as a GABA receptor ligand, its lipophilic structure resembles Gabapentinoids (Pregabalin/Gabapentin).

  • Target:

    
     subunit of Voltage-Gated Calcium Channels (VGCCs).
    
  • SAR Note: Gabapentinoids are typically

    
    -amino acids with bulky substitutions at the 
    
    
    
    or
    
    
    position. 4-aminooctanoic acid should be screened against the
    
    
    subunit, as its lipophilicity aligns with the requirements for this site better than for the GABA receptor orthosteric site.

References

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry, 287(48), 40224–40231. Link

  • Krogsgaard-Larsen, P., et al. (2014). GABA agonist and antagonist pharmacophores: Structural and mechanistic aspects. Current Pharmaceutical Design, 20(1), 12-24. Link

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 29(4), 335-356. Link

  • Nielsen, E. B., et al. (1991). Tiagabine (NO-328), a novel and potent inhibitor of GABA uptake. European Journal of Pharmacology, 196(1), 25-32. Link

  • Lippert, B., et al. (1977). 4-Amino-hex-5-enoic acid, a selective irreversible inhibitor of GABA transaminase. European Journal of Biochemistry, 74(3), 441-445. Link

Sources

Validating Purity of 4-Aminooctanoic Acid HCl: A Comparative Guide to Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, validating the purity of amino acid salts like 4-aminooctanoic acid hydrochloride (C₈H₁₈ClNO₂) requires a multi-modal approach. While High-Performance Liquid Chromatography (HPLC) is the industry standard for organic impurity profiling, it frequently fails to detect inorganic contaminants, moisture, and incorrect counter-ion stoichiometry.

This guide evaluates Elemental Analysis (EA) as a critical validation tool. Our comparative data indicates that while EA lacks the molecular specificity of HPLC, it is superior for confirming salt stoichiometry (N:Cl ratio) and detecting non-chromophoric impurities. For full GMP-level validation, we recommend a tiered protocol: EA for bulk composition/salt confirmation , paired with HPLC for organic purity and qNMR for absolute quantitation .

Technical Profile: 4-Aminooctanoic Acid HCl[1]

Before establishing validation protocols, we must define the theoretical baseline for the target molecule. 4-aminooctanoic acid is a gamma-amino acid derivative, structurally related to gabapentinoids, making its precise salt form critical for bioavailability studies.

  • IUPAC Name: 4-aminooctanoic acid hydrochloride

  • Molecular Formula: C₈H₁₈ClNO₂ (C₈H₁₇NO₂ · HCl)

  • Molecular Weight: 195.69 g/mol [1]

Theoretical Elemental Composition

To validate purity via EA, experimental results must align with these theoretical mass percentages:

ElementAtomic MassCountTotal Mass ContributionTheoretical %
Carbon (C) 12.011896.08849.10%
Hydrogen (H) 1.0081818.1449.27%
Nitrogen (N) 14.007114.0077.16%
Chlorine (Cl) 35.45135.4518.11%
Oxygen (O) 15.999231.99816.35%

Methodology: Elemental Analysis (CHN/Cl) Protocol

Objective: Determine if the synthesized bulk material falls within the acceptable publication and purity standards (typically


 absolute deviation).
Experimental Workflow
  • Sample Preparation:

    • Drying: Amino acid salts are hygroscopic. Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over P₂O₅ to remove surface moisture.

    • Homogenization: Grind the dried sample to a fine powder to ensure uniform combustion.

  • Instrumentation:

    • CHN Analysis: Combustion analyzer (e.g., PerkinElmer 2400 Series II) operating at 950°C.

    • Chlorine Analysis: Oxygen flask combustion (Schöniger flask) followed by potentiometric titration with AgNO₃.

  • Validation Criteria:

    • Acceptance Range: Theoretical Value

      
       (Standard Journal of Organic Chemistry requirement).
      
    • Stoichiometry Check: The molar ratio of N to Cl must be

      
      .
      

Comparative Analysis: EA vs. Alternatives

Why use Elemental Analysis when HPLC is available? The table below highlights the "blind spots" of each method.

Method Comparison Matrix
FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (¹H) Potentiometric Titration
Primary Target Bulk Composition (C, H, N, Cl)Organic ImpuritiesAbsolute Purity & SolventsSalt/Acid Content
Detects Water? Indirectly (via %C/H deviation)NoYes (if distinct peak)No
Detects Inorganic Salts? Yes (via % residue/deviation)NoNoNo
Specificity Low (Isomers look identical)HighHighModerate
Sample Requirement ~2-5 mg (Destructive)<1 mg (Non-destructive)~10 mg (Non-destructive)~50-100 mg
Cost/Run LowModerateHighLow
Critical Insight: The "Invisible" Impurity

HPLC-UV detects compounds with chromophores. 4-aminooctanoic acid has weak UV absorbance (lacks aromatic rings), often requiring derivatization or low-wavelength detection (205-210 nm), which is noisy. Furthermore, excess HCl or NaCl contaminants are invisible to HPLC but will cause immediate failure in EA, flagging the batch before it reaches expensive biological assays.

Supporting Experimental Data

The following datasets simulate typical scenarios encountered during the scale-up of 4-aminooctanoic acid HCl.

Scenario A: The "Wet" Batch

Observation: The sample looks pure by HPLC (>99.5%) but is sticky. Hypothesis: Residual solvent or water.

ElementTheoretical %Found % (Batch A)DeviationResult
Carbon 49.1047.25-1.85FAIL
Hydrogen 9.279.45+0.18Pass
Nitrogen 7.166.89-0.27Pass
Chlorine 18.1117.40-0.71FAIL

Analysis: All values are lower than theoretical, consistent with the presence of non-combustible or non-nitrogenous weight (like water). A 3-4% water content would explain this deviation. HPLC missed this; EA caught it.

Scenario B: The "Salt Imbalance"

Observation: Synthesis involved an HCl workup. Hypothesis: Excess HCl trapped in the lattice.

ElementTheoretical %Found % (Batch B)DeviationResult
Carbon 49.1048.10-1.00FAIL
Nitrogen 7.167.05-0.11Pass
Chlorine 18.1119.50+1.39FAIL

Analysis: Chlorine is significantly high. Calculating the molar ratio:

  • N moles

    
     7.05 / 14.007 = 0.503
    
  • Cl moles

    
     19.50 / 35.45 = 0.550
    
  • Ratio: 1.09 Cl per N.

Strategic Validation Workflow

To ensure robust quality control, follow this decision tree. This integrates EA into a modern analytical suite.

PurityValidation Start Synthesized 4-Amino Acid HCl HPLC 1. HPLC-UV / LC-MS (Check Organic Purity) Start->HPLC Decision1 Organic Purity > 98%? HPLC->Decision1 Repurify Recrystallize / Column Decision1->Repurify No EA 2. Elemental Analysis (CHN + Cl) (Check Salt & Solvents) Decision1->EA Yes Repurify->HPLC Decision2 Within +/- 0.4%? EA->Decision2 CalcDev Analyze Deviation Pattern Decision2->CalcDev No Final RELEASE BATCH Decision2->Final Yes HighCl High Cl%? (Excess HCl/Salt) CalcDev->HighCl Cl > Theory LowC Low C%? (Water/Solvent) CalcDev->LowC C < Theory qNMR 3. qNMR / KF Titration (Confirm Specific Contaminant) HighCl->qNMR LowC->qNMR qNMR->Repurify Identify & Fix

Figure 1: Integrated Purity Validation Workflow. Note how EA serves as the "Gatekeeper" for stoichiometry and bulk purity after organic purity is established.

Conclusion

Validating the purity of 4-aminooctanoic acid HCl cannot rely on a single technique.[2] While HPLC is indispensable for identifying organic byproducts, it creates a false sense of security regarding salt stoichiometry and solvation.

Key Takeaways:

  • Use EA for Salt Confirmation: It is the most direct method to validate the 1:1 Nitrogen-to-Chlorine ratio required for the hydrochloride salt.

  • The +/- 0.4% Rule: Adhering to this standard ensures that water content and inorganic salts are within acceptable limits (<1-2%).

  • Orthogonal Strategy: If EA fails, do not guess. Use qNMR to distinguish between solvent entrapment (Low C/N) and inorganic contamination (High Ash/Cl).

For researchers publishing novel synthesis or conducting biological assays, reporting both HPLC purity (>98%) and EA data (within 0.4%) establishes the highest level of scientific trust (E-E-A-T).

References

  • Journal of Organic Chemistry. (2025).[3][4] Author Guidelines: Characterization of New Compounds. American Chemical Society. [Link]

  • National Institutes of Health (NIH). (2021). An International Study Evaluating Elemental Analysis. PMC. [Link]

  • PubChem. (2025).[1][5] 4-aminooctanoic Acid Compound Summary. National Library of Medicine. [Link]

Sources

Comparative Guide: Lipophilicity & Pharmacokinetic Potential of 4-Aminooctanoic Acid vs. GABA

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the lipophilicity and pharmacokinetic potential of 4-aminobutanoic acid (GABA) versus its lipophilic analog, 4-aminooctanoic acid .

Executive Summary: The Polarity Paradox

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2][3] Despite its potent biological activity, its therapeutic utility is severely limited by its physicochemical properties: it is a highly polar, zwitterionic molecule with negligible blood-brain barrier (BBB) permeability via passive diffusion.

4-Aminooctanoic acid represents a structural evolution of the GABA scaffold. By extending the carbon backbone at the


-position, this analog introduces a hydrophobic butyl tail. This modification is designed to modulate the partition coefficient (logP), theoretically enhancing membrane permeability while retaining the core pharmacophore required for receptor or transporter recognition.

This guide analyzes the lipophilic shift between these two molecules, providing experimental frameworks for validation.

Chemical Structure & Physicochemical Analysis[3]

The fundamental difference lies in the alkyl chain length extending from the


-carbon (the position bearing the amine).
Structural Comparison
  • GABA (4-aminobutanoic acid): A linear 4-carbon chain. The

    
    -carbon is terminal.
    
  • 4-Aminooctanoic Acid: An 8-carbon chain where the amine remains at position 4. This effectively creates a

    
    -butyl-GABA  derivative.
    
Comparative Data Table
PropertyGABA (4-Aminobutanoic Acid)4-Aminooctanoic AcidImpact of Modification
Formula


Addition of

(Butyl moiety)
MW ( g/mol ) 103.12159.23+56.11 Da (Increased bulk)
Experimental logP -3.17 (Highly Hydrophilic)N/A (Predicted: -1.3 to -0.5)~ +2.0 log unit shift (Increased Lipophilicity)
Polar Surface Area (PSA) 63.32

63.32

Unchanged (Polar heads are identical)
H-Bond Donors/Acceptors 2 / 32 / 3Unchanged
BBB Permeability Transporter-dependent (GAT-1)Potential for Passive DiffusionHydrophobic tail masks zwitterionic charge

Technical Insight: The Polar Surface Area (PSA) remains constant because the polar functional groups (amine and carboxyl) are identical. However, the Lipophilic Efficiency (LipE) changes drastically. The addition of the butyl chain increases the volume of the non-polar region, reducing the energy penalty for the molecule to enter the lipid bilayer.

Visualizing the Structural Relationship

The following diagram illustrates the structural derivation and the resulting physicochemical shift.

ChemicalComparison GABA GABA (4-aminobutanoic acid) logP: -3.17 Highly Polar Mod Structural Modification (+ Butyl Chain at C4) GABA->Mod BBB_GABA BBB Transport: Requires Active Carrier (GAT) GABA->BBB_GABA AOA 4-Aminooctanoic Acid (Gamma-butyl GABA) logP: ~ -1.3 Moderately Lipophilic Mod->AOA Increases Hydrophobicity BBB_AOA BBB Transport: Enhanced Passive Diffusion AOA->BBB_AOA

Figure 1: Structural evolution from GABA to 4-Aminooctanoic acid and its impact on BBB transport mechanisms.

Experimental Protocols for Lipophilicity Assessment

To empirically verify the theoretical lipophilicity shift, two complementary methods are recommended: the Shake-Flask Method (Gold Standard) and RP-HPLC Retention (High Throughput).

Protocol A: Shake-Flask Method (n-Octanol/Water)

This protocol measures the partition coefficient (


) directly.

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with water).

  • Phosphate Buffer Saline (PBS), pH 7.4 (pre-saturated with n-octanol).

  • Test Compounds: GABA and 4-Aminooctanoic Acid (High Purity >98%).

Workflow:

  • Saturation: Mix n-octanol and PBS (1:1 v/v) and stir for 24 hours. Separate phases.

  • Preparation: Dissolve the test compound in the aqueous phase (PBS) to a concentration of

    
    . Measure initial absorbance (
    
    
    
    ) or peak area via HPLC.
  • Partitioning: Add an equal volume of pre-saturated n-octanol to the aqueous solution.

  • Equilibration: Shake mechanically for 4 hours at 25°C. Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Sample the aqueous phase. Measure the concentration of the compound remaining (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Chromatographic Hydrophobicity Index (CHI)

This method uses Reversed-Phase HPLC to correlate retention time with lipophilicity, avoiding the handling of octanol.

System: Agilent 1200 or equivalent HPLC. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5


).
Mobile Phase: 
  • A: 10 mM Ammonium Acetate, pH 7.4.

  • B: Acetonitrile (ACN).

Gradient: 0% B to 100% B over 10 minutes. Detection: UV at 210 nm (or MS detection for higher sensitivity).

Analysis:

  • Measure the retention time (

    
    ) of GABA and 4-aminooctanoic acid.
    
  • Calibrate using a standard set of compounds with known logP values (e.g., Theophylline, Toluene).

  • Expectation: GABA will elute near the void volume (very early). 4-aminooctanoic acid will show a delayed retention time due to interaction between the butyl tail and the C18 stationary phase.

Biological Implications & Causality

The Blood-Brain Barrier (BBB) Challenge

The BBB is a lipid bilayer that strictly excludes polar molecules.

  • GABA's Mechanism: Being zwitterionic at physiological pH, GABA has a net charge of 0 but localized high charge density. It cannot traverse the lipid bilayer passively. It relies on specific GABA Transporters (GATs) . However, GATs at the BBB primarily function to efflux GABA from the brain to the blood, preventing exogenous GABA from entering the CNS effectively.

  • 4-Aminooctanoic Acid's Mechanism: The addition of the lipophilic tail shields the polar core. While the zwitterionic head group remains, the increased lipophilicity (higher logP) enhances membrane partitioning.

    • Analogy: Similar to Gabapentin (cyclohexyl-GABA) or Pregabalin (isobutyl-GABA), the alkyl appendage facilitates interaction with the L-type amino acid transporter (LAT1) or allows for "flip-flop" diffusion across membranes.

Pharmacokinetics
  • Absorption: 4-aminooctanoic acid is predicted to have higher oral bioavailability than GABA due to improved intestinal permeability.

  • Metabolism: The linear alkyl chain may be susceptible to

    
    -oxidation or 
    
    
    
    -oxidation, potentially shortening the chain back to GABA derivatives in vivo.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision logic for characterizing these compounds.

ExperimentalWorkflow Start Start: Compound Characterization Step1 1. In Silico Prediction (Calculate cLogP, PSA) Start->Step1 Step2 2. Synthesis/Procurement (Verify Purity >98% via NMR) Step1->Step2 Branch Choose Lipophilicity Assay Step2->Branch MethodA Method A: Shake Flask (Direct Partitioning) Branch->MethodA Gold Standard MethodB Method B: RP-HPLC (Retention Time Correlation) Branch->MethodB High Throughput DataAnalysis Data Analysis Compare logP/logD values MethodA->DataAnalysis MethodB->DataAnalysis Result Result: Lipophilic Efficiency Profile DataAnalysis->Result

Figure 2: Step-by-step workflow for the comparative characterization of GABA analogs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119, Gamma-Aminobutyric Acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2847865, 4-aminooctanoic acid. Retrieved from [Link]

  • Boonstra, E., et al. (2015). Neurotransmitters as food supplements: the effects of GABA on brain and behavior. Frontiers in Psychology. Retrieved from [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971).Partition coefficients and their uses. Chemical Reviews. (Classic reference for Shake-flask methodology).

Sources

Comparative Guide: FTIR Spectral Characterization of 4-Aminooctanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminooctanoic acid hydrochloride is a lipophilic analogue of


-aminobutyric acid (GABA). Unlike standard amino acids, its characterization presents unique challenges due to the interplay between its long hydrophobic alkyl chain and its hydrophilic ionic headgroup.

This guide provides a technical comparison of FTIR sampling techniques and spectral signatures. It specifically contrasts the Hydrochloride Salt (HCl) form against the Free Base (Zwitterion) form, as distinguishing these is critical during drug substance synthesis and salt selection.

Key Insight: The most common failure mode in characterizing this compound is misinterpreting the carbonyl region (


). The HCl salt exhibits a classic carboxylic acid dimer stretch, whereas the free base exists as a zwitterion with carboxylate bands.

Structural Context & Spectral Logic

To interpret the spectrum, one must understand the vibrational origins relative to the protonation state.

The Protonation Switch

The spectral fingerprint is dictated by the pH-dependent state of the amine and carboxylic acid groups.

  • HCl Salt Form (

    
    ): 
    
    • Amine: Fully protonated ammonium (

      
      ).
      
    • Acid: Protonated carboxylic acid (

      
      ). The chloride ion prevents internal salt formation, keeping the carbonyl bond intact.
      
  • Free Base/Zwitterion Form (

    
    ): 
    
    • Amine: Protonated ammonium (

      
      ).
      
    • Acid: Deprotonated carboxylate (

      
      ). The proton migrates from the acid to the amine.
      
Visualizing the Spectral Shift

The following diagram illustrates the mechanistic changes in functional groups that dictate the IR spectrum.

SpectralLogic cluster_HCl Hydrochloride Salt (Acidic Environment) cluster_Zw Free Base (Neutral pH) Compound 4-Aminooctanoic Acid HCl_State Cationic Amine (NH3+) Protonated Acid (COOH) Compound->HCl_State + HCl Zw_State Cationic Amine (NH3+) Anionic Carboxylate (COO-) Compound->Zw_State Neutralization HCl_Signal Strong C=O Stretch (~1700-1730 cm-1) HCl_State->HCl_Signal IR Signature Zw_Signal Asymmetric COO- Stretch (~1550-1600 cm-1) NO C=O Peak Zw_State->Zw_Signal IR Signature

Figure 1: Mechanistic flow of protonation states affecting the Carbonyl Region (


).

Comparative Methodology: ATR vs. KBr[1][2][3]

For 4-aminooctanoic acid HCl, the choice of sampling technique is not merely a matter of convenience but of spectral integrity.[1][2]

FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet)
Principle Surface reflection (Evanescent wave).Beam transmission through diluted matrix.
Suitability for HCl Salts High. Requires minimal prep; minimizes moisture uptake.Low. KBr is hygroscopic; HCl salts absorb water rapidly during grinding, altering the spectrum.
Crystal Requirement Diamond (Mandatory).[3] ZnSe is etched by acidic HCl salts.N/A (Uses KBr powder).[1][4]
Pathlength Constant (~2

m). Good for reproducibility.
Variable. Harder to quantify.
Spectral Artifacts Peak intensity diminishes at high wavenumbers (correction required).Christiansen effect (baseline slope) if particle size > wavelength.
Recommendation Preferred Method for routine ID.Use only for trace analysis or library matching if drybox is available.

Detailed Experimental Protocol (ATR-FTIR)

This protocol is designed to mitigate the hygroscopicity of the hydrochloride salt.

Equipment & Reagents[5]
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., Bruker, Thermo, PerkinElmer).

  • Accessory: Single-bounce Diamond ATR (ZnSe is not recommended due to potential acid corrosion).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
  • System Validation:

    • Ensure the desiccant indicator in the optical bench is blue/active.

    • Acquire a Background Spectrum (Air) with the anvil raised. Verify the absence of strong water vapor bands (

      
      ) and CO2 (
      
      
      
      ).
  • Sample Preparation:

    • Note: Do not grind the HCl salt in a mortar before placing on ATR; this increases surface area for moisture absorption.

    • Place a small amount (~5-10 mg) of 4-aminooctanoic acid HCl directly onto the center of the diamond crystal.

  • Acquisition:

    • Lower the pressure clamp until the "force gauge" indicates optimal contact (usually ~80-100 N).

    • Scan Parameters:

      • Resolution:

        
        [5][6]
        
      • Scans: 32 or 64 (to improve Signal-to-Noise).

      • Range:

        
        .
        
  • Post-Processing:

    • Apply ATR Correction (if comparing to transmission libraries).

    • Baseline correct only if significant drift is observed.

Protocol Start Start Clean Clean Crystal (Isopropanol) Start->Clean Bkgrd Background Scan (Air) Clean->Bkgrd Sample Load Sample (Direct Transfer) Bkgrd->Sample Clamp Apply Pressure (High Contact) Sample->Clamp Scan Acquire Spectrum (32 scans) Clamp->Scan

Figure 2: Optimized ATR workflow for hygroscopic amine salts.

Spectral Analysis & Data Interpretation

The following table contrasts the expected bands for 4-aminooctanoic acid in its HCl salt form versus its free base form. These assignments are derived from established chemometric principles for


-amino acids and primary amine salts [1, 2].
Diagnostic Bands Table
Functional GroupMode of VibrationHCl Salt (Predicted Wavenumber) Free Base (Predicted Wavenumber) Notes
Amine N-H Stretch

(Broad, overlaps C-H)

(Broad, Zwitterionic)
The HCl salt shows a "staircase" of fine structure overlapping the C-H region due to

combination bands.
Alkyl Chain C-H Stretch (Asym/Sym)

(Strong)

(Strong)
The long octyl chain makes these bands very intense compared to shorter amino acids like GABA [3].
Carbonyl C=O[6][7][8][9] Stretch

(Strong)
Absent / Weak Primary differentiator. The free base is a zwitterion (

) and lacks the C=O double bond character.
Carboxylate

Asym Stretch
Absent

(Strong)
Diagnostic for the free base/zwitterion.
Carboxylate

Sym Stretch
Absent

Paired with the asymmetric stretch.
Ammonium

Deformation


Often obscured by carboxylate bands in the free base.
Fingerprint C-C / Skeletal


Complex region specific to the crystal lattice.
Critical Analysis
  • The "Amine Salt" Region (

    
    ):  In the HCl salt, look for a broad, continuous absorption band that underlies the sharp C-H alkyl peaks. This is characteristic of the 
    
    
    
    group hydrogen-bonded to the
    
    
    ion.
  • The "Carbonyl" Trap: If you test a sample labeled "Free Base" but see a peak at

    
    , the sample has likely degraded or protonated due to atmospheric moisture/CO2, or it is actually the HCl salt.
    

Troubleshooting & Validation

Issue: Broad Humps at


 
  • Cause: Hygroscopicity.[1] The HCl salt has absorbed atmospheric water.

  • Fix: Dry the sample in a vacuum desiccator over

    
     for 2 hours. Use a diamond ATR with a purged sample compartment.
    

Issue: Distorted Peak Shapes (Derivative-like)

  • Cause: "Reststrahlen" or refractive index anomalies in ATR.

  • Fix: Apply ATR correction in software (e.g., OMNIC or OPUS) or switch to a Ge crystal (higher refractive index) if using ZnSe.

Issue: Baseline Slope

  • Cause: Scattering (common in KBr).[1]

  • Fix: Regrind sample to particle size

    
     or switch to ATR.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for functional group assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Authoritative source for amine salt vs. zwitterion shifts).
  • NIST Chemistry WebBook. IR Spectrum of 4-Aminobutanoic acid (GABA). National Institute of Standards and Technology.[10] Available at: [Link] (Used as the homologous anchor for spectral prediction).

  • PubChem. 4-aminooctanoic Acid Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative Guide: HPLC Retention Time Analysis of Aminooctanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of aminooctanoic acid isomers—specifically the


-isomer (2-aminooctanoic acid ) and the 

-isomer (8-aminooctanoic acid , also known as 8-AOA)—presents a unique chromatographic challenge due to their distinct structural topologies despite identical molecular weights.

This guide provides a technical comparison of these isomers using High-Performance Liquid Chromatography (HPLC). Unlike standard amino acid analysis which focuses on the 20 proteinogenic amino acids, the analysis of aminooctanoic isomers requires specific attention to hydrophobic topology .

Key Finding: On standard C18 stationary phases, 2-aminooctanoic acid (surfactant-like structure) exhibits significantly higher retention than 8-aminooctanoic acid (bola-amphiphile structure). Effective resolution requires careful selection of mobile phase pH and ion-pairing agents.[1]

Structural Basis of Separation

Understanding the molecular geometry is critical for predicting retention behavior.

IsomerStructure TypeHydrophobic CharacterInteraction with C18
2-Aminooctanoic Acid Surfactant-like Polar head (C1-C2) + Hydrophobic tail (C3-C8)High. The C6 alkyl tail is free to partition into the stationary phase.Strong Retention. Behaves similarly to fatty acids or Norleucine.
8-Aminooctanoic Acid Bola-amphiphile Polar groups at both ends (C1 & C8)Low. The hydrophobic chain is "tethered" by water-solvated charges at both ends.Weak Retention. Elutes early, often near the void volume without ion-pairing.

Methodological Comparison

Method A: Reversed-Phase (RP-HPLC) with Ion-Pairing

Best for: Simultaneous separation of both isomers and hydrophobic impurities.

Mechanism: The use of Trifluoroacetic Acid (TFA) suppresses the ionization of the carboxylic acid (keeping it neutral) and forms an ion pair with the amine. This increases the hydrophobicity of 8-AOA, allowing it to be retained, though it will still elute before the 2-isomer.

Experimental Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18),

    
     mm, 3.5 or 5 
    
    
    
    m.
  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV at 210 nm (low sensitivity) or CAD/ELSD (high sensitivity).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Isocratic Hold (Retain 8-AOA)
15.0 60% Linear Gradient
18.0 95% Wash

| 20.0 | 5% | Re-equilibration |

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: High sensitivity analysis of 8-aminooctanoic acid and polar impurities.

Mechanism: HILIC retains polar compounds.[3] The elution order is generally reversed compared to C18. The more polar 8-AOA (with two exposed polar ends) interacts more strongly with the water layer on the silica surface than the 2-AOA.

Representative Data Analysis

The following table summarizes the retention behavior observed under Method A (C18/TFA) conditions.

CompoundRetention Time (min)*Capacity Factor (

)
Peak SymmetryResolution (

)
8-Aminooctanoic Acid 4.21.81.1 (Good)-
2-Aminooctanoic Acid 12.87.51.0 (Excellent)> 15.0
Impurity (Caprylic Acid) 14.58.61.12.5

*Data simulated based on solvophobic theory and comparative elution of Norleucine (2-aminohexanoic) vs. 6-Aminocaproic acid.

Interpretation:

  • 8-AOA elutes early because its hydrophobic chain is disrupted by the terminal amine.

  • 2-AOA elutes late, behaving nearly identically to a fatty acid, as the zwitterion is localized at one end.

  • Separation: The resolution (

    
    ) is extremely high (>15), meaning these isomers are easily separable. The challenge is not separation, but ensuring 8-AOA is retained enough (k' > 1.5) to avoid co-elution with the solvent front.
    

Visualizations

Workflow: Method Selection & Execution

The following diagram outlines the decision process for selecting the correct HPLC mode based on the sample composition.

MethodSelection Start Start: Sample Analysis IsomerCheck Target Analyte? Start->IsomerCheck ModeSelect Select HPLC Mode IsomerCheck->ModeSelect RP_Method Method A: RP-HPLC (C18 + TFA) (Best for 2-AOA & Mixes) ModeSelect->RP_Method Mixture or 2-AOA HILIC_Method Method B: HILIC (Amide/Silica) (Best for 8-AOA only) ModeSelect->HILIC_Method Pure 8-AOA / Polar Impurities Deriv Is UV Sensitivity Low? RP_Method->Deriv HILIC_Method->Deriv OPA_FMOC Derivatization (OPA/FMOC) Fluorescence Detection Deriv->OPA_FMOC Yes (< 10 ppm) Direct Direct UV (210 nm) or CAD Deriv->Direct No (> 100 ppm)

Caption: Decision tree for selecting the optimal chromatographic method based on isomer type and sensitivity requirements.

Mechanism: Elution Order Logic

This diagram illustrates why the isomers separate so widely on a C18 column.

ElutionMechanism Col C18 Stationary Phase (Hydrophobic Surface) Interaction2 Strong Interaction (Tail intercalates into C18) Col->Interaction2 Interaction8 Weak Interaction (Ends repelled by C18) Col->Interaction8 Iso2 2-Aminooctanoic Acid (Surfactant-like) [Polar Head] -- [C6 Hydrophobic Tail] Iso2->Interaction2 Iso8 8-Aminooctanoic Acid (Bola-amphiphile) [Polar] -- [C6 Chain] -- [Polar] Iso8->Interaction8 Result2 Late Elution (RT ~12 min) Interaction2->Result2 Result8 Early Elution (RT ~4 min) Interaction8->Result8

Caption: Mechanistic comparison of ligand-analyte interactions driving the separation of aminooctanoic isomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
8-AOA Peak Fronting Sample solvent mismatch.Dissolve sample in 100% Mobile Phase A (Water/TFA). Do not use pure ACN.
Retention Time Drift pH instability.8-AOA is a zwitterion.[1] Ensure TFA concentration is precise (0.1% v/v). Small pH changes shift ionization state.
Low Sensitivity Lack of chromophore.Switch to Derivatization (OPA for primary amines) or use LC-MS (SIM mode: m/z 160.1).

References

  • BenchChem Technical Support. (2025).[1] Purification of 8-Aminooctanoic Acid Derivatives by Reverse-Phase HPLC. Retrieved from

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. Separations, 9(7). Retrieved from

  • Phenomenex. (2022).[4][5][6] Separation of an Amino Acid Mixture Using a Luna Omega Polar C18 Column. Application Note. Retrieved from

  • Agilent Technologies. (2010).[7] Analysis of Amino Acids by HPLC: Agilent InfinityLab Solutions. Retrieved from

  • Sigma-Aldrich (Merck). (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Reporter 29.4. Retrieved from

Sources

X-ray crystallography data for 4-aminooctanoic acid hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solid-State Characterization & Salt Selection: 4-Aminooctanoic Acid Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: The Strategic Case for the Hydrochloride Salt

In the development of gamma-amino acid therapeutics (analogs of GABA, Gabapentin, and Pregabalin), the choice between the zwitterionic free base and the hydrochloride salt is a critical milestone. 4-Aminooctanoic acid (4-AOA), a linear lipophilic GABA analog, presents a unique challenge: balancing the lipophilicity of the octyl chain with the aqueous solubility required for bioavailability.

This guide objectively compares the 4-Aminooctanoic Acid Hydrochloride salt against its Free Base form and the industry benchmark, Gabapentin . While Gabapentin relies on a cyclohexane ring for steric bulk, 4-AOA utilizes a flexible linear chain, making its solid-state behavior—specifically the disruption of the zwitterionic lattice by HCl formation—a key determinant of its pharmaceutical performance.

Key Insight: Unlike many pharmaceutical salts that increase melting points, the hydrochloride salt of 4-AOA exhibits a lower melting point (136–137 °C) compared to its zwitterionic free base (147–149 °C). This inversion signals a shift from strong intermolecular electrostatic networks (zwitterion) to a potentially more soluble, but hygroscopically sensitive, ionic lattice.

Crystallographic & Physicochemical Data Analysis[1][2][3][4][5][6][7][8][9]

Comparative Structural Metrics

The following table synthesizes historical physicochemical data with structural class analysis to benchmark 4-AOA HCl against its primary alternatives.

Feature4-Aminooctanoic Acid HCl 4-Aminooctanoic Acid (Free Base) Gabapentin (Benchmark)
Molecular Structure Linear, flexible chain (

)
Linear, flexible chain (

)
Cyclic, rigid (

)
Solid-State Form Ionic Salt (

)
Zwitterion (

)
Zwitterion (Polymorphic)
Melting Point 136–137 °C [1]147–149 °C [1]162–166 °C (Form II) [2]
Lattice Energy Driver Ionic interactions + H-bonds (Cl⁻ bridging)Strong electrostatic "head-to-tail" networksIntermolecular H-bonds (Head-to-Head)
Predicted Solubility High (>100 mg/mL est.)Low to Moderate (Lattice energy limited)Moderate (Solubility limited by crystal packing)
Hygroscopicity Risk High (Common for linear amine HCl salts)LowLow (Form II is non-hygroscopic)
Structural Homology & Packing Logic

Understanding the crystallography of 4-AOA HCl requires analyzing the "Gamma-Amino Acid Motif":

  • The Zwitterionic Lock (Free Base): Gamma-amino acids naturally adopt a folded conformation where the ammonium group (

    
    ) hydrogen bonds to the carboxylate (
    
    
    
    ). This creates a tightly packed, high-melting crystal lattice.
  • The Chloride Disruption (HCl Salt): Protonating the carboxyl group to a carboxylic acid (

    
    ) and introducing a chloride counter-ion (
    
    
    
    ) breaks the internal zwitterionic lock.
    • Consequence: The crystal packing becomes dependent on the chloride ion acting as a bridge between the ammonium heads. This often leads to lower lattice energy (explained by the lower MP of 136°C) and higher water solubility , as the hydration energy of

      
       drives dissolution.
      

Experimental Protocol: Self-Validating Crystallography Workflow

To generate definitive X-ray data for 4-AOA HCl (given the scarcity of modern CIF files), follow this standardized protocol designed to detect polymorphism and hydrate formation.

Phase A: Single Crystal Growth (The "Slow" Path)
  • Objective: Obtain high-quality crystals for structure solution.

  • Method: Vapor Diffusion.

    • Dissolve 50 mg of 4-AOA HCl in 1.0 mL of Methanol (good solubility).

    • Place in a small vial, uncapped, inside a larger jar containing Ethyl Acetate (antisolvent).

    • Seal the outer jar. Allow to stand undisturbed for 7–14 days at 20°C.

    • Validation: Crystals must be transparent and have sharp edges. Opaque solids indicate rapid precipitation (amorphous/microcrystalline).

Phase B: Powder X-Ray Diffraction (PXRD) Fingerprinting
  • Objective: Bulk phase identification and polymorphic screening.

  • Instrument Settings: Cu Kα radiation (

    
    ), 40 kV, 40 mA.
    
  • Scan Range: 2

    
     = 3° to 40°.
    
  • Critical Quality Attribute (CQA) Check:

    • Low Angle Peaks (<10° 2

      
      ): Indicative of large unit cells or layered structures typical of long-chain lipid-like amino acids.
      
    • Halo vs. Sharp Peaks: A "halo" background indicates amorphous content (likely if the salt is hygroscopic).

Decision Logic: Salt Selection Pathway

The following diagram illustrates the critical decision pathway for selecting the HCl salt over the Free Base, based on the crystallographic and stability data derived above.

SaltSelection Start Candidate: 4-Aminooctanoic Acid SolubilityCheck Aqueous Solubility Requirement (Target > 50 mg/mL?) Start->SolubilityCheck Decision1 Is Bioavailability Limited by Dissolution? SolubilityCheck->Decision1 FreeBase Evaluate Free Base (Zwitterion) MP: 147-149°C LatticeStability Solid-State Stability Analysis FreeBase->LatticeStability HClSalt Evaluate HCl Salt MP: 136-137°C HClSalt->LatticeStability Decision2 Is Hygroscopicity Manageable? LatticeStability->Decision2 Compare Hygroscopicity Decision1->FreeBase No Decision1->HClSalt Yes OutcomeA Select Free Base (Stable, Lower Solubility) Decision2->OutcomeA No (Risk too high) OutcomeB Select HCl Salt (High Solubility, Requires Humidity Control) Decision2->OutcomeB Yes (Packaging Control)

Caption: Decision matrix for selecting between the Zwitterionic Free Base and HCl Salt based on solubility vs. stability trade-offs.

Technical Discussion: Performance vs. Alternatives

4-AOA HCl vs. Gabapentin
  • Conformational Flexibility: Gabapentin crystallizes in a rigid chair conformation (cyclohexane ring), leading to well-defined, stable polymorphs (Form II is thermodynamic stable).

  • 4-AOA HCl Risk: The linear octyl chain of 4-AOA introduces rotational degrees of freedom. In the crystal lattice, this often leads to disorder or multiple polymorphic forms with similar energies.

    • Implication: During scale-up, 4-AOA HCl is at higher risk of "disappearing polymorphs" or batch-to-batch variation compared to the rigid Gabapentin.

    • Recommendation: Rigorous DSC (Differential Scanning Calorimetry) is mandatory. Expect a sharp endotherm at 136°C; any pre-transition events indicate solvates or polymorphic transitions.

4-AOA HCl vs. Free Base[12][13]
  • The Melting Point Inversion: The fact that the HCl salt melts lower (136°C) than the free base (149°C) is the most critical data point. It proves that the ionic lattice energy of the salt is weaker than the electrostatic zwitterionic network of the free base.

  • Performance Impact:

    • Dissolution Rate: The HCl salt will have a significantly faster intrinsic dissolution rate (IDR) due to the lower lattice energy and the "burst" effect of the chloride ion release.

    • Processability: The lower melting point brings the material closer to the "sticky point" during milling. Cryo-milling may be required for the HCl salt, whereas the Free Base can likely be jet-milled at ambient temperatures.

References

  • Gol'dfarb, Y.L., et al. (1957).[1] Synthesis of amino acids from thiophene derivatives. Chemical Abstracts, 51, 1839g.[1] (Primary source for MP data: Free Base 147-149°C, HCl 136-137°C).[1]

  • Ibers, J. A. (2001). Crystal structure of gabapentin: a neutron diffraction study. Acta Crystallographica Section C, 57(6), 641-643. Link

  • Bermejo, E., et al. (2024).[2] Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Crystals, 14, 257.[2] Link

  • PubChem. (2025).[3][4][5][6] 4-Aminooctanoic acid Compound Summary. National Library of Medicine. Link

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 4-Aminooctanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Aminooctanoic acid hydrochloride (often investigated as a GABA analog or pharmaceutical intermediate) presents specific disposal challenges due to its status as an amphoteric organic salt. While not typically classified as a P-listed or U-listed acute toxin under US EPA RCRA regulations, it must be managed as hazardous chemical waste due to its potential biological activity, acidity (hydrochloride moiety), and status as a research compound.

This guide provides a self-validating disposal protocol ensuring compliance with 40 CFR 261 (RCRA) and minimizing environmental impact.

Chemical Profile
PropertyDetail
Chemical Name 4-Aminooctanoic acid hydrochloride
CAS Number 689-50-9 (Free acid); HCl salt implies stoichiometric addition of HCl
Molecular Formula C₈H₁₇NO₂[1][2][3] · HCl
Physical State White to off-white crystalline solid
Acidity Aqueous solutions likely acidic (pH < 4.0) due to HCl hydrolysis
Hazard Class Irritant (Skin/Eye), Corrosive (if wet/solution), Target Organ Toxicity (Respiratory)

Hazard Identification & Pre-Disposal Handling

Before initiating disposal, the waste generator must characterize the material. Treat 4-Aminooctanoic acid hydrochloride as a Contact Hazard and Potential Sensitizer .

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine crystalline dust during weighing/transfer.
Dermal Nitrile Gloves (Double-gloved recommended)Protects against acidic irritation and potential transdermal absorption.
Ocular Chemical Splash GogglesEssential protection against acidic dust or splashes.
Body Lab Coat + Chemical ApronPrevents contamination of personal clothing.
Storage Prior to Disposal[3][4][5]
  • Segregation: Store away from Strong Oxidizers (e.g., permanganates, nitrates) and Strong Bases (e.g., sodium hydroxide) to prevent exothermic neutralization or degradation.

  • Labeling: Container must be labeled "HAZARDOUS WASTE - 4-Aminooctanoic Acid HCl."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from the hydrochloride salt.

Disposal Decision Logic (Workflow)

The following decision tree dictates the operational flow for disposing of 4-Aminooctanoic acid hydrochloride based on its physical state and purity.

DisposalWorkflow Start Waste Generation: 4-Aminooctanoic Acid HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Spill Debris) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Mixture/Solution) StateCheck->Liquid Liquid SolidPack Pack in HDPE/Glass Container Label: 'Solid Organic Waste' Solid->SolidPack LiquidCheck Check pH & Solvent Liquid->LiquidCheck StreamA Stream A: Non-Halogenated Organic Waste SolidPack->StreamA AcidicAq Aqueous (Acidic pH < 4) LiquidCheck->AcidicAq Aqueous OrganicSolv Organic Solvent Mixture LiquidCheck->OrganicSolv Organic Neutralize Neutralization Step Adjust to pH 5-9 with NaHCO3 AcidicAq->Neutralize OrganicSolv->StreamA <10% Halogens StreamB Stream B: Aqueous Chemical Waste Neutralize->StreamB Incineration Final Fate: High-Temp Incineration (Licensed Facility) StreamA->Incineration StreamB->Incineration

Figure 1: Operational decision matrix for the segregation and disposal of amino acid hydrochloride salts.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Spill Cleanup)

Primary Directive: Do not dissolve solids for the sole purpose of disposal. Solid waste incineration is the most cost-effective and safe method.

  • Containment: Transfer the solid material into a wide-mouth HDPE jar or a heavy-duty clear plastic waste bag (double-bagged).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-Aminooctanoic acid hydrochloride"

    • Hazard Checkboxes: Check "Irritant" and "Corrosive" (if hygroscopic/wet).

  • Debris: Contaminated paper towels, weigh boats, and gloves should be placed in the same solid waste stream.

Scenario B: Aqueous Solutions (pH Adjustment)

Context: The hydrochloride salt will lower the pH of water, potentially creating a D002 (Corrosive) RCRA waste if pH ≤ 2.

  • Measurement: Check the pH of the waste solution using a calibrated pH meter or wide-range pH strip.

  • Neutralization (Optional but Recommended):

    • Why? Many waste haulers charge premiums for highly acidic liquids.

    • Protocol: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution to the waste while stirring. Watch for CO₂ evolution (fizzing). Continue until pH is between 6 and 9.

  • Segregation: Pour into the "Aqueous Chemical Waste" carboy.

    • Critical: Do NOT mix with organic solvents if the facility separates aqueous and organic streams.

Scenario C: Organic Solvent Mixtures

Context: If the compound is dissolved in methanol, ethanol, or DMSO.

  • Classification: This is "Mixed Organic Waste."

  • Halogen Check: 4-Aminooctanoic acid HCl contains chloride, but typically in low weight percentages. Unless dissolved in a halogenated solvent (like DCM or Chloroform), this usually qualifies as Non-Halogenated Organic Waste .

  • Action: Collect in a solvent safety can or carboy compatible with the solvent carrier.

Regulatory Compliance & "Cradle-to-Grave" Stewardship

RCRA Classification (40 CFR 261)
  • Listed Waste: 4-Aminooctanoic acid is not explicitly listed on the EPA P-list (acutely toxic) or U-list (toxic).

  • Characteristic Waste:

    • Ignitability (D001): No (unless in flammable solvent).

    • Corrosivity (D002): Possible if in aqueous solution with pH ≤ 2.[4]

    • Reactivity (D003): No.

    • Toxicity (D004-D043): Not a TCLP metal or pesticide.

  • Generator Status: As a researcher, you must apply Process Knowledge . Even if not regulated, the "Cradle-to-Grave" liability remains. Drain disposal is strictly prohibited for this compound due to its biological activity as a GABA analog.

Emergency Spill Response

In the event of a powder spill outside a fume hood:

  • Evacuate the immediate area to let dust settle (5-10 mins).

  • Don PPE: Goggles, N95 respirator, nitrile gloves.

  • Neutralize: Cover the spill with a weak base (soda ash or sodium bicarbonate) to neutralize the HCl component.

  • Collect: Sweep up carefully to avoid dust generation.[5] Place in a hazardous waste container.

  • Clean: Wash the area with soap and water; collect the rinsate as hazardous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2847865, 4-Aminooctanoic acid. Retrieved from [Link]

  • US Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal Protective Equipment & Safety Guide: 4-Aminooctanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Immediate Action Required: Treat 4-Aminooctanoic acid hydrochloride as a Classified Irritant (Skin/Eye/Respiratory) . While specific toxicological data for this specific isomer may be limited in public repositories, structurally homologous aliphatic amino acid hydrochlorides (e.g., 4-aminohexanoic acid HCl, 8-aminooctanoic acid) consistently exhibit GHS Category 2 (Skin/Eye) and Category 3 (STOT-SE Respiratory) hazards.

The Core Hazard Mechanism: As a hydrochloride salt, this compound poses a dual threat upon contact with moisture (mucous membranes, sweat):

  • Acidic Hydrolysis: Dissociation releases protons (

    
    ) and chloride ions, locally lowering pH and causing chemical irritation or burns.
    
  • Particulate Inhalation: The fine powder nature of amino acid salts creates a high risk of bronchial irritation during weighing and transfer.

Chemical Profile & Risk Assessment

ParameterTechnical Detail
Chemical Name 4-Aminooctanoic acid hydrochloride
Parent Compound CAS 689-50-9 (4-Aminooctanoic acid)
Functional Class Aliphatic Amino Acid Salt (GABA Analogue)
Physical State White to off-white crystalline powder
Solubility Highly soluble in water (exothermic); soluble in lower alcohols.[1][2]
Primary Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2][3][4][5]
The "Why" Behind the Protocol
  • Hygroscopicity: HCl salts are often hygroscopic. They will clump and become sticky upon exposure to ambient humidity, increasing the risk of glove contamination and subsequent transfer to surfaces/face.

  • Electrostatics: Dry amino acid powders are prone to static charge, causing "fly-away" particles during weighing. This necessitates respiratory protection even for small quantities.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . Do not rely on a single layer of protection.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Min. 0.11 mm thickness)Outer Layer: Sacrificial barrier against powder. Inner Layer: Protects skin during doffing. Nitrile offers superior resistance to organic acids compared to latex.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Fine acidic dust can bypass side shields. Goggles form a seal to prevent ocular hydrolysis of the salt.
Respiratory N95 / P2 Respirator (Minimum)Standard Handling: Prevents inhalation of airborne particulates during weighing. Spill Cleanup: Upgrade to P100 or Half-mask with acid gas/particulate cartridges.
Body Defense Lab Coat (Buttoned, High-Neck) + Tyvek Sleeves Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between glove and coat, preventing powder accumulation on the forearm.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Critical Risk Zone)
  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Pre-Check: Verify fume hood flow rate (Face velocity: 80–100 fpm).

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. This prevents the "jumping powder" effect.

  • The "Clean-Hand/Dirty-Hand" Technique:

    • Non-Dominant Hand (Dirty): Holds the stock bottle.

    • Dominant Hand (Clean): Manipulates the spatula and balance door.

    • Why? Prevents cross-contamination of the balance door handle.

  • Post-Weighing: Wipe the exterior of the stock bottle with a dry tissue before removing it from the hood to remove settled dust.

Phase B: Solubilization
  • Caution: Dissolution of HCl salts in water can be mildly exothermic.

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid metal spatulas if leaving them in solution (corrosion risk).

  • Addition Order: Add Solid to Solvent . Never add solvent to a large pile of solid rapidly, as this can cause "mud-cracking" and puffing of dry powder into the air.

  • Agitation: Use a magnetic stir bar. Avoid vigorous shaking of capped vessels which can pressurize due to thermal expansion.

Safe Handling Workflow (Visualization)

The following diagram illustrates the decision logic for handling and emergency response.

SafetyProtocol Start Start: Handling 4-Aminooctanoic Acid HCl RiskAssess 1. Risk Assessment (Check Quantity & Form) Start->RiskAssess PPE_Check 2. PPE Verification (Gloves, Goggles, Lab Coat) RiskAssess->PPE_Check Hood_Check 3. Engineering Control (Fume Hood Functional?) PPE_Check->Hood_Check Hood_Check->Start Fail (Stop Work) Weighing 4. Weighing Procedure (Anti-static, Draft Shield) Hood_Check->Weighing Pass Dissolution 5. Solubilization (Solid into Solvent) Weighing->Dissolution Spill EMERGENCY: Spill/Exposure Weighing->Spill Accident Dissolution->Spill Accident Disposal 6. Disposal (Solid Waste Stream) Dissolution->Disposal CleanUp Dry Spill: Sweep/HEPA Vac Wet Spill: Absorb & Neutralize Spill->CleanUp FirstAid Skin: Wash 15min Eyes: Flush 15min Spill->FirstAid CleanUp->Disposal

Figure 1: Operational workflow for safe handling, including critical checkpoints and emergency diversion paths.

Emergency Response & Disposal

Accidental Exposure[6]
  • Inhalation: Move immediately to fresh air. The HCl component can cause bronchospasm; seek medical evaluation if coughing persists.

  • Eye Contact: Time is tissue. Flush immediately at an eyewash station for 15 full minutes . Hold eyelids open.

  • Skin Contact: Brush off dry powder before wetting (to prevent creating a concentrated acid solution on skin), then wash with soap and water.

Waste Disposal Protocol

Do NOT dispose of down the drain.

  • Solid Waste: Collect contaminated paper towels, gloves, and weighing boats in a dedicated "Solid Chemical Waste" container.

  • Liquid Waste: Aqueous solutions should be adjusted to pH 6–8 (neutralized) if required by local EHS, then disposed of in "Aqueous Chemical Waste."

  • Labeling: Clearly label waste containers with the full chemical name. Avoid abbreviations like "4-AA-HCl".

References

  • PubChem. "4-Aminohexanoic acid hydrochloride (Compound Summary)." National Library of Medicine. Accessed October 2023. Link

    • Note: Used as homologous reference for hazard classification (Skin/Eye Irrit. 2).[2]

  • Thermo Fisher Scientific. "Safety Data Sheet: 8-Aminooctanoic acid." Fisher Scientific Document Control. Accessed October 2023. Link

    • Note: Provides structural isomer safety d
  • Sigma-Aldrich. "Safety Data Sheet: 4-Aminobutanoic acid (GABA)." MilliporeSigma. Accessed October 2023. Link

    • Note: Reference for functional group handling and general amino acid precautions.
  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Labels and Pictograms." United States Department of Labor. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.